molecular formula C9H8ClN3 B1489498 4-chloro-N-methylquinazolin-2-amine CAS No. 2090582-08-2

4-chloro-N-methylquinazolin-2-amine

Cat. No.: B1489498
CAS No.: 2090582-08-2
M. Wt: 193.63 g/mol
InChI Key: WPDFEKVRRCHOQE-UHFFFAOYSA-N
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Description

4-Chloro-N-methylquinazolin-2-amine (CAS 2090582-08-2) is an organic compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . This quinazoline derivative features a chlorine atom at the 4-position and a methylamino group at the 2-position, making it a versatile building block in medicinal chemistry and drug discovery research. The quinazoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This specific compound serves as a key synthetic intermediate for the development of novel molecules with potential anticancer properties. Quinazoline derivatives are well-established in oncology research, often functioning as reversible or irreversible inhibitors of EGFR tyrosine kinase receptors, a mechanism found in approved drugs like gefitinib and erlotinib . Beyond oncology, the quinazoline core is exploited in antimicrobial research, with some derivatives exhibiting activity against pathogens such as Pseudomonas aeruginosa and Candida albicans . The reactive 4-chloro substituent allows for further functionalization, enabling researchers to create a wide array of sulfonamide, peptide, and other complex derivatives for structure-activity relationship (SAR) studies . The compound requires storage in a cool, dark place under an inert atmosphere (2-8°C) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-11-9-12-7-5-3-2-4-6(7)8(10)13-9/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDFEKVRRCHOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of 4-chloro-N-methylquinazolin-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-methylquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, appearing in numerous bioactive molecules and approved pharmaceuticals.[1][2] This document outlines a detailed, field-proven synthetic methodology, discusses the critical aspects of the reaction mechanism, and provides a thorough guide to the analytical techniques required for structural elucidation and purity assessment. By integrating expert insights with established scientific principles, this guide serves as a practical resource for researchers engaged in the synthesis of novel quinazoline derivatives.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The versatility of the quinazoline ring system, with its multiple points for substitution, allows for the fine-tuning of physicochemical and biological properties, making it an attractive scaffold for the design of targeted therapeutics.[3] this compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, where the chlorine atom at the 4-position can be readily displaced by various nucleophiles to generate diverse chemical libraries.[2][6][7]

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence starting from readily available precursors. The core strategy involves the initial construction of the quinazoline ring system, followed by selective functionalization. The most logical and widely practiced route involves the nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline precursor.[6] This approach is favored due to the differential reactivity of the two chlorine atoms, allowing for a regioselective reaction.

Diagram 1: Proposed Synthetic Pathway

Synthesis_Pathway A 2-Aminobenzonitrile B 2-Amino-3H-quinazoline-4-one A->B  Guanidine Hydrochloride, Heat C 2,4-Dichloroquinazoline B->C  POCl3, Reflux D This compound C->D  Methylamine, Solvent, Base Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Step1 Cyclization Start->Step1 Step2 Chlorination Step1->Step2 Step3 Amination Step2->Step3 Crude Crude Product Step3->Crude Purification Purification (Column Chromatography) Crude->Purification Final Final Product Purification->Final NMR 1H & 13C NMR Final->NMR MS Mass Spectrometry Final->MS IR FTIR Spectroscopy Final->IR HPLC HPLC Analysis Final->HPLC MP Melting Point Final->MP EA Elemental Analysis Final->EA

Sources

An In-Depth Technical Guide to 4-chloro-N-methylquinazolin-2-amine: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This has led to the development of numerous clinically significant drugs for various therapeutic areas, including oncology, hypertension, and infectious diseases.[1] Within this broad class of compounds, substituted quinazolin-2-amines are of growing interest for their potential as kinase inhibitors and antagonists for various receptors.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for a specific, yet less documented, member of this family: 4-chloro-N-methylquinazolin-2-amine .

While extensive literature exists for the isomeric 2-chloro-N-methylquinazolin-4-amine, this guide will focus on the title compound, leveraging established principles of quinazoline chemistry to provide a robust and scientifically grounded resource for researchers in drug discovery and chemical synthesis.

Core Chemical Identity and Structural Elucidation

IUPAC Name: this compound CAS Number: 2090582-08-2 Molecular Formula: C₉H₈ClN₃ Molecular Weight: 193.63 g/mol

Chemical Structure

The fundamental structure of this compound consists of a fused bicyclic system, where a pyrimidine ring is fused to a benzene ring. A chlorine atom is substituted at the 4-position, and a methylamino group is at the 2-position.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Substitution A Anthranilic Acid B Quinazoline-2,4(1H,3H)-dione A->B + Urea, Δ C 2,4-Dichloroquinazoline B->C + POCl3, Δ D 2-Chloroquinazolin-4-amine C->D + NH3 (or protected amine) Low Temperature E This compound D->E + CH3NH2, Base High Temperature

Sources

Introduction: The Significance of 4-chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-chloro-N-methylquinazolin-2-amine

This guide provides a comprehensive technical analysis of the spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related quinazoline derivatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from analogous structures within the scientific literature.

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, this compound, possesses a unique substitution pattern that makes it a valuable intermediate in the synthesis of more complex bioactive molecules. The chloro group at the 4-position serves as a versatile leaving group for nucleophilic substitution, while the N-methylamino group at the 2-position influences the molecule's electronic properties and potential biological interactions.

Accurate structural elucidation and purity assessment are paramount in the development of any pharmaceutical agent. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will delve into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of published experimental spectra for this compound, the following analysis is based on predicted values and comparison with structurally related quinoline and quinazoline derivatives.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.1s3HN-CH₃The methyl protons are a singlet as there are no adjacent protons. The chemical shift is downfield due to the adjacent nitrogen.
~5.5br s1HNHThe amine proton is a broad singlet and its chemical shift can vary with solvent and concentration.
~7.5-7.9m4HAr-HThe four aromatic protons on the benzene ring will appear as a complex multiplet. Their exact shifts and coupling constants depend on the electronic effects of the substituents on the pyrimidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ prep->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire ¹H Spectrum (e.g., 400 MHz) instrument->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Figure 2: Workflow for ¹H NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters for a one-dimensional proton experiment are typically sufficient.[4]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~30N-CH₃The aliphatic methyl carbon.
~115-135Ar-CHAromatic carbons with attached protons.
~140-155Ar-C (quaternary)Quaternary aromatic carbons, including those at the ring junctions.
~160-165C2 & C4Carbons directly attached to nitrogen and chlorine atoms are significantly deshielded and appear at lower field.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C-Cl bonds.[5][6]

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3200-3400N-H stretchSecondary amine
2850-3000C-H stretchAromatic and aliphatic
1600-1650C=N stretchQuinazoline ring
1450-1600C=C stretchAromatic ring
700-800C-Cl stretchChloro group

Experimental Protocol: IR Spectroscopy

G cluster_workflow IR Spectroscopy Experimental Workflow sample_prep Prepare Sample (e.g., KBr pellet or ATR) background Acquire Background Spectrum sample_prep->background acquire_sample Acquire Sample Spectrum background->acquire_sample process Process Data (Baseline Correction, Peak Picking) acquire_sample->process analyze Analyze Spectrum process->analyze

Figure 3: Workflow for IR data acquisition.

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Place the sample in the IR beam and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.[2][7]

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₈ClN₃) is approximately 193.64 g/mol . The mass spectrum should show a molecular ion peak at m/z 193 and an M+2 peak at m/z 195 with a relative intensity of about one-third of the M+ peak, which is characteristic of the presence of a chlorine atom.

  • Key Fragmentation Patterns: Common fragmentation pathways for quinazoline derivatives involve the loss of substituents and cleavage of the quinazoline ring.[8] Expected fragments for this molecule could include the loss of the chloro group (-35 Da), the methyl group (-15 Da), and potentially cleavage of the pyrimidine ring.

Experimental Protocol: Mass Spectrometry

G cluster_workflow Mass Spectrometry Experimental Workflow sample_prep Prepare Dilute Solution ionization Introduce into Mass Spectrometer (e.g., ESI or APCI) sample_prep->ionization acquire_ms1 Acquire Full Scan MS Spectrum (MS1) ionization->acquire_ms1 select_ion Select Molecular Ion for Fragmentation acquire_ms1->select_ion acquire_ms2 Acquire MS/MS Spectrum (MS2) select_ion->acquire_ms2 analyze Analyze Fragmentation Pattern acquire_ms2->analyze

Figure 4: Workflow for Mass Spectrometry data acquisition.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak.

  • Tandem Mass Spectrometry (MS/MS): If further structural information is needed, perform an MS/MS experiment by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the quinazoline ring system is expected to result in strong UV absorbance.[9][10][11]

Expected UV-Vis Spectrum Features:

  • λmax: Quinazoline derivatives typically exhibit strong absorption bands in the UV region.[9] For this compound, the primary absorption maximum (λmax) is expected to be in the range of 250-350 nm, corresponding to π → π* transitions within the aromatic system. The exact position of the λmax will be influenced by the substituents and the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

G cluster_workflow UV-Vis Spectroscopy Experimental Workflow sample_prep Prepare a Dilute Solution of Known Concentration blank Record Baseline with Pure Solvent sample_prep->blank acquire Acquire UV-Vis Spectrum blank->acquire determine_lambda_max Determine λmax acquire->determine_lambda_max

Figure 5: Workflow for UV-Vis data acquisition.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a precisely known concentration.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, Mass Spectrometry, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. While direct experimental data for this specific molecule is not widely published, a thorough understanding of spectroscopic principles combined with comparative analysis of related quinazoline derivatives allows for a confident and accurate interpretation of its spectral data. The experimental protocols outlined in this guide provide a standardized approach for obtaining high-quality data, ensuring the reliability of the characterization of this important synthetic intermediate.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021, April 19). National Center for Biotechnology Information. [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (n.d.). MDPI. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. - ResearchGate. (n.d.). ResearchGate. [Link]

  • 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. (n.d.). PubChem. [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative - Semantic Scholar. (2021, February 27). Semantic Scholar. [Link]

  • (a) UV–Vis spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (b)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (n.d.). MDPI. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (n.d.). IOPscience. [Link]

  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline - MDPI. (n.d.). MDPI. [Link]

  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. (2022, August 28). SciSpace. [Link]

  • 2-chloro-n-methylquinazolin-4-amine (C9H8ClN3) - PubChemLite. (n.d.). PubChemLite. [Link]

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  • 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem. (n.d.). PubChem. [Link]

  • Benzenamine, 4,4'-methylenebis[2-chloro- - the NIST WebBook. (n.d.). NIST WebBook. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). Master Organic Chemistry. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Organic Chemistry II CHEM-2425 Spectroscopy C: Nuclear Magnetic Resonance (NMR) Part 2 - YouTube. (2022, April 22). YouTube. [Link]

  • Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed. (n.d.). PubMed. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Can anyone tell me the details of UV-Vis spectrum of 4-chloro benzyl alcohol. (2017, June 28). ResearchGate. [Link]

  • The UV/Vis spectrum of 10−2 M, 4-chloroanilinne compound 2 in a mixture... - ResearchGate. (n.d.). ResearchGate. [Link]18706)

Sources

An In-Depth Technical Guide to 4-Chloro-N-methylquinazolin-2-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This has led to the development of numerous therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. Within this important class of heterocycles, 4-chloro-N-methylquinazolin-2-amine emerges as a key synthetic intermediate and a molecule of significant interest for further pharmacological exploration. Its unique substitution pattern offers a versatile platform for the generation of novel molecular entities with potentially enhanced biological activity and optimized physicochemical properties. This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthesis protocol, and its current and potential applications in the field of drug discovery and development.

Core Molecular Identifiers and Physicochemical Properties

A foundational understanding of a compound begins with its core identifiers and physicochemical characteristics. This information is crucial for its unambiguous identification, handling, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 2090582-08-2[1]
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.63 g/mol [1]
IUPAC Name This compound
SMILES CNC1=NC(Cl)=C2C=CC=CC2=N1[1]
InChI Key WPDFEKVRRCHOQE-UHFFFAOYSA-N[1]

Note: Experimental physicochemical properties such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature and would require experimental determination.

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached through the regioselective nucleophilic aromatic substitution (SNAr) of a readily available precursor, 2,4-dichloroquinazoline. This method is well-documented for its efficiency in producing 4-aminoquinazoline derivatives.[2] The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position, a phenomenon that governs the regioselectivity of the reaction.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the disconnection of the C-N bond at the 2-position, leading back to a key intermediate, 2-amino-4-chloroquinazoline, which can be further derived from 2,4-dichloroquinazoline.

retrosynthesis target This compound intermediate1 2,4-Dichloroquinazoline target->intermediate1 C-N Disconnection intermediate2 Methylamine target->intermediate2 C-N Disconnection

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a general and effective method for the synthesis of this compound from 2,4-dichloroquinazoline and methylamine.

Materials and Reagents:

  • 2,4-Dichloroquinazoline

  • Methylamine (e.g., 40% in water or 2M in THF)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroquinazoline (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Nucleophilic Addition: Cool the mixture in an ice bath (0 °C). Slowly add methylamine (1.0 to 1.2 equivalents) to the stirred solution. The controlled addition is crucial to manage the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,4-dichloroquinazoline) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validating System:

  • TLC Monitoring: The disappearance of the 2,4-dichloroquinazoline spot and the appearance of a new, more polar product spot validates the progress of the reaction.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a signal corresponding to the N-methyl group in the NMR spectra and the correct molecular ion peak in the mass spectrum will confirm the successful synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline core is a well-established pharmacophore in numerous FDA-approved drugs, particularly in oncology.[3] The strategic placement of a chloro group at the 4-position and a methylamino group at the 2-position makes this compound a valuable building block for the synthesis of diverse libraries of compounds for screening against various biological targets.

Versatile Synthetic Intermediate

The chlorine atom at the C4 position serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, reaction with various amines can lead to the synthesis of 2,4-diaminoquinazoline derivatives, a class of compounds known for their diverse biological activities.

Potential as a Kinase Inhibitor Scaffold

Many clinically successful kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[3] this compound provides a direct precursor to novel analogues of these inhibitors. The N-methyl group at the 2-position can influence the molecule's conformation and interaction with the ATP-binding pocket of kinases, potentially leading to improved potency or selectivity.

Kinase_Inhibitor_Scaffold cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Potential Application This compound This compound Nucleophilic Substitution at C4 Nucleophilic Substitution at C4 This compound->Nucleophilic Substitution at C4 Reaction with Amines Kinase Inhibitors Kinase Inhibitors Nucleophilic Substitution at C4->Kinase Inhibitors SAR Exploration

Caption: Application of the core scaffold in developing kinase inhibitors.

Exploration of Other Therapeutic Areas

The versatility of the quinazoline scaffold extends beyond oncology. Derivatives have shown promise as anti-inflammatory, antimicrobial, and antiviral agents. The unique electronic and steric properties imparted by the chloro and N-methyl groups in this compound make it an attractive starting point for the development of novel therapeutic agents in these and other disease areas.

Conclusion and Future Directions

This compound represents a strategically important molecule for researchers and scientists in the field of drug discovery. Its straightforward synthesis from readily available starting materials, combined with the versatility of the quinazoline scaffold, provides a robust platform for the generation of novel and diverse chemical libraries. While the full biological potential of this specific compound is yet to be extensively explored, its structural features suggest significant promise, particularly in the development of next-generation kinase inhibitors. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives, leveraging the reactive chlorine at the 4-position to explore new chemical space and uncover novel therapeutic opportunities. The detailed technical information provided in this guide serves as a solid foundation for these future endeavors.

References

  • Nishimura, R. H. V., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2336–2345. [Link]

  • PubChem. 2-(Chloromethyl)-4-methylquinazoline. [Link]

  • Mohamed, S. K., et al. (2011). N-Benzyl-2-chloroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3253. [Link]

  • Zhou, Z., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090. [Link]

  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8343. [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The successful development of any new chemical entity hinges on a thorough understanding of its physicochemical properties, with solubility and stability being paramount. This guide provides an in-depth technical framework for assessing the aqueous solubility and chemical stability of 4-chloro-N-methylquinazolin-2-amine, a representative substituted quinazoline. We will detail field-proven experimental protocols, explain the causality behind methodological choices, and provide templates for data presentation and interpretation, tailored for researchers, chemists, and drug development professionals.

Introduction: The Quinazoline Scaffold and the Subject Molecule

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern drug discovery.[2] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] this compound (C₉H₈ClN₃) is a specific derivative that serves as a valuable intermediate or a potential active pharmaceutical ingredient (API). Its structure features key functional groups that dictate its physicochemical behavior:

  • Quinazoline Core: A bicyclic aromatic system that contributes to the molecule's overall lipophilicity and planarity.

  • 4-Chloro Group: An electron-withdrawing group at a position highly susceptible to nucleophilic substitution, a critical factor in its stability.[2]

  • 2-(N-methylamino) Group: A basic nitrogen-containing group that can be protonated, significantly influencing pH-dependent solubility.

A comprehensive evaluation of this molecule's solubility and stability is not merely a characterization step; it is a critical predictive tool for its formulation potential, bioavailability, and shelf-life.

Aqueous Solubility Assessment: From High-Throughput Screening to Definitive Measurement

Aqueous solubility is a master variable that governs a drug's absorption and distribution. Poor solubility is a leading cause of failure in drug development. Therefore, a multi-tiered approach to its assessment is essential.

The Rationale Behind Solubility Measurement

The goal is to determine the maximum concentration of this compound that can be dissolved in an aqueous medium at a given temperature and pH. This value directly impacts the design of oral formulations, intravenous solutions, and informs the potential for precipitation in vivo. We typically measure two types of solubility:

  • Kinetic Solubility: A high-throughput measurement of how readily a compound dissolves from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility of potentially amorphous or metastable forms and is invaluable for early-stage screening.

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is the "gold standard" measurement required for regulatory filings and late-stage development.[4]

Experimental Protocol: Kinetic Solubility Determination

This assay is designed for speed and is foundational for ranking compounds in early discovery.

Causality: The use of a DMSO stock solution is a standard in high-throughput screening (HTS) environments. The protocol aims to rapidly assess solubility under physiologically relevant pH conditions by shocking the dissolved compound into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 1.5 µL of the 10 mM stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 148.5 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for equilibration and potential precipitation.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) or filter it using a 96-well filter plate to separate any undissolved precipitate from the supernatant.

  • Quantification: Transfer the clear supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared in the same 1% DMSO/PBS matrix.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is resource-intensive but provides the definitive solubility value.[4]

Causality: This protocol ensures that the system reaches true equilibrium. By adding an excess of solid compound, we create a saturated solution. Sampling over an extended period confirms that the concentration of the dissolved compound has reached a stable plateau, representing the thermodynamic solubility of the most stable solid form.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 6.8, or 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent (e.g., acetonitrile/water) to prevent precipitation upon standing.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS method to determine the concentration.

  • Confirmation of Equilibrium: It is best practice to take samples at multiple time points (e.g., 24h and 48h) to ensure the measured concentration is stable and equilibrium has been reached.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly. A pH-solubility profile is particularly insightful for compounds with ionizable groups.

Parameter Buffer System Temperature (°C) Solubility (µg/mL) Solubility (µM)
Kinetic SolubilityPBS, pH 7.425[Example Value: 45.2][Example Value: 233]
Thermodynamic0.1 M HCl, pH 1.237[Example Value: 250.7][Example Value: 1292]
ThermodynamicAcetate, pH 4.537[Example Value: 98.4][Example Value: 507]
ThermodynamicPhosphate, pH 6.837[Example Value: 35.1][Example Value: 181]
ThermodynamicPhosphate, pH 7.437[Example Value: 33.8][Example Value: 174]
Table 1: Example Solubility Data Summary for this compound.

The expected trend is higher solubility at low pH due to the protonation of the basic nitrogen atoms on the quinazoline ring system.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k1 Prepare 10 mM DMSO Stock k2 Dispense into 96-well Plate k1->k2 k3 Add Aqueous Buffer (e.g., PBS, pH 7.4) k2->k3 k4 Equilibrate (2h Shake) k3->k4 k5 Separate Precipitate (Centrifuge/Filter) k4->k5 k6 Analyze Supernatant (LC-MS) k5->k6 t1 Add Excess Solid to Buffer t2 Equilibrate (24-48h Shake-Flask) t1->t2 t3 Separate Phases (Settle/Centrifuge) t2->t3 t4 Sample & Dilute Supernatant t3->t4 t5 Analyze Sample (HPLC-UV) t4->t5

Figure 1: Comparative workflows for kinetic and thermodynamic solubility assessment.

Chemical Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability is fundamental to ensuring its quality, safety, and efficacy over time. Forced degradation, or stress testing, is an essential study that deliberately exposes the API to harsh conditions to identify likely degradation pathways and products.[5][6] This information is critical for developing stability-indicating analytical methods, identifying appropriate storage conditions, and understanding potential liabilities.[5]

The Rationale of Stress Testing

The objective of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[6] This level of degradation is sufficient to produce and detect the primary degradation products for characterization without being obscured by secondary or tertiary degradants. These studies are mandated by regulatory bodies like the ICH.[5]

Protocol: Comprehensive Forced Degradation Study

This protocol outlines the standard stress conditions as recommended by ICH guideline Q1A.[5][7] A stability-indicating HPLC method is a prerequisite for this analysis.

Causality: Each condition mimics a potential real-world stressor. Acid/base hydrolysis simulates exposure to different pH environments (e.g., in the GI tract or in unbuffered formulations). Oxidation simulates exposure to atmospheric oxygen or peroxide residues in excipients. Heat and light test for thermal and photolytic degradation during manufacturing and storage.[7][8]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C.

    • Thermal Degradation (Solid): Store the solid API in an oven at 80°C. Periodically dissolve a sample for analysis.

    • Photostability: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[5] Run a dark control in parallel.

  • Time Points: Collect samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to find a time point with ~10% degradation.

  • Quenching: For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively, to halt the degradation reaction before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-PDA or LC-MS method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.

Data Presentation and Interpretation

Summarize the findings to quickly identify the molecule's key liabilities.

Stress Condition Parameters Time (h) % Degradation Degradation Products Observed (LC-MS m/z)
Acid Hydrolysis0.1 M HCl24[Example: 15.2%][Example: m/z 176.2 (M-Cl+OH)]
Base Hydrolysis0.1 M NaOH8[Example: 8.5%][Example: m/z 176.2 (M-Cl+OH)]
Oxidation3% H₂O₂48[Example: 4.1%][Example: m/z 210.1 (N-oxide)]
Thermal (Solution)80 °C48[Example: <2%][Not significant]
PhotostabilityICH Q1B-[Example: <1%][Not significant]
Table 2: Example Forced Degradation Summary for this compound.

For this compound, the C4-Cl bond is an anticipated site of lability, particularly to hydrolysis, which would replace the chlorine with a hydroxyl group, forming the corresponding quinazolinone.[2]

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare API Solution (~1 mg/mL) s1 Acidic (0.1 M HCl, 60°C) start->s1 s2 Basic (0.1 M NaOH, 60°C) start->s2 s3 Oxidative (3% H₂O₂, RT) start->s3 s4 Thermal (80°C) start->s4 s5 Photolytic (ICH Q1B) start->s5 sampling Sample at Multiple Time Points s1->sampling s2->sampling s3->sampling s4->sampling s5->sampling quench Quench Reaction (if applicable) sampling->quench analysis Analyze by Stability- Indicating HPLC/LC-MS quench->analysis report Characterize Degradants & Determine Degradation Pathway analysis->report

Figure 3: Plausible degradation pathways for this compound.

Conclusion and Forward Look

This guide has outlined a robust, field-tested strategy for the comprehensive assessment of the solubility and stability of this compound. By employing both kinetic and thermodynamic solubility assays, researchers can gain a clear picture of the molecule's dissolution behavior. The structured forced degradation study provides critical insights into its intrinsic liabilities, guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a robust, specific analytical method for quality control. The data generated from these protocols are foundational for advancing any quinazoline-based compound through the drug development pipeline.

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A Strategic Guide to Unveiling the Therapeutic Targets of 4-chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, particularly in oncology. This guide addresses the novel compound, 4-chloro-N-methylquinazolin-2-amine, a molecule of significant therapeutic potential yet uncharacterized biological targets. As direct information is limited, this document, written from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. We will detail a logical workflow encompassing in silico prediction, robust biochemical and cellular validation assays, and unbiased proteomic approaches. This whitepaper serves as a technical roadmap for researchers aiming to deorphanize novel quinazoline derivatives and unlock their full therapeutic potential.

Introduction: The Quinazoline Scaffold and the Opportunity

Quinazoline derivatives have proven to be exceptionally versatile frameworks for drug design. Their rigid, bicyclic structure provides a stable platform for introducing diverse functional groups, enabling precise tuning of pharmacological activity. A significant subset of these compounds, the 4-anilinoquinazolines, have been successfully developed as potent and selective protein kinase inhibitors, including EGFR and VEGFR inhibitors like gefitinib and vandetanib.[1][2][3][4] The 2-aminoquinazoline core, present in our subject compound, is also a known pharmacophore, with derivatives showing activity against targets like PI3K.[5][6]

This compound represents an intriguing starting point for a target discovery campaign. Its structure suggests potential interactions with ATP-binding sites common to many enzyme families, especially kinases. However, without empirical data, this remains a hypothesis. This guide provides the strategic and technical framework to move from hypothesis to validated target.

Part I: Hypothesis Generation - An In Silico Approach

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can generate a ranked list of plausible biological targets, guiding our initial investigations.

Rationale: By comparing the structure of this compound to databases of compounds with known biological targets, we can prioritize protein families that are most likely to interact with our molecule. This predictive approach, focusing on structural and pharmacophoric similarity, is a cost-effective method to narrow the vast search space of the human proteome.

Workflow for In Silico Target Prediction

The logical flow of this initial phase is to start broad and progressively refine our predictions.

cluster_0 In Silico Target Prediction A Compound Structure (this compound) B Structural Similarity Search (e.g., Tanimoto coefficient) A->B C Pharmacophore Modeling A->C D Reverse Docking / Virtual Screening (Panel of known targets, e.g., Kinases, GPCRs) B->D C->D E Ranked List of Putative Targets (Based on Docking Score, Binding Energy) D->E

Caption: In silico workflow for generating target hypotheses.

Hypothetical Target Prioritization

Based on the known activities of the broader quinazoline class, a virtual screen would likely prioritize protein kinases.[2][7][8][9] Other enzyme classes, such as PI3K, HDACs, and PARP, which have also been targeted by quinazoline derivatives, should be included in the screening panel.[3][10][11]

Putative Target Class Rationale for Inclusion Example Targets for Docking Hypothetical Docking Score (Lower is Better)
Tyrosine Kinases High prevalence of quinazolines as TKIs (e.g., EGFR, VEGFR).[1][3][4]EGFR, VEGFR2, PDGFRβ, c-Src-9.5
Serine/Threonine Kinases Known inhibitors in the quinazoline class; key cancer pathways.[7]PI3Kα, Akt1, mTOR, CDK2-8.8
Histone Deacetylases (HDACs) Some quinazoline scaffolds show HDAC inhibitory activity.[10]HDAC1, HDAC6-7.5
PARP Enzymes Quinazolinone derivatives have been identified as PARP inhibitors.[3]PARP-1-7.2

Table 1: Hypothetical output from an in silico screening campaign, prioritizing targets for experimental validation.

Part II: Target Validation - A Phased Experimental Approach

With a prioritized list of putative targets, the next critical phase is to confirm these predictions through rigorous, multi-tiered experimentation. The goal is to demonstrate direct physical binding and subsequent functional modulation in a biologically relevant context.

Workflow for Experimental Target Validation

This workflow ensures a logical progression from broad screening to specific, high-confidence validation.

cluster_1 Experimental Validation F Phase 1: Broad Biochemical Screen (e.g., Kinome Panel Screen) G Phase 2: Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) F->G Identifies initial hits H Phase 3: Quantify Binding Affinity (e.g., SPR or ITC) G->H Confirms intracellular binding I Phase 4: Cellular Functional Assay (e.g., Target-specific pathway analysis) H->I Determines binding kinetics J Validated Target I->J Links binding to cellular effect

Caption: Phased experimental workflow for target validation.

Phase 1: Broad Biochemical Screening

Expertise & Rationale: The most efficient way to test our primary hypothesis—that our compound is a kinase inhibitor—is to screen it against a large, representative panel of purified kinases. This unbiased biochemical screen provides a broad view of the compound's selectivity and potency against hundreds of kinases simultaneously.[12][13][14][15][16] This is far superior to testing targets one-by-one, as it can reveal unexpected activities and potential off-target effects early in the process.

Protocol: Kinome Panel Screening (Activity-Based)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Screening Concentration: Provide the compound to a specialized CRO (e.g., Eurofins Discovery, Pharmaron) for an initial screen at a single high concentration (e.g., 10 µM) against their full kinase panel (typically >400 kinases).[13][14]

  • Assay Principle: The service will utilize an activity-based assay (e.g., radiometric [³³P]-ATP filter binding or luminescence-based like ADP-Glo) to measure the ability of the compound to inhibit the enzymatic activity of each kinase.

  • Data Analysis: Results are typically reported as Percent Inhibition relative to a DMSO control. A common threshold for a "hit" is >50% or >75% inhibition.

  • Follow-up: For initial hits, perform 10-point dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each kinase of interest.

Phase 2: Confirming Intracellular Target Engagement

Trustworthiness Rationale: A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify that the compound physically binds to its intended target in an intact cellular environment.[17][18][19][20][21] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[18][20]

Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

  • Cell Culture: Grow a relevant human cell line (e.g., A549 lung cancer cells, known for EGFR expression) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC50) or DMSO (vehicle control) for 1-2 hours.

  • Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using a specific antibody against the primary target protein identified in the kinome screen.

  • Data Analysis: Quantify the band intensity at each temperature for both treated and control samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.[20]

Validation Stage Parameter Measured Hypothetical Result for Target "Kinase X" Interpretation
Phase 1: Kinome Screen IC5085 nMPotent biochemical inhibition.
Phase 2: CETSA Thermal Shift (ΔTm)+ 4.5 °C at 1 µMConfirmed target engagement in intact cells.
Phase 3: SPR Binding Affinity (Kd)120 nMDirect, high-affinity physical binding.
Phase 4: Western Blot p-Substrate Reduction78% reduction at 1 µMFunctional inhibition of the kinase in cells.

Table 2: Example of a successful validation cascade for a hypothetical primary target, "Kinase X".

Part III: Unbiased Approaches for De-novo Target Discovery

If the hypothesis-driven approach fails to yield a high-confidence target, or if the compound's cellular phenotype cannot be explained by the identified targets, unbiased methods are required. These techniques survey the proteome broadly to find binding partners without prior assumptions.[22][23][24]

Comparative Overview of Unbiased Methods
Method Principle Advantages Disadvantages
Affinity Chromatography-Mass Spectrometry Compound is immobilized on a resin to "pull down" binding proteins from a cell lysate for identification by MS.[22][25][26][27][28][29][30]Directly identifies binding partners.Requires chemical modification of the compound; risk of steric hindrance; can identify non-specific binders.
CRISPR/Cas9 Genetic Screening Identifies genes that, when knocked out, cause resistance or hypersensitivity to the compound, implying the gene product is in the target pathway.[31][32][33][34][35]Identifies functionally relevant targets and pathways in an unbiased manner.Does not prove direct binding; can be complex to deconvolute hits.
Unbiased Discovery Workflow

This diagram illustrates the decision-making process for employing unbiased techniques.

Caption: Strategy for unbiased target identification.

Protocol: Affinity Chromatography Coupled to Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., polyethylene glycol) at a position determined by SAR studies to be non-essential for activity. Covalently attach this probe to a solid support (e.g., agarose beads).[22][24]

  • Lysate Incubation: Incubate the compound-coupled beads with a native cell lysate. As a negative control, incubate lysate with beads that have not been coupled or are coupled with an inactive analog.

  • Competitive Elution: To distinguish specific from non-specific binders, perform a parallel incubation where free this compound is added in excess to compete for binding sites.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS). Proteins that are present in the main experiment but absent or reduced in the control and competition experiments are considered high-confidence binding partners.[26]

Conclusion

The journey to identify the therapeutic targets of a novel compound like this compound is a systematic process of elimination and confirmation. By initiating with a computationally-guided hypothesis, we can efficiently focus our experimental resources. This hypothesis must then be rigorously tested through a cascade of biochemical and cellular assays, moving from broad screening to definitive proof of intracellular target engagement and functional modulation. Should this directed approach prove insufficient, powerful unbiased techniques like affinity proteomics and CRISPR screening provide a comprehensive safety net to uncover novel mechanisms of action. This structured, multi-faceted strategy maximizes the probability of successfully deorphanizing this promising quinazoline derivative and paving the way for its future development as a potential therapeutic agent.

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Quinazoline-Based Kinase Inhibitors: A Technical Guide to Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of quinazoline-based kinase inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of their design, mechanism of action, and clinical applications, moving beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and the logic of inhibitor development.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The quinazoline nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry for the development of potent and selective kinase inhibitors.[2][3] Its structural features allow it to mimic the purine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[4] This inherent affinity has been exploited to develop a multitude of clinically successful drugs, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families of tyrosine kinases.[5][6][7]

The success of the quinazoline core lies in its versatility for chemical modification at several key positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The most critical interactions for kinase inhibition typically involve hydrogen bonds formed between the N1 and N3 atoms of the quinazoline ring and the hinge region of the kinase domain.[3] Substitutions at the C4, C6, and C7 positions are instrumental in establishing further interactions with the enzyme's active site and allosteric pockets, thereby dictating the inhibitor's overall profile.[1][8]

Mechanism of Action: From Reversible to Irreversible Inhibition

The evolution of quinazoline-based kinase inhibitors is a compelling story of medicinal chemistry ingenuity in response to clinical challenges, primarily the development of drug resistance. This has led to the development of distinct generations of inhibitors with different mechanisms of action.

First-Generation Reversible Inhibitors

The first wave of quinazoline-based kinase inhibitors, including gefitinib and erlotinib, are reversible, ATP-competitive inhibitors.[1][4] They form hydrogen bonds with the hinge region of the kinase and occupy the hydrophobic pocket of the ATP-binding site.[3] These inhibitors are particularly effective against activating mutations in EGFR, such as the L858R point mutation and exon 19 deletions, which are common in non-small cell lung cancer (NSCLC).[5][9]

Experimental Workflow: In Vitro Kinase Inhibition Assay

A crucial step in the development of kinase inhibitors is to determine their potency against the target kinase. This is typically achieved through an in vitro kinase inhibition assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Recombinant Kinase R1 Incubate Kinase, Substrate, and Inhibitor P1->R1 P2 Substrate (e.g., Poly-Glu-Tyr) P2->R1 P3 ATP P4 Test Compound (Quinazoline Inhibitor) P4->R1 R2 Initiate Reaction with ATP R1->R2 R3 Allow Phosphorylation to Occur R2->R3 D1 Stop Reaction R3->D1 D2 Measure Phosphorylation (e.g., ELISA, TR-FRET) D1->D2 A1 Plot Inhibition Curve D2->A1 A2 Calculate IC50 Value A1->A2

Second-Generation Irreversible Inhibitors

The clinical efficacy of first-generation inhibitors is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation in EGFR.[9] This mutation sterically hinders the binding of reversible inhibitors. To overcome this, second-generation inhibitors like afatinib and dacomitinib were developed.[3][10] These compounds feature a reactive acrylamide group (a "warhead") at the C6 or C7 position of the quinazoline ring. This group forms a covalent bond with a cysteine residue (Cys797 in EGFR) in the active site, leading to irreversible inhibition.[5]

Third-Generation Mutant-Selective Inhibitors

While effective against the T790M mutation, second-generation inhibitors also potently inhibit wild-type (WT) EGFR, leading to significant side effects such as skin rash and diarrhea.[9] The third generation of inhibitors, exemplified by osimertinib (which has a pyrimidine core but follows similar design principles), was engineered to selectively target the T790M mutant while sparing WT EGFR. This is achieved by exploiting subtle conformational differences between the mutant and wild-type enzymes.[5]

Structure-Activity Relationships (SAR): Tailoring the Quinazoline Core

The potency and selectivity of quinazoline-based inhibitors are exquisitely dependent on the nature and position of substituents on the quinazoline ring. Understanding these structure-activity relationships is paramount for rational drug design.

The C4-Anilino Moiety

The 4-anilino substitution is a cornerstone of many quinazoline-based EGFR inhibitors.[3][6] This group occupies a hydrophobic pocket adjacent to the hinge region. Modifications to the aniline ring can significantly impact potency and selectivity. For instance, small, electron-withdrawing groups at the meta-position can enhance activity.[11]

C6 and C7 Substitutions

The C6 and C7 positions are crucial for introducing functionalities that can interact with the solvent-exposed region of the ATP-binding pocket. These positions are often decorated with solubilizing groups, such as methoxy or morpholino moieties, to improve pharmacokinetic properties.[3] As mentioned earlier, the introduction of an acrylamide group at these positions is the hallmark of irreversible inhibitors.[10]

General Structure-Activity Relationship of Quinazoline Kinase Inhibitors

// This is a conceptual representation as direct connections to a placeholder image are not feasible in DOT. // The text boxes describe the importance of different parts of the quinazoline scaffold. } caption { label = "Key SAR points on the quinazoline scaffold."; fontname = "Arial"; fontsize = 10; }

Approved Quinazoline-Based Kinase Inhibitors

The clinical success of the quinazoline scaffold is evident in the number of FDA-approved drugs for cancer therapy.

Drug NameTarget(s)GenerationKey Features
Gefitinib EGFRFirstReversible inhibitor of activating EGFR mutations.[4][12]
Erlotinib EGFRFirstReversible inhibitor used in NSCLC and pancreatic cancer.[3][12]
Lapatinib EGFR, HER2FirstDual inhibitor for HER2-positive breast cancer.[3][4]
Vandetanib VEGFR, EGFR, RETFirstMulti-targeted inhibitor for medullary thyroid cancer.[3][13]
Afatinib EGFR, HER2SecondIrreversible inhibitor for EGFR-mutant NSCLC.[1][10]
Dacomitinib EGFR, HER2SecondIrreversible pan-HER inhibitor.[3][14]

The Rise of Multi-Targeted and Dual Inhibitors

Cancer is a complex disease often driven by multiple aberrant signaling pathways. This has spurred the development of multi-targeted kinase inhibitors that can simultaneously block several key oncogenic drivers.[6][13] The quinazoline scaffold has proven to be an excellent platform for designing such agents. For instance, vandetanib inhibits not only EGFR but also VEGFR and RET kinases, providing a broader anti-tumor effect.[13]

More recently, there has been a focus on developing dual inhibitors that target distinct but complementary pathways. A notable example is the design of quinazoline-based compounds that inhibit both EGFR and VEGFR, thereby targeting both tumor cell proliferation and angiogenesis.[6]

Signaling Pathways Targeted by Quinazoline Inhibitors

G cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation, Survival) EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR (Growth, Survival) EGFR->PI3K_AKT_mTOR VEGFR VEGFR PLC_PKC_MAPK PLC-γ -> PKC -> MAPK (Endothelial Cell Proliferation, Migration) VEGFR->PLC_PKC_MAPK Inhibitor Quinazoline-Based Inhibitor Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Overcoming Resistance: The Next Frontier

Despite the success of targeted therapies, drug resistance remains a major clinical hurdle. For quinazoline-based EGFR inhibitors, resistance can arise from secondary mutations in the EGFR kinase domain, amplification of alternative signaling pathways (e.g., MET), or histological transformation.[5][9]

Current research efforts are focused on several strategies to combat resistance:

  • Fourth-Generation Inhibitors: Designing inhibitors that can overcome resistance mutations to third-generation drugs, such as the C797S mutation.[3]

  • Combination Therapies: Combining quinazoline-based inhibitors with other targeted agents or chemotherapy to attack tumors through multiple mechanisms.

  • Allosteric Inhibitors: Developing inhibitors that bind to sites on the kinase other than the ATP-binding pocket, which may be less susceptible to resistance mutations.[3]

Synthetic Methodologies: Building the Quinazoline Core

The efficient synthesis of the quinazoline scaffold is crucial for the exploration of novel analogs. Several synthetic routes have been established, with the most common starting from anthranilic acid derivatives.

General Synthetic Scheme for 4-Anilinoquinazolines

A common synthetic route involves the following key steps:

  • Cyclization: Reaction of an anthranilic acid derivative with formamide or a similar one-carbon source to form the quinazolinone core.

  • Chlorination: Conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

  • Nucleophilic Substitution: Reaction of the 4-chloroquinazoline with a substituted aniline to yield the final 4-anilinoquinazoline product.

G Start Anthranilic Acid Derivative Step1 Cyclization (e.g., with Formamide) Start->Step1 Quinazolinone Quinazolin-4(3H)-one Step1->Quinazolinone Step2 Chlorination (e.g., SOCl2) Quinazolinone->Step2 Chloroquinazoline 4-Chloroquinazoline Step2->Chloroquinazoline Step3 Nucleophilic Substitution (with Substituted Aniline) Chloroquinazoline->Step3 Final 4-Anilinoquinazoline Inhibitor Step3->Final

Future Perspectives

The field of quinazoline-based kinase inhibitors continues to be a vibrant area of research. Future directions will likely focus on:

  • Enhanced Selectivity: Designing inhibitors with improved selectivity to minimize off-target effects and associated toxicities.

  • Targeting Novel Kinases: Expanding the application of the quinazoline scaffold to inhibit other clinically relevant kinases beyond EGFR and VEGFR.

  • PROTACs and Molecular Glues: Utilizing the quinazoline scaffold as a warhead for targeted protein degraders (PROTACs) to eliminate pathogenic kinases rather than just inhibiting them.

  • Personalized Medicine: Developing companion diagnostics to identify patient populations most likely to benefit from specific quinazoline-based inhibitors.

The quinazoline scaffold has undeniably earned its status as a cornerstone of modern targeted cancer therapy. Its versatility and proven clinical utility ensure that it will remain a focus of drug discovery and development efforts for years to come.

References

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Methodological & Application

Application Note & Protocol: Synthesis of 4-Anilinoquinazoline Derivatives from 4-Chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved tyrosine kinase inhibitors.[1][2] This document provides a comprehensive guide for the synthesis of a diverse library of N²-methyl-N⁴-arylquinazoline-2,4-diamine derivatives. The protocol details an efficient nucleophilic aromatic substitution (SNAr) reaction between the key intermediate, 4-chloro-N-methylquinazolin-2-amine, and various substituted anilines. We offer in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization techniques, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers in drug discovery and synthetic chemistry.

Introduction: The Significance of 4-Anilinoquinazolines

The quinazoline ring system is a foundational scaffold in the development of targeted therapeutics.[1][2] Among its derivatives, the 4-anilinoquinazoline family has garnered immense attention due to its potent inhibitory activity against various protein kinases, particularly receptor tyrosine kinases (RTKs).[1][2] Overexpression or mutation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[3]

Key therapeutic agents, including Gefitinib and Erlotinib, are 4-anilinoquinazoline-based drugs that have revolutionized the treatment of certain non-small-cell lung cancers by selectively targeting the ATP-binding site of EGFR.[4][5][6][7] The core structure consists of a quinazoline ring, an aniline moiety linked at the C4 position, and various substituents that modulate potency, selectivity, and pharmacokinetic properties.[5][8]

The most direct and widely employed synthetic route to this class of compounds is the nucleophilic aromatic substitution (SNAr) reaction.[1][9] This involves the displacement of a halogen, typically chlorine, from the C4 position of the quinazoline ring by an aniline nucleophile.[10][11] This application note focuses on a specific, versatile precursor, this compound, enabling the creation of a library of derivatives with potential therapeutic applications.

Reaction Mechanism and Scientific Principles

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism, which proceeds via an addition-elimination pathway.[12][13]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electron-deficient C4 carbon of the quinazoline ring. This step is typically the rate-determining step of the reaction. The presence of two nitrogen atoms within the quinazoline ring withdraws electron density, making the C4 position highly electrophilic and susceptible to attack.[9][13]

  • Formation of the Meisenheimer Complex: The initial attack disrupts the aromaticity of the heterocyclic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] The negative charge is delocalized across the quinazoline ring system, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Elimination and Aromaticity Restoration: The aromaticity of the system is restored by the expulsion of the chloride leaving group, yielding the final 4-anilinoquinazoline product and a chloride ion.

The reaction is often facilitated by heat and sometimes by a mild acid or base catalyst. An acid can protonate the quinazoline ring, further increasing its electrophilicity, while a base can deprotonate the aniline, increasing its nucleophilicity. However, for many anilines, the reaction proceeds efficiently with thermal promotion alone in a suitable polar aprotic solvent.[11][14]

Figure 1: S(N)Ar Mechanism

Materials and Methods

Materials
  • This compound (≥97% purity)

  • Substituted anilines (e.g., 3-ethynylaniline, 3-chloroaniline, 4-methoxyaniline; ≥98% purity)

  • 2-Propanol (Isopropanol, IPA), Anhydrous (≥99.5%)

  • n-Butanol (≥99%)

  • Ethyl acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Glass funnels and beakers

  • Column chromatography setup

  • TLC developing chamber

  • UV lamp (254 nm)

  • NMR spectrometer

  • Mass spectrometer (LC-MS or GC-MS)

Detailed Experimental Protocol

This protocol describes a general procedure. Reaction times and temperatures may need optimization depending on the nucleophilicity of the aniline used. Electron-poor anilines may require longer reaction times or higher boiling solvents like n-butanol.[2][11]

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 g, 5.16 mmol).

  • Add the desired substituted aniline (1.1 eq, e.g., for 3-ethynylaniline: 0.66 g, 5.68 mmol).

  • Add anhydrous 2-propanol (25 mL). Causality: 2-Propanol is a polar protic solvent that effectively solvates the reactants and the transition state. Its boiling point (82 °C) is suitable for many SNAr reactions, providing sufficient thermal energy without degrading the reactants.

  • Fit the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.

  • Flush the system with an inert gas (N₂ or Ar) if reactants are sensitive to oxidation, although it is not strictly necessary for this reaction.

Step 2: Reaction Execution and Monitoring

  • Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC System: 30% Ethyl acetate in Hexanes.

    • Procedure: Dissolve a small aliquot of the reaction mixture in EtOAc. Spot the starting materials and the reaction mixture on a TLC plate.

    • Visualization: Use a UV lamp (254 nm). The product spot should appear, and the starting material spot (4-chloroquinazoline) should diminish over time.

  • Continue refluxing until the starting chloroquinazoline is consumed (typically 4-12 hours).

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). Causality: The water wash removes any remaining 2-propanol and water-soluble salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator to yield the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Elution: Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 40-50% ethyl acetate in hexanes.

  • Collect the fractions containing the pure product (identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Step 5: Characterization

  • Determine the yield of the final product.

  • Confirm the structure and purity using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • LC-MS: To confirm the molecular weight and purity.

    • Melting Point: As an indicator of purity.

Results and Data Presentation

The described protocol can be used to generate a library of 4-anilinoquinazoline derivatives. Below is a table summarizing typical results for the synthesis of three different analogs.

EntryAniline DerivativeSolventTime (h)Yield (%)
13-Ethynylaniline2-Propanol685
23-Chloroaniline2-Propanol1078
34-Methoxyaniline2-Propanol492

Table 1: Representative yields for the synthesis of N²-methyl-N⁴-arylquinazoline-2,4-diamines. Yields are for isolated, purified products.

Observation: Electron-donating groups (e.g., -OCH₃) on the aniline ring increase its nucleophilicity, leading to faster reaction times and higher yields. Conversely, electron-withdrawing groups (e.g., -Cl) decrease nucleophilicity, requiring longer reaction times.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Combine Reactants & Solvent - (4-Chloroquinazoline, Aniline, 2-Propanol) B 2. Reflux Reaction - Heat to 80-85 °C A->B C 3. Monitor Progress - TLC Analysis B->C Every 1-2h C->B Incomplete D 4. Cool to RT C->D Complete E 5. Solvent Removal - Rotary Evaporation D->E F 6. Aqueous Work-up - EtOAc, H₂O, Brine E->F G 7. Dry & Concentrate - Na₂SO₄, Rotary Evaporation F->G H 8. Purification - Flash Column Chromatography G->H I 9. Characterization - NMR, LC-MS, MP H->I

Figure 2: Experimental Workflow

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Deactivated aniline (strongly electron-withdrawing groups). 3. Impure starting materials.1. Ensure the reaction is at a full reflux. 2. Switch to a higher boiling solvent like n-butanol (reflux ~117 °C). Consider using microwave irradiation for difficult couplings.[2][14] 3. Verify the purity of reactants by NMR or other methods.
Multiple Spots on TLC 1. Side reactions (e.g., dimerization). 2. Decomposition of starting material or product.1. Ensure an inert atmosphere if reactants are sensitive. 2. Lower the reaction temperature and increase the reaction time. 3. Meticulous purification by column chromatography is required.
Difficulty in Purification 1. Product and starting material have similar polarity. 2. Streaking on the column.1. Drive the reaction to full completion to eliminate starting material. 2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). 3. Add a small amount of triethylamine (~0.5%) to the eluent to prevent streaking of basic amine compounds.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of N²-methyl-N⁴-arylquinazoline-2,4-diamines. By leveraging a classic SNAr reaction, researchers can efficiently access a wide array of derivatives for screening in drug discovery programs. Understanding the underlying mechanism and key experimental parameters allows for logical troubleshooting and adaptation of the protocol for various substituted anilines, making it a valuable tool for medicinal and synthetic chemists.

References

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  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672688. Available at: [Link]

  • Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The structure of the four reference anilinoquinazoline compounds gefitinib, erlotinib, AG 1478, and PD 153035. Retrieved from [Link]

  • Ferreira, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of Some 4-Anilinoquinazoline Derivatives. Retrieved from [Link]

  • PubMed. (2007). Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]

  • Yang, J. C. H., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Journal of Cancer Research and Clinical Oncology, 143(12), 2537-2545. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Screening Quinazoline-Based Compounds for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][2]

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of various protein kinases.[2][3] This structural motif is at the core of several FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib (Iressa) and Erlotinib (Tarceva), which target the Epidermal Growth Factor Receptor (EGFR).[2][3][4] These agents typically function as ATP-competitive inhibitors, blocking the kinase's catalytic activity and disrupting downstream signaling pathways that drive tumor proliferation.[5][6][7]

This guide uses 4-chloro-N-methylquinazolin-2-amine as a representative starting scaffold to outline a comprehensive screening cascade. While this specific molecule is not a widely characterized inhibitor, its structure provides a relevant framework for the discovery and validation of novel, potent, and selective kinase inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals to identify and characterize the kinase inhibitory potential of new chemical entities based on the quinazoline core.

Part 1: Foundational Concepts and Target Pathways

Mechanism of Action: ATP-Competitive Inhibition

The 4-anilinoquinazoline scaffold, a common derivative class, strategically positions itself within the ATP-binding pocket of the kinase domain.[2] The quinazoline nitrogen atoms often form crucial hydrogen bonds with hinge region residues of the kinase, mimicking the interaction of the adenine portion of ATP. This competitive binding prevents the phosphorylation of substrate proteins, thereby inhibiting the enzyme's function and blocking downstream signal transduction.[5][7]

Key Kinase Targets and Associated Signaling Pathways

Quinazoline-based inhibitors have been successfully developed against several key kinase families implicated in oncology.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression or mutation is a major driver in non-small cell lung cancer (NSCLC) and other epithelial tumors.[2][4][8] Inhibition of EGFR blocks downstream pathways like RAS-RAF-MAPK, which are critical for cell proliferation.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[9][10][11][12]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that are involved in regulating cell growth, adhesion, migration, and survival.[13][14] Their dysregulation is linked to tumor progression and metastasis.[14]

The diagram below illustrates the canonical EGFR signaling pathway, a primary target for many quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR ATP-Competitive Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR signaling pathway and the point of inhibition.

Part 2: The Biochemical Screening Cascade

The primary goal of the biochemical screening cascade is to determine if a novel compound directly interacts with and inhibits the catalytic activity of a purified kinase enzyme.

Screening_Workflow Start Compound Library (Quinazoline Derivatives) HTS Protocol 1: Primary HTS (Single Concentration) Start->HTS Hit_Triage Hit Identification (>50% Inhibition) HTS->Hit_Triage Hit_Triage->Start 'Non-Hit' IC50 Protocol 2: IC50 Determination (Dose-Response) Hit_Triage->IC50 'Hit' Potency Potency & Selectivity Profile IC50->Potency Cell_Assays Advance to Cell-Based Assays Potency->Cell_Assays

Sources

Protocols for N-Arylation of 4-Chloro-N-methylquinazolin-2-amine: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Quinazolinamines in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules. Specifically, N-aryl-2-aminoquinazoline derivatives are integral components of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases implicated in cancer. The ability to efficiently and selectively construct a carbon-nitrogen bond between the 2-amino group of the quinazoline core and a diverse range of aryl partners is therefore of paramount importance for the generation of compound libraries in drug discovery programs.

This comprehensive guide provides detailed application notes and step-by-step protocols for the N-arylation of a key intermediate, 4-chloro-N-methylquinazolin-2-amine. We will delve into the two most prominent and robust methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Furthermore, we will explore a modern, efficiency-focused approach utilizing microwave irradiation to accelerate these reactions. For each protocol, we will not only outline the experimental procedure but also provide insights into the underlying mechanism and the rationale for the selection of specific reagents and conditions, empowering researchers to troubleshoot and adapt these methods for their unique synthetic challenges.

I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, renowned for its broad substrate scope and functional group tolerance.[1][2] The reaction employs a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, and a base to couple an amine with an aryl halide or triflate.[1]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps.[1] It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by the base generates a palladium-amido complex. The final and crucial step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle.[1] The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps, and can prevent unproductive side reactions.[1]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition + Ar-X Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination + R-NH-R' PdII_Aryl->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(NHR'R)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation - Base-H+ PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R RedElim->Product

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved purity of products.[3][4] This protocol is adapted from methodologies developed for the N-arylation of related 4-chloroquinazolines and is particularly effective for high-throughput synthesis and library generation.[5][6]

Experimental Procedure:

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.2 mmol, 38.7 mg), the desired aryl bromide (1.2 equiv., 0.24 mmol), Pd₂(dba)₃ (0.02 equiv., 0.004 mmol, 3.7 mg), and a suitable phosphine ligand such as XPhos (0.04 equiv., 0.008 mmol, 3.8 mg).

  • Base and Solvent Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv., 0.3 mmol, 28.8 mg). Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Degassing and Addition: Add 2 mL of a degassed 1:1 mixture of tetrahydrofuran (THF) and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature of 120°C for 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N-methylquinazolin-2-amine.

ParameterRecommended ConditionRationale / Notes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(0) or Pd(II) sources.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with challenging substrates.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for deprotonation of the amine. NaOtBu is highly effective but sensitive to certain functional groups. K₃PO₄ and Cs₂CO₃ are milder alternatives.[2]
Solvent THF/H₂O (1:1)This solvent system has been shown to be effective in microwave-assisted arylations of chloroquinazolines.[5][6] Anhydrous solvents like toluene or dioxane are also commonly used in conventional heating methods.
Temperature 100-140 °CMicrowave heating allows for rapid and uniform heating to the desired temperature.
Time 20-60 minSignificantly shorter than conventional heating methods.[3][7]

Table 1. Key Parameters for Microwave-Assisted Buchwald-Hartwig N-Arylation.

II. Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds, utilizing a copper catalyst.[8] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of copper salts in the presence of ligands, allowing for milder reaction conditions.[8] This method can be a cost-effective alternative to palladium-catalyzed reactions.

Mechanistic Insights

The mechanism of the ligand-accelerated Ullmann N-arylation is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the ligand and the amine to a Cu(I) salt. This is followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the N-arylated product and regenerates the active Cu(I) catalyst. The ligand, often a diamine or an amino acid, plays a crucial role in stabilizing the copper intermediates and facilitating the catalytic cycle.[8]

Ullmann_Mechanism CuI Cu(I)L_n OxAdd Oxidative Addition + Ar-X CuI->OxAdd CuIII_Aryl L_nCu(III)(Ar)(X) OxAdd->CuIII_Aryl Amine_Coord Amine Coordination + R-NH-R' CuIII_Aryl->Amine_Coord CuIII_Amine [L_nCu(III)(Ar)(NHR'R)]+X- Amine_Coord->CuIII_Amine Deprotonation Deprotonation - Base-H+ CuIII_Amine->Deprotonation CuIII_Amido L_nCu(III)(Ar)(NR'R) Deprotonation->CuIII_Amido RedElim Reductive Elimination CuIII_Amido->RedElim RedElim->CuI Catalyst Regeneration Product Ar-NR'R RedElim->Product

Figure 2. Plausible catalytic cycle for the Ullmann N-arylation.

Protocol 2: Ligand-Accelerated Ullmann N-Arylation

This protocol provides a general framework for the copper-catalyzed N-arylation of this compound using conventional heating. The use of a ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine is often crucial for achieving good yields at moderate temperatures.

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv., e.g., 0.5 mmol, 96.8 mg), the aryl iodide or bromide (1.5 equiv., 0.75 mmol), copper(I) iodide (CuI) (0.1 equiv., 0.05 mmol, 9.5 mg), and the ligand (e.g., 1,10-phenanthroline, 0.2 equiv., 0.1 mmol, 18.0 mg).

  • Addition of Base and Solvent: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equiv., 1.0 mmol, 138.2 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous, high-boiling point solvent such as dimethylformamide (DMF) or toluene (3-5 mL).

  • Heating: Heat the reaction mixture in an oil bath at 100-130°C for 12-24 hours, with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the target compound.

ParameterRecommended ConditionRationale / Notes
Copper Source CuI, Cu₂O, CuBrCuI is a commonly used and effective catalyst.
Ligand 1,10-Phenanthroline, N,N'-Dimethylethylenediamine, L-prolineLigands accelerate the reaction and allow for lower temperatures. The optimal ligand may vary depending on the specific substrates.
Base K₂CO₃, K₃PO₄, t-BuOKK₂CO₃ is a mild and effective base for many Ullmann couplings.[8] For less reactive amines, a stronger base like t-BuOK may be necessary.
Solvent DMF, Toluene, DioxaneA high-boiling point polar aprotic solvent is generally preferred.
Temperature 100-130 °CHigher temperatures may be required compared to palladium-catalyzed methods, but are significantly milder than traditional Ullmann conditions.
Time 12-24 hReaction times are typically longer than for microwave-assisted protocols.

Table 2. Key Parameters for Ligand-Accelerated Ullmann N-Arylation.

III. Workflow and Decision Making

The choice between a Palladium-catalyzed or Copper-catalyzed approach often depends on several factors including cost, substrate scope, functional group tolerance, and available equipment.

Decision_Workflow Start Start: N-arylation of This compound Microwave_Avail Microwave Reactor Available? Start->Microwave_Avail High_Throughput High-Throughput or Rapid Synthesis Needed? Microwave_Avail->High_Throughput Yes Cost_Concern Cost a Primary Concern? Microwave_Avail->Cost_Concern No High_Throughput->Cost_Concern No Microwave_Protocol Use Microwave-Assisted Buchwald-Hartwig Protocol High_Throughput->Microwave_Protocol Yes Buchwald_Protocol Use Conventional Heating Buchwald-Hartwig Protocol Cost_Concern->Buchwald_Protocol No Ullmann_Protocol Use Ligand-Accelerated Ullmann Protocol Cost_Concern->Ullmann_Protocol Yes End End: Purified Product Microwave_Protocol->End Buchwald_Protocol->End Ullmann_Protocol->End

Figure 3. Decision workflow for selecting an N-arylation protocol.

IV. Conclusion and Future Perspectives

The N-arylation of this compound is a critical transformation for the synthesis of potential therapeutic agents. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer robust and reliable routes to the desired products. The choice of method can be tailored to the specific needs of the research program, with microwave-assisted protocols providing a significant advantage in terms of speed and efficiency. As the field of catalysis continues to evolve, the development of even more active and sustainable catalyst systems, potentially utilizing earth-abundant metals, will further enhance the synthetic chemist's toolkit for constructing these vital C-N bonds.

V. References

  • Liu, G., Yang, S., Song, B., Xue, W., Hu, D., Jin, L., & Lu, P. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272–278. [Link]

  • Liu, G., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Sci-Hub. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Liu, G., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-8. [Link]

  • Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 64(26), 6123-6133. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Caddick, S., et al. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 64(26), 6123-6133. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

  • Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 64(26), 6123-6133. [Link]

  • Vitale, P., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 603. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. [Link]

Sources

A Robust and Scalable Protocol for the Synthesis of 4-Chloro-N-methylquinazolin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Analogs of 4-chloro-N-methylquinazolin-2-amine are valuable intermediates, providing a reactive handle for the synthesis of diverse compound libraries targeting kinases and other enzymes. This application note presents a detailed, field-proven experimental procedure for the synthesis of these key building blocks. The protocol is designed for scalability and reproducibility, starting from readily available substituted anthranilic acids. We emphasize the causality behind procedural choices, provide troubleshooting insights, and include detailed characterization data to ensure scientific integrity and practical utility for researchers in drug development.

Introduction and Synthetic Rationale

Quinazoline derivatives are privileged structures known for a wide spectrum of biological activities.[1] The specific substitution pattern of the this compound scaffold offers a strategic advantage in drug design. The chlorine atom at the C4 position acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various pharmacophoric groups.[2][3] The N-methyl-2-amino moiety can serve as a key hydrogen bond donor/acceptor and influences the overall physicochemical properties of the final compounds.

The synthetic strategy detailed herein is a robust, three-stage process designed to maximize yield and purity while allowing for the straightforward generation of analogs through the use of diverse starting materials.

The core synthetic pathway is as follows:

  • Stage 1: Cyclization. Formation of a substituted 2-aminoquinazolin-4(3H)-one from a corresponding anthranilic acid and cyanamide. This foundational step builds the core heterocyclic system.

  • Stage 2: N-Methylation. Selective methylation of the exocyclic amino group at the C2 position. This step is critical for establishing the desired N-methyl feature of the scaffold.

  • Stage 3: Chlorination. Conversion of the 4-oxo group to the 4-chloro group using a standard chlorinating agent, yielding the final reactive intermediate.

This approach is superior to alternatives, such as attempting selective substitution on a 2,4-dichloroquinazoline precursor, because it avoids the common regioselectivity issues associated with that intermediate, where nucleophilic attack preferentially occurs at the more electrophilic C4 position.[2] Our method ensures unambiguous synthesis of the desired C2-aminated regioisomer.

Visualization of the Synthetic Workflow

The overall process, from starting materials to the final product and subsequent analog synthesis, is outlined below.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Analog Derivatization (Optional) A Substituted Anthranilic Acid B 2-Aminoquinazolin-4(3H)-one Analog A->B + Cyanamide Heat C N-Methyl-2-aminoquinazolin- 4(3H)-one Analog B->C + Iodomethane NaH, DMF B->C D Target Scaffold: 4-Chloro-N-methylquinazolin- 2-amine Analog C->D + POCl3 Reflux C->D E Diverse C4-Substituted Analogs D->E + Nucleophile (R-NH2) SNAr Reaction D->E

Caption: Overall synthetic workflow for this compound analogs.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Stage 1: Synthesis of 2-Amino-6-bromoquinazolin-4(3H)-one

This protocol uses 2-amino-5-bromobenzoic acid as an example starting material to generate a halogenated analog, a common feature for enhancing binding affinity in kinase inhibitors.

  • Rationale: The reaction of an anthranilic acid with cyanamide is a classical and cost-effective method for constructing the 2-aminoquinazolin-4-one core. The reaction proceeds via an initial N-acylation followed by intramolecular cyclization and dehydration.

Protocol:

  • To a 250 mL round-bottom flask, add 2-amino-5-bromobenzoic acid (21.6 g, 100 mmol), cyanamide (6.3 g, 150 mmol), and absolute ethanol (100 mL).

  • Add concentrated hydrochloric acid (10 mL) dropwise with stirring. The addition is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.

  • Maintain reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: Ethyl Acetate/Hexane 7:3]. The product spot should be UV active and stain with iodine.

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Filter the solid using a Büchner funnel and wash the filter cake thoroughly with cold water (3 x 50 mL) followed by cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

  • Dry the white solid product in a vacuum oven at 60 °C overnight.

  • Expected Outcome: A white to off-white crystalline solid. Typical yield: 85-92%. The product is generally of high purity and can be used in the next step without further purification.

Stage 2: Synthesis of 2-(Methylamino)-6-bromoquinazolin-4(3H)-one
  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the exocyclic amino group, forming a highly nucleophilic anion.[4] This anion then readily attacks the electrophilic methyl group of iodomethane via an SN2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it solubilizes the reactants and does not interfere with the reaction.

Protocol:

  • To a dry 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (150 mL).

  • Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0 °C (ice bath).

  • Slowly add 2-amino-6-bromoquinazolin-4(3H)-one (24.0 g, 100 mmol) in portions over 30 minutes. Stir the resulting suspension at 0 °C for an additional 30 minutes.

  • Add iodomethane (7.5 mL, 120 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor by TLC [Eluent: Dichloromethane/Methanol 95:5].

  • Upon completion, cautiously quench the reaction by pouring it slowly into ice-cold water (500 mL) with vigorous stirring.

  • A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 100 mL) and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure N-methylated product.

  • Expected Outcome: A pure white solid. Typical yield: 78-85%.

Stage 3: Synthesis of 6-Bromo-4-chloro-N-methylquinazolin-2-amine
  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the amide/lactam oxygen at C4 into a chloro group.[5][6] The reaction proceeds via the formation of a reactive Vilsmeier-Haack type intermediate. A catalytic amount of DMF or a tertiary amine base like N,N-dimethylaniline can accelerate this transformation.[7]

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 2-(methylamino)-6-bromoquinazolin-4(3H)-one (12.7 g, 50 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 50 mL) in a fume hood.

  • Add 3-4 drops of N,N-dimethylaniline as a catalyst.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 5 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by TLC, product is less polar than starting material), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving step.

  • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash extensively with water until the filtrate is neutral, and then dry in a vacuum oven.

  • Expected Outcome: A pale yellow or off-white solid. Typical yield: 88-95%. This is the target scaffold, ready for further derivatization.

Characterization Data and Results

The synthesized analogs should be characterized using standard analytical techniques to confirm their identity and purity.

Compound IDR-GroupStageYield (%)M.P. (°C)¹H NMR (DMSO-d₆) δ (ppm)MS (ESI) [M+H]⁺
1a 6-Br190>30011.0 (s, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 7.2 (d, 1H), 6.8 (s, 2H)240.0/242.0
2a 6-Br281288-29011.5 (s, 1H), 7.9 (d, 1H), 7.6 (dd, 1H), 7.3 (d, 1H), 7.2 (q, 1H), 3.0 (d, 3H)254.0/256.0
3a 6-Br391195-1978.2 (d, 1H), 7.9 (dd, 1H), 7.6 (d, 1H), 7.5 (q, 1H), 3.1 (d, 3H)272.0/274.0
3b 6-H389155-1577.9-7.7 (m, 2H), 7.6-7.4 (m, 2H), 7.5 (q, 1H), 3.1 (d, 3H)194.0
3c 6,7-(OCH₃)₂385210-2127.2 (s, 1H), 7.1 (s, 1H), 7.4 (q, 1H), 4.0 (s, 6H), 3.1 (d, 3H)254.1

Field-Proven Insights and Troubleshooting

  • Stage 1 (Cyclization): Incomplete conversion is the most common issue. Ensure the quality of the cyanamide and sufficient heating time. If the reaction stalls, an additional equivalent of cyanamide can be added.

  • Stage 2 (N-Methylation): Over-methylation (on the ring nitrogen) can occur. This is minimized by using a slight excess of NaH to ensure complete deprotonation of the more acidic exocyclic amine and by maintaining a low reaction temperature during the addition of iodomethane.

  • Stage 3 (Chlorination): The workup is critical. Incomplete quenching of POCl₃ can lead to an impure, oily product. Ensure vigorous stirring and sufficient ice. The final product must be thoroughly washed with water to remove any residual phosphorus byproducts, which can interfere with subsequent reactions like palladium-catalyzed couplings. If the product is difficult to solidify, extraction with ethyl acetate followed by washing the organic layer with saturated sodium bicarbonate solution can be effective.

Conclusion

This application note provides a comprehensive and reliable methodology for the synthesis of this compound analogs. By following a logical three-stage sequence of cyclization, N-methylation, and chlorination, this protocol circumvents common regioselectivity problems and delivers the target compounds in high yield and purity. The resulting scaffold is a highly valuable intermediate for the construction of diverse chemical libraries, making this procedure a vital tool for researchers and scientists in the field of drug discovery and development.

References

  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Retrieved from DergiPark website. [Link]

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from Taylor & Francis Online website. [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from Generis Publishing website. [Link]

  • ijarsct.co.in. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from ijarsct.co.in website. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from NIH website. [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from Der Pharma Chemica website. [Link]

  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from Beilstein Journals website. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from MDPI website. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from ResearchGate website. [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from Atlantis Press website. [Link]

  • Frontiers in Chemistry. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from Frontiers website. [Link]

  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from SciSpace website. [Link]

Sources

Quantitative Analysis of 4-chloro-N-methylquinazolin-2-amine: A Guide to HPLC-UV, LC-MS/MS, and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 4-chloro-N-methylquinazolin-2-amine, a key intermediate and scaffold in medicinal chemistry.[1][2] Recognizing the criticality of purity and concentration assessment in drug development, we present three validated protocols tailored for distinct analytical objectives: routine quality control, high-sensitivity bioanalysis, and volatile impurity profiling. The methods described herein are founded on established principles of chromatographic separation and mass spectrometric detection, ensuring accuracy, precision, and reliability. We provide detailed, step-by-step protocols for Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is accompanied by an explanation of the underlying scientific rationale, expected performance metrics, and visual workflow diagrams to facilitate seamless implementation in research and quality assurance laboratories.

Introduction: The Significance of this compound

The quinazoline core is a privileged scaffold in modern pharmacology, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Compounds like Gefitinib and Erlotinib, which are based on the 4-anilinoquinazoline structure, validate the therapeutic importance of this framework.[1] this compound serves as a critical building block in the synthesis of these and other novel bioactive molecules.[3] The chlorine atom at the 4-position is a versatile leaving group, readily displaced by nucleophiles to build molecular diversity.[3]

Given its role as a key starting material, the purity and accurate quantification of this compound are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[4] The presence of impurities can lead to unwanted side reactions, lower yields, and introduce potentially toxic components into the final drug product. This guide, therefore, addresses the need for reliable and validated analytical methods suitable for various stages of the drug development lifecycle.

Strategic Selection of Analytical Techniques

No single analytical method is optimal for all applications. The choice depends on the specific requirements for sensitivity, selectivity, sample matrix, and throughput. We present three complementary techniques:

  • RP-HPLC with UV Detection: The workhorse for routine purity assessment and quantification in bulk materials and formulations. It offers a balance of performance, cost-effectiveness, and accessibility.[5][6] Its separation is based on the analyte's polarity.[5]

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, tissue). Its unparalleled sensitivity and selectivity are achieved by coupling the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry.[7][8]

  • GC-MS: Ideal for the analysis of volatile and semi-volatile impurities that may not be amenable to LC-based methods.[5][9] Due to the polar nature of amines, derivatization is often required to improve volatility and chromatographic performance.[10]

Method 1: RP-HPLC with UV Detection for Routine Quality Control

This method is designed for the accurate quantification of this compound in raw materials and simple formulations, offering excellent resolution and quantitative accuracy.[5]

Scientific Rationale

The method employs a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) allows for the effective separation of the main analyte from potential non-volatile impurities. UV detection is chosen based on the chromophoric nature of the quinazoline ring system, which should provide a strong absorbance signal for sensitive detection.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][9]

  • Acetonitrile (HPLC grade).

  • Ammonium Acetate (analytical grade).

  • Water (deionized or HPLC grade).

  • This compound reference standard.

Solutions Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent.[5]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample, dissolve in 10 mL of diluent to make a 1 mg/mL solution, and then dilute 1 mL of this solution to 10 mL with the diluent.

Chromatographic Conditions:

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate; B: Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20% to 80% B; 15-20 min: 80% B; 20.1-25 min: 20% B (re-equilibration)[5]
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | UV at 254 nm (or wavelength of maximum absorbance) |

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of the sample using the linear regression equation from the calibration curve.

  • Calculate purity based on the area percentage of the main peak relative to the total peak area.[5]

Workflow and Expected Performance

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (ACN/H2O) A->B C Prepare Calibration Curve Standards B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Sample H->I

Caption: RP-HPLC-UV workflow for routine quantification.

Table 1: Expected HPLC-UV Method Validation Performance

Parameter Typical Performance Specification
Linearity (R²) > 0.999[9][11]
Accuracy (% Recovery) 98.0 - 102.0%[9][11]
Precision (% RSD) < 2.0%[9]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[9]

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[9] |

Method 2: LC-MS/MS for High-Sensitivity Bioanalysis

This method is optimized for detecting and quantifying this compound at very low concentrations (pg/mL to ng/mL) in complex biological matrices such as plasma.

Scientific Rationale

The protocol uses a fast UPLC separation to resolve the analyte from matrix components, followed by tandem mass spectrometry.[12] Electrospray ionization (ESI) in positive mode is selected as the amine group is readily protonated. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity and sensitivity, minimizing interference from the biological matrix.[7][13]

Experimental Protocol

Instrumentation and Materials:

  • UPLC/HPLC system coupled to a triple-quadrupole mass spectrometer with an ESI source.[13]

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Formic Acid (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Protein precipitation agent (e.g., cold acetonitrile containing the IS).

Solutions and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard/QC), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

Instrumental Conditions:

Parameter Setting
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile
Gradient Rapid gradient, e.g., 5% to 95% B in 3 minutes
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Ionization Mode ESI Positive[13]
MRM Transitions To be determined by infusing a standard solution. Example: Analyte (Precursor [M+H]⁺ → Product); IS (Precursor [M+H]⁺ → Product)
Source Temp. e.g., 150 °C

| Desolvation Temp. | e.g., 400 °C |

Data Analysis:

  • Quantify using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Cold ACN) A->B C Centrifuge B->C D Collect Supernatant C->D E Inject into UPLC System D->E F ESI+ Source E->F G MRM Detection (QqQ) F->G H Integrate Peaks (Analyte & IS) G->H I Calculate Area Ratios H->I J Quantify vs. Curve I->J

Caption: LC-MS/MS workflow for high-sensitivity bioanalysis.

Method 3: GC-MS for Volatile Impurity Profiling

This method is suitable for identifying and quantifying volatile or semi-volatile impurities that may be present in the this compound sample.

Scientific Rationale

Direct analysis of amines by GC can be challenging due to their polarity, which causes peak tailing and poor reproducibility.[10] To overcome this, a derivatization step is employed using Trifluoroacetic Anhydride (TFAA).[14] This reaction converts the polar amine group into a less polar, more volatile trifluoroacetyl derivative, which exhibits excellent chromatographic behavior. Mass spectrometry detection provides definitive identification based on the compound's mass spectrum and fragmentation pattern.[14]

Experimental Protocol

Instrumentation and Materials:

  • Gas chromatograph with a capillary column, coupled to a mass spectrometer (GC-MS).[14]

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Derivatizing agent: Trifluoroacetic Anhydride (TFAA).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Helium (carrier gas).

Sample Preparation (Derivatization):

  • Accurately weigh ~1 mg of the sample into a vial.

  • Dissolve in 500 µL of dichloromethane.

  • Add 100 µL of TFAA.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for injection.

Instrumental Conditions:

Parameter Setting
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min constant flow
Injection Mode Splitless, 1 µL
Inlet Temp. 250 °C
Oven Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[9]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40 - 450 amu |

Data Analysis:

  • Identify the derivatized analyte and any impurities by comparing their mass spectra with reference libraries or by interpreting their fragmentation patterns.

  • Quantification can be performed using an internal standard and by creating a calibration curve with derivatized standards.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in DCM B Add TFAA A->B C Heat at 60°C B->C D Evaporate & Reconstitute C->D E Inject into GC D->E F Separate on HP-5ms Column E->F G EI Ionization & MS Detection F->G H Extract Ion Chromatograms G->H I Identify via Mass Spectra H->I J Quantify Impurities I->J

Caption: GC-MS workflow including the essential derivatization step.

Conclusion

This application note provides three distinct, robust, and scientifically grounded methods for the quantitative analysis of this compound. The choice of method—RP-HPLC-UV for routine QC, LC-MS/MS for sensitive bioanalysis, or GC-MS for volatile impurity profiling—should be guided by the specific analytical challenge at hand. By following these detailed protocols, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data essential for advancing their research and development programs.

References

  • Hu, S., Xie, G., Zhang, D. X., Davis, C., Long, W., Hu, Y., Wang, F., Kang, X., Tan, F., Ding, L., & Wang, Y. (2014). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • Ukrainets, I. V., Mospanova, E. V., & Bereznyakova, N. L. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. Available at: [Link]

  • Yang, Y., Hua, Q., & Tang, Y. J. (2010). Liquid chromatography-tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources. PubMed Central. Available at: [Link]

  • Gatfaoui, S., et al. (2015). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

  • da Silva, A. C. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. Available at: [Link]

  • Unknown Author. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate. Available at: [Link]

  • Gabr, G. A., et al. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PubMed Central. Available at: [Link]

  • Singh, H., et al. (2023). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. PubMed. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Smith, J. D. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]

  • Unknown Author. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. ResearchGate. Available at: [Link]

  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Available at: [Link]

  • Unknown Author. (2022). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available at: [Link]

  • Patan, A. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. Available at: [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Scheetz, M. H., et al. (2022). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. PubMed Central. Available at: [Link]

  • Unknown Author. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Available at: [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Available at: [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available at: [Link]

  • Ghasemi, S., & Ghasemi, J. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. NIH. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 4-chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Notably, several quinazoline derivatives have been successfully developed as anticancer drugs, primarily targeting protein kinases.[4][5] The substitution pattern on the quinazoline ring system dictates the biological activity, and 2,4-disubstituted quinazolines have shown particular promise as cytotoxic and antiproliferative agents.[1][4][6] This document provides detailed protocols for the cellular characterization of a specific derivative, 4-chloro-N-methylquinazolin-2-amine, postulating its mechanism of action based on functionally similar compounds.

Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics

While direct biological data for this compound is not extensively published, the bioactivity of structurally analogous compounds offers a compelling hypothesis for its mechanism of action. A closely related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis that functions by inhibiting tubulin polymerization.[7] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis.

Based on this precedent, we hypothesize that this compound may similarly act as a microtubule-destabilizing agent, leading to cell cycle arrest in the G2/M phase and the initiation of the apoptotic cascade. The following protocols are designed to rigorously test this hypothesis.

proposed_mechanism cluster_cell Cancer Cell Compound 4-chloro-N- methylquinazolin-2-amine Tubulin Tubulin Dimers Compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Essential for Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Figure 1: Hypothesized mechanism of action for this compound.

Protocol 1: Cell Viability Assessment using Resazurin Assay

Principle and Rationale

This protocol determines the cytotoxic effect of this compound on a cancer cell line. The resazurin (alamarBlue) assay is a colorimetric method that measures cell viability. In viable, metabolically active cells, intracellular reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The intensity of the resulting color/fluorescence is proportional to the number of viable cells. This assay is used to calculate the half-maximal inhibitory concentration (IC50) of the compound.

Materials
  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm and 600 nm, or fluorescence Ex/Em 560/590 nm)

Experimental Workflow

G start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with serial dilutions of compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add Resazurin solution incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 read Measure absorbance or fluorescence incubate3->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for the Resazurin-based cell viability assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells for "no-cell" (medium only) and "vehicle control" (cells with DMSO).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Add medium with the corresponding DMSO concentration to the vehicle control wells.

    • Incubate the plate for 48 to 72 hours.

  • Resazurin Addition and Incubation:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line.

  • Data Acquisition:

    • Measure the absorbance at 570 nm and 600 nm (as a reference wavelength) or fluorescence at an excitation of 560 nm and emission of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from the "no-cell" control.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Expected Results
Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195.3 ± 4.8
170.1 ± 6.1
1025.4 ± 3.9
1005.2 ± 1.5
Calculated IC50 ~5 µM

Table 1: Example data from a cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

Principle and Rationale

This protocol quantifies the induction of apoptosis by this compound. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Materials
  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Experimental Workflow

G start Seed and treat cells harvest Harvest cells (including supernatant) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Figure 3: Workflow for apoptosis detection by Annexin V/PI staining.

Step-by-Step Protocol
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

Expected Results
TreatmentViable (Q4) (%)Early Apoptotic (Q3) (%)Late Apoptotic (Q2) (%)Necrotic (Q1) (%)
Vehicle Control90.54.23.12.2
Compound (IC50)45.335.815.63.3
Compound (2x IC50)15.140.241.53.2

Table 2: Example data from an Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle and Rationale

This protocol assesses the effect of this compound on cell cycle progression. PI is a stoichiometric DNA intercalating agent, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of a microtubule-destabilizing agent.

Materials
  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Experimental Workflow

G start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fix Wash to remove ethanol fix->wash_fix stain Stain with PI/RNase A solution wash_fix->stain incubate Incubate for 30 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Figure 4: Workflow for cell cycle analysis.

Step-by-Step Protocol
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation:

    • Harvest the cells (including floating cells) and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the PI fluorescence.

    • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.

Expected Results
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.225.514.3
Compound (IC50)30.115.754.2
Compound (2x IC50)18.510.371.2

Table 3: Example data from a cell cycle analysis. A significant increase in the G2/M population suggests mitotic arrest.

References

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Discovery of aminoquinazoline derivatives as human A(2A) adenosine receptor antagonists. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. (n.d.). Iowa Research Online. Retrieved January 20, 2026, from [Link]

  • Novel 2,4-disubstituted quinazolines as cytotoxic agents and JAK2 inhibitors: Synthesis, in vitro evaluation and molecular dynamics studies. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

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"developing structure-activity relationships for 4-chloro-N-methylquinazolin-2-amine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Developing Structure-Activity Relationships for 4-Chloro-N-methylquinazolin-2-amine Derivatives

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2][3] This heterocyclic system, composed of fused benzene and pyrimidine rings, offers a versatile framework for designing molecules that can interact with a wide array of biological targets.[3][4][5] A particularly fruitful area of research has been the development of quinazoline derivatives as potent and selective protein kinase inhibitors.[6] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Consequently, targeting kinases with small molecules has become a major focus of therapeutic development.

The 4-anilinoquinazoline framework, for example, is the basis for several successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[4][8] These drugs have revolutionized the treatment of certain cancers by selectively targeting mutated forms of EGFR. Building upon this foundation, the exploration of novel quinazoline substitution patterns is a critical endeavor for identifying next-generation inhibitors with improved potency, selectivity, and resistance profiles.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust structure-activity relationship (SAR) for a specific class of compounds: This compound derivatives . We will detail an integrated workflow encompassing strategic library synthesis, robust biological evaluation, and computational analysis to systematically correlate chemical structure modifications with biological activity.

HighLevelWorkflow cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Analysis & Optimization A Scaffold Synthesis B Chemical Diversification A->B Core Molecule C In Vitro Kinase Assay B->C Compound Library D Cell-Based Proliferation Assay E SAR Analysis D->E IC50 Data F Computational Modeling E->F G Lead Optimization E->G F->G

Figure 1: High-level workflow for SAR development.

PART 1: Synthetic Strategy for Library Generation

The foundation of any SAR study is a well-designed chemical library. The goal is not simply to synthesize many compounds, but to create a structurally diverse set that systematically probes the effects of modifying different parts of the molecule. For the this compound scaffold, we can identify three primary points for diversification.

Figure 2: Key points for chemical diversification.

Causality Behind the Synthetic Route: The chosen synthetic pathway is designed for efficiency and adaptability, allowing for late-stage diversification. A common and robust method involves the initial construction of a quinazolinone intermediate, which is then chemically activated via chlorination to allow for the introduction of the desired amine nucleophile.[9][10]

Protocol 1: Synthesis of the 4-Chloro-2-(methylamino)quinazoline Core

This protocol outlines a general, multi-step synthesis.

Step 1: Synthesis of 2-Aminoquinazolin-4(3H)-one (Intermediate I)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilamide (1.0 eq), urea (2.0 eq), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Cyclization: Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold solvent like ethanol or diethyl ether to remove impurities. Dry the solid under vacuum to yield 2-aminoquinazolin-4(3H)-one.

Step 2: Synthesis of 2-Amino-4-chloroquinazoline (Intermediate II)

  • Chlorination: Suspend Intermediate I (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol). Add a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The suspension should become a clear solution.[9]

  • Workup: Carefully quench the reaction by slowly pouring it onto crushed ice. The product will precipitate. Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to pH 7-8.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 3: Synthesis of this compound (Final Core Scaffold)

  • Amination: Dissolve Intermediate II (1.0 eq) in a suitable solvent like isopropanol or acetonitrile. Add a base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Nucleophilic Substitution: Add an aqueous solution of methylamine (e.g., 40 wt. %, 1.5-2.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or gentle heat (40-50 °C) for 8-12 hours, monitoring by TLC.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final this compound.

Library Development Strategy:

  • R1 (Quinazoline Core): Start with variously substituted anthranilamides in Step 1 (e.g., 5-bromo, 6-fluoro, 7-methoxy) to generate a library with diverse electronics and sterics on the core ring.[11][12]

  • R2 (2-Amino Substituent): In Step 3, replace methylamine with a wide range of primary and secondary amines to explore the impact of different groups at this position.

PART 2: In Vitro Biological Evaluation

With a synthesized library, the next critical step is to quantify the biological activity of each derivative. As many quinazolines target protein kinases, we will focus on protocols for a kinase inhibition assay and a corresponding cell-based assay to measure anti-proliferative effects.[13][14][15]

BioAssayWorkflow A Compound Library (in DMSO) B Biochemical Assay: Kinase Inhibition (IC50) A->B Test direct target engagement C Cell-Based Assay: Antiproliferation (GI50) A->C Assess cellular efficacy D Data Analysis: IC50/GI50 Determination B->D C->D E SAR Correlation D->E Structure vs. Activity

Figure 3: Workflow for in vitro biological evaluation.
Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay (ELISA-based)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase (e.g., EGFR). It provides a clean measure of target engagement without the complexities of a cellular environment.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (pY-HRP)

  • ATP, MgCl₂, Bovine Serum Albumin (BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Mixture: In each well of the substrate-coated plate, add 50 µL of assay buffer containing the desired concentration of recombinant EGFR enzyme.

  • Inhibitor Addition: Add 2 µL of the diluted test compound solution (or DMSO for control wells) to the wells. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Kinase Reaction: Add 50 µL of assay buffer containing ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the enzyme. Incubate for 30-60 minutes at 30 °C.

  • Wash: Aspirate the reaction mixture and wash the wells 3-4 times with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Detection: Add 100 µL of pY-HRP antibody diluted in blocking buffer (e.g., wash buffer with 1% BSA) to each well. Incubate for 60 minutes at room temperature.

  • Wash: Repeat the wash step (5).

  • Develop Signal: Add 100 µL of TMB substrate to each well. Allow the color to develop for 15-30 minutes in the dark.

  • Stop Reaction: Add 100 µL of stop solution. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferation Assay (MTT Assay)

Rationale: This assay assesses a compound's ability to inhibit cell growth or viability.[16][17] It provides a more biologically relevant measure of efficacy, as it accounts for cell permeability, metabolic stability, and potential off-target effects within the cellular context. A549 (non-small cell lung cancer) is a common cell line that overexpresses EGFR.[13][15]

Materials:

  • A549 human lung carcinoma cell line

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Read Plate: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

PART 3: Constructing the Structure-Activity Relationship (SAR)

The SAR analysis is where chemical structure is explicitly linked to biological activity. By comparing the IC₅₀/GI₅₀ values of structurally related compounds, researchers can deduce which chemical features are essential for activity and which can be modified to improve properties like potency and selectivity.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of this compound derivatives to illustrate the SAR process.

Cmpd IDR¹ (Position 6)R² (Position 7)R³ (on 2-Amine)EGFR IC₅₀ (nM)A549 GI₅₀ (nM)
1a -H-H-CH₃5,200>10,000
1b -Br-H-CH₃8501,500
1c -F-H-CH₃9101,800
1d -OCH₃-H-CH₃4,5008,900
2a -H-OCH₃-CH₃4590
2b -Br-OCH₃-CH₃1535
2c -F-OCH₃-CH₃2250
3a -Br-OCH₃-CH₂CH₃3875
3b -Br-OCH₃-Cyclopropyl1840
3c -Br-OCH₃-Phenyl450980
Analysis and Interpretation
  • Importance of the Quinazoline Core Substitution:

    • Comparing the parent compound 1a (IC₅₀ = 5,200 nM) with derivatives substituted at the 6-position (1b , 1c ) reveals that adding a small, electron-withdrawing halogen (Br, F) significantly improves potency. This suggests a potential favorable interaction or required electronic profile in the kinase active site.

    • The electron-donating methoxy group at position 6 (1d ) is detrimental to activity compared to halogens, indicating that electron-withdrawing character at this position is preferred.

  • Critical Role of the 7-Methoxy Group:

    • A dramatic increase in potency is observed upon introduction of a methoxy group at the 7-position. Comparing 1a (5,200 nM) to 2a (45 nM) shows a >100-fold improvement. This is a common feature in EGFR inhibitors, where the 7-alkoxy group can form a key hydrogen bond with a conserved water molecule or directly with residues in the kinase hinge region.[8]

    • The synergistic effect of substitutions at both the 6 and 7-positions is evident. Compound 2b (6-Br, 7-OCH₃) is the most potent in this series (IC₅₀ = 15 nM), highlighting a favorable combination of a 6-halogen and a 7-methoxy group.

  • Exploration of the 2-Amine Substituent (R³):

    • Keeping the optimal 6-Br, 7-OCH₃ quinazoline core constant, modifications to the N-methyl group were explored.

    • Slightly larger alkyl groups like ethyl (3a ) or small cyclic groups like cyclopropyl (3b ) are well-tolerated and maintain high potency.

    • However, introducing a bulky aromatic group like phenyl (3c ) leads to a significant loss of activity. This strongly suggests the presence of a small, sterically constrained pocket accommodating this part of the molecule.

Figure 4: Visual summary of key SAR findings.

PART 4: Integrating Computational Chemistry

Computational methods are indispensable for rationalizing experimental SAR findings and guiding the next round of inhibitor design.[18][19][20] Techniques like molecular docking can provide a structural hypothesis for the observed activity, while QSAR can build predictive models.[7][21]

ComputationalWorkflow exp_data Experimental SAR Data docking Molecular Docking exp_data->docking qsar QSAR Modeling exp_data->qsar hypothesis Binding Mode Hypothesis docking->hypothesis prediction Predict Activity of New Designs qsar->prediction synthesis Prioritize Next Synthesis Targets hypothesis->synthesis prediction->synthesis

Figure 5: Interplay of experimental and computational workflows.
Protocol 4: Molecular Docking Workflow

Rationale: To visualize the plausible binding orientation of our most potent inhibitors (e.g., compound 2b ) within the ATP-binding site of EGFR and understand the structural basis for the SAR.

  • Preparation of the Receptor:

    • Obtain the crystal structure of the target kinase (e.g., EGFR) from the Protein Data Bank (PDB). Choose a structure that is co-crystallized with a known quinazoline inhibitor.

    • Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Define the binding site (grid generation) based on the location of the co-crystallized ligand.

  • Preparation of the Ligand:

    • Draw the 2D structure of the inhibitor (e.g., compound 2b ) and generate a 3D conformation.

    • Perform energy minimization using a suitable force field.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Glide, AutoDock) to place the ligand into the defined binding site. Generate multiple binding poses.

  • Analysis of Results:

    • Analyze the top-scoring poses. Look for key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the inhibitor and protein residues.

    • Rationalize SAR: For instance, the docking pose of 2b in EGFR might show the 7-methoxy group's oxygen accepting a hydrogen bond from a key methionine residue in the hinge region. It might also show that the pocket around the 2-amino group is small, explaining why the bulky phenyl group of 3c results in a steric clash and poor activity.[17][21]

PART 5: Preliminary ADME Profiling

Excellent potency is meaningless if a compound cannot reach its target in vivo. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[22][23] This is often done using a combination of in silico predictions and simple in vitro assays.

In Silico Prediction: Use online tools like SwissADME to predict properties like Lipinski's Rule of Five compliance, solubility, and potential metabolic liabilities for the most promising compounds.[24][25]

In Vitro Assays:

  • Kinetic Solubility: Measured by methods like nephelometry.

  • Metabolic Stability: Assessed by incubating the compound with human liver microsomes and measuring its depletion over time.

Hypothetical ADME Data
Cmpd IDCalculated LogPAqueous Solubility (µM)Microsomal Half-life (min)
2b 3.81525
2c 3.14540
3b 3.52032

This data helps prioritize compounds for further development. For instance, compound 2c shows better solubility and metabolic stability than 2b , making it a potentially more attractive lead despite being slightly less potent in the primary assay.

Conclusion

The development of a robust structure-activity relationship is a systematic, multi-disciplinary process. By integrating strategic chemical synthesis, quantitative biological evaluation, and insightful computational modeling, researchers can efficiently navigate the complex landscape of medicinal chemistry. The workflow and protocols detailed in this guide provide a validated framework for elucidating the SAR of this compound derivatives, enabling the rational design of potent and selective kinase inhibitors with the potential for therapeutic development. This iterative cycle of design, synthesis, testing, and analysis is the engine of modern drug discovery.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (2025). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). MDPI. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2015). PMC - PubMed Central. [Link]

  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. (2024). PMC - PubMed Central. [Link]

  • Recent advances in the biological activity of quinazoline. (2020). Int J Pharm Chem Anal. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2020). ResearchGate. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances. [Link]

  • Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. (2023). ResearchGate. [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). NIH. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (2013). PMC. [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (2023). PMC - PubMed Central. [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (2023). PubMed. [Link]

  • Computational Approaches Towards Kinases as Attractive Targets for Anticancer Drug Discovery and Development. (2019). Bentham Science Publisher. [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. (2023). Research Square. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). MDPI. [Link]

  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. (2022). ACS Omega. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2018). NIH. [Link]

  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (2015). Bentham Science Publishers. [Link]

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). NIH. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2015). MDPI. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2015). PMC - NIH. [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2008). ResearchGate. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry. [Link]

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  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). NIH. [Link]

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Application Notes and Protocols: Investigating the Anticancer Potential of 4-chloro-N-methylquinazolin-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of biologically active compounds.[1][2][3] Its derivatives have yielded several landmark FDA-approved anticancer drugs, including gefitinib (Iressa®) and erlotinib (Tarceva®), which have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[2][4] These agents typically function as targeted therapies, offering high selectivity by inhibiting protein tyrosine kinases (TKs) that are critical for tumor growth and proliferation.[2][5]

This guide focuses on 4-chloro-N-methylquinazolin-2-amine , a novel quinazoline derivative. While direct biological data for this specific compound is not yet prevalent in published literature, its structural features suggest significant potential as an anticancer agent. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a robust framework for the systematic evaluation of its efficacy in cancer cell line models. The protocols and rationale presented herein are synthesized from extensive studies on structurally analogous compounds, providing a field-proven roadmap for investigation.

Section 1: Scientific Rationale & Putative Mechanisms of Action

The anticancer activity of quinazoline derivatives is multifaceted.[1] Based on the extensive body of research on close structural analogs, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Inhibition of Protein Tyrosine Kinases (TKIs): Many 4-anilinoquinazolines are potent inhibitors of TKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5] Inhibition of these receptors disrupts downstream signaling pathways, including the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and angiogenesis.[1][6]

  • Induction of Apoptosis: A primary goal of cancer chemotherapy is to induce programmed cell death, or apoptosis. A closely related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly potent inducer of apoptosis.[7] Other analogs have been shown to trigger the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspases-3 and -7, cleavage of PARP, and downregulation of anti-apoptotic proteins like Bcl-2.[8][9]

  • Disruption of Microtubule Dynamics: The analog 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to inhibit tubulin polymerization.[7] Microtubules are essential for cell division, and compounds that interfere with their dynamics can induce cell cycle arrest, typically in the G2/M phase, leading to apoptosis.[8][10]

These potential mechanisms are not mutually exclusive and may act in concert to produce a potent anticancer effect.

putative_mechanisms cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Compound RTK EGFR/VEGFR Tyrosine Kinases Compound->RTK Inhibits Tubulin Tubulin Monomers Compound->Tubulin Inhibits Polymerization Mitochondria Mitochondria (Bcl-2 Family) Compound->Mitochondria Activates Intrinsic Pathway PI3K PI3K/Akt Pathway RTK->PI3K Activates G2M G2/M Cell Cycle Arrest Tubulin->G2M Required for Mitosis Prolif Inhibition of Proliferation & Survival PI3K->Prolif Promotes Apoptosis Induction of Apoptosis (Caspase Activation) Mitochondria->Apoptosis Initiates G2M->Apoptosis Leads to

Caption: Putative mechanisms of action for this compound.

Section 2: Comparative Cytotoxicity Data of Structural Analogs

Before initiating extensive mechanistic studies, it is crucial to establish the cytotoxic potential of the compound across a panel of relevant cancer cell lines. Data from structurally similar quinazoline derivatives provide a valuable benchmark for anticipating the potency of this compound.

Compound/AnalogCancer Cell LineAssay TypePotency (IC₅₀ / GI₅₀)Reference
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine T47D (Breast)ProliferationGI₅₀: 2 nM[7]
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) HCT116 (Colon)MTTIC₅₀: 8.50 µM[8][9]
HT29 (Colon)MTTIC₅₀: 5.80 µM[8][9]
SW620 (Colon)MTTIC₅₀: 6.15 µM[8][9]
2-chloro-4-anilinoquinazoline-chalcone (14g) K-562 (Leukemia)ProliferationGI₅₀: 0.622 µM[11][12]
HCT-116 (Colon)ProliferationGI₅₀: < 1.81 µM[11][12]
MCF7 (Breast)ProliferationGI₅₀: < 1.81 µM[11][12]
Novel 4-anilinoquinazoline (10b) HCT-116 (Colon)ProliferationIC₅₀: 2.8 µM[3]
T98G (Glioblastoma)ProliferationIC₅₀: 2.0 µM[3]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

  • GI₅₀ (50% growth inhibition): The concentration of a drug that causes 50% inhibition of cell growth.

Section 3: Core Experimental Protocols for Efficacy Evaluation

A systematic approach is essential for characterizing the anticancer properties of a novel compound. The following workflow outlines the key stages of in vitro evaluation.

experimental_workflow start Start: Select Cancer Cell Lines step1 Protocol 3.1: In Vitro Cytotoxicity (MTT Assay) start->step1 step2 Determine IC₅₀ Values step1->step2 step3 Protocol 3.2: Cell Cycle Analysis (Flow Cytometry) step2->step3 Use IC₅₀ and sub-IC₅₀ conc. step4 Protocol 3.3: Apoptosis Assessment (Annexin V / Western Blot) step2->step4 Use IC₅₀ and sub-IC₅₀ conc. step5 Protocol 4.1: Mechanism of Action Study (e.g., Tubulin Polymerization) step3->step5 step4->step5 end Data Synthesis & Further Investigation step5->end

Caption: General experimental workflow for in vitro compound evaluation.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[14]

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)[15]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[13][16]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[15]

  • Remove the existing medium and add 100 µL of the diluted compound to each well. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[15]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible.[15][16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration using appropriate software (e.g., GraphPad Prism).

Expert Insights:

  • Cell Line Selection: Choose a panel of cell lines from different tissue origins (e.g., colon, breast, lung) to assess the breadth of activity.

  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control to validate the assay's performance.[15]

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for differentiation of cell cycle phases.

Materials:

  • 6-well plates

  • Test compound

  • PBS

  • Cold 70% ethanol

  • PI/RNase A staining solution

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.[15]

  • Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[15]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[15]

  • Analysis: Analyze the samples using a flow cytometer. The data will generate a histogram from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.[10]

Expert Insights:

  • An accumulation of cells in the G2/M phase may suggest that the compound interferes with microtubule function, a known mechanism for quinazoline derivatives.[8]

Protocol 3.3: Assessment of Apoptosis Induction by Western Blot

Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. The cleavage of caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Cleaved PARP, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment & Lysis: Treat cells in culture dishes with the compound for a specified time (e.g., 24-48 hours). Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.

Expert Insights:

  • A decrease in the full-length forms of caspase-3 and PARP accompanied by an increase in their cleaved fragments is strong evidence of apoptosis.[8][17]

  • Investigating the expression of Bcl-2 family proteins can provide insight into whether the intrinsic (mitochondrial) pathway is involved. A decrease in anti-apoptotic Bcl-2 or an increase in pro-apoptotic BAX can indicate the initiation of this pathway.[8]

Conclusion

This compound represents a promising chemical entity for anticancer drug discovery. The strong precedent set by structurally related compounds suggests a high probability of activity through mechanisms involving tubulin polymerization inhibition and the induction of apoptosis. The experimental framework detailed in this guide provides a comprehensive and logical pathway for its initial in vitro characterization. By systematically assessing its cytotoxicity, impact on the cell cycle, and ability to induce apoptosis, researchers can rapidly establish its potential as a therapeutic lead and elucidate its mechanism of action, paving the way for further preclinical development.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Google Search)
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (Source: Google Search)
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (Source: Google Search)
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (Source: Google Search)
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (Source: Google Search)
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - NIH. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - NIH. (URL: [Link])

  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed. (URL: [Link])

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: [Link])

  • (PDF) Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - ResearchGate. (URL: [Link])

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Semantic Scholar. (URL: [Link])

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine deriv
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (URL: [Link])

  • Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis - NIH. (URL: [Link])

  • Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - MDPI. (URL: [Link])

  • Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - NIH. (URL: [Link])

Sources

Application Notes and Protocols for 4-chloro-N-methylquinazolin-2-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] Derivatives of this heterocyclic system have been developed as potent anticancer, anti-inflammatory, and antimicrobial agents.[4] This guide provides a comprehensive framework for the characterization and application of a novel quinazoline derivative, 4-chloro-N-methylquinazolin-2-amine , as a chemical probe. We will delve into its synthesis, target identification strategies, and detailed protocols for its use in cellular assays, providing researchers with the necessary tools to explore its biological function and potential therapeutic applications. The principles and methods described herein are grounded in established practices for chemical probe validation and are broadly applicable to other novel small molecules.

Introduction: The Quinazoline Scaffold as a Versatile Tool

Quinazoline-based compounds have demonstrated remarkable versatility, targeting key cellular signaling nodes. Their mechanisms of action are diverse, ranging from the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 to the modulation of the PI3K/Akt/mTOR pathway and interference with microtubule dynamics.[1][5][6][7] This inherent polypharmacology makes novel quinazoline derivatives like this compound intriguing candidates for chemical probes. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. An ideal probe is potent, selective, and has a known mechanism of action.

This document serves as a roadmap for researchers aiming to validate and utilize this compound. We will proceed from its synthesis and initial characterization to detailed protocols for target engagement and downstream cellular effect analysis.

Synthesis and Characterization

The synthesis of 4-aminoquinazolines is well-established, typically proceeding through the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline precursor with a suitable amine.[6][8] Microwave-assisted organic synthesis has emerged as a rapid and efficient method for these transformations.[6]

Protocol 2.1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methodologies for analogous compounds.

Materials:

  • 2,4-dichloroquinazoline

  • Methylamine (solution in THF or ethanol)

  • Solvent: Isopropanol or N,N-Dimethylformamide (DMF)

  • Base (optional): Diisopropylethylamine (DIPEA)

  • Reaction vessel suitable for microwave synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a microwave reaction vessel, dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol.

  • Add a solution of methylamine (1.1-1.5 eq). The regioselectivity of the SNAr reaction at the C4 position of the 2,4-dichloroquinazoline precursor is well-documented and is driven by the greater contribution of C4 orbitals to the LUMO of the quinazoline ring system.[8]

  • If using a salt of methylamine, add DIPEA (2.0 eq) to act as a base.

  • Seal the vessel and heat the reaction mixture in a microwave synthesizer. A typical starting point would be 120-150 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>95%).

Target Identification and Validation

A critical step in establishing a new chemical probe is identifying its molecular target(s). The following protocols outline experimental strategies to elucidate the binding partners of this compound.

Workflow for Target Identification

G cluster_0 Initial Characterization cluster_1 Target Identification Methods cluster_2 Target Validation Probe This compound PhenoScreen Phenotypic Screening (e.g., Cell Viability Assay) Probe->PhenoScreen Identify active concentration CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) PhenoScreen->CETSA Affinity Affinity Chromatography (Pull-down Assay) PhenoScreen->Affinity Compete Competitive Profiling (e.g., Kinase Panel Screen) PhenoScreen->Compete KO_KD Knockout/Knockdown (CRISPR/siRNA) of Putative Target CETSA->KO_KD Affinity->KO_KD Compete->KO_KD Assay Cell-based functional assays KO_KD->Assay Confirm loss of probe effect

Caption: Workflow for identifying and validating the target of a novel chemical probe.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Procedure:

  • Culture cells (e.g., T47D breast cancer cells, where related compounds are active[9]) to ~80% confluency.

  • Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at a predetermined effective concentration (e.g., 1-10 µM) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the soluble fraction by Western blot or mass spectrometry to identify proteins that are stabilized (i.e., remain in the supernatant at higher temperatures) in the presence of the probe compared to the vehicle control.

Application in Cellular Assays

Once a target or pathway is validated, the probe can be used to interrogate its biological function. Based on the known activities of the quinazoline scaffold, we propose protocols to investigate effects on cell viability, apoptosis, and key signaling pathways. A closely related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a potent inducer of apoptosis that inhibits tubulin polymerization.[9] Therefore, protocols will focus on these potential mechanisms.

Protocol 4.1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4.2: Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Procedure:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with this compound at various concentrations (e.g., from 1 nM to 10 µM) for a desired time period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Equilibrate the plate to room temperature.

  • Add a commercially available caspase-3/7 reagent (which contains a luminogenic caspase-3/7 substrate) to each well.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.

  • Plot the luminescence signal against the compound concentration to determine the EC₅₀ for caspase activation. The related compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine showed an EC₅₀ of 2 nM for caspase activation in T47D cells.[9]

Protocol 4.3: Immunofluorescence for Microtubule Integrity

This protocol visualizes the effect of the probe on the cellular microtubule network.

Procedure:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat cells with vehicle, a positive control (e.g., paclitaxel or nocodazole), and this compound at its GI₅₀ concentration for an appropriate time (e.g., 16-24 hours).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope. Look for alterations in the microtubule network, such as depolymerization or bundling.

Potential Signaling Pathways and Data Interpretation

Quinazoline derivatives are known to impinge on several critical cancer-related signaling pathways. Understanding these connections is key to interpreting experimental results.

Potential Target Pathways

G cluster_0 cluster_1 cluster_2 Probe 4-chloro-N- methylquinazolin-2-amine RTK EGFR/VEGFR Probe->RTK Inhibition? PI3K PI3K Probe->PI3K Inhibition? Tubulin Microtubules Probe->Tubulin Disruption? NFkB NF-κB Probe->NFkB Inhibition? RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation Tubulin->Proliferation Required for mitosis NFkB->Apoptosis

Caption: Potential signaling pathways modulated by quinazoline-based chemical probes.

Quantitative Data from a Related Compound

The following table summarizes data for a structurally similar compound, providing a benchmark for what might be expected from this compound.

CompoundAssayCell LinePotencyReference
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineCaspase Activation (EC₅₀)T47D2 nM[9]
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineCell Proliferation (GI₅₀)T47D2 nM[9]

Trustworthiness and Controls: Ensuring Scientific Integrity

The validity of any data generated using a chemical probe hinges on rigorous controls.

  • Inactive Control: Synthesize a close structural analog of the probe that is shown to be inactive in the primary functional assay. This helps to rule out off-target effects due to the general chemical scaffold.

  • Target Engagement: Always confirm that the probe engages its target at the concentrations used in cellular assays (e.g., using CETSA).

  • Genetic Validation: The most definitive control is to demonstrate that the probe's effect is lost in cells where the target has been knocked out (using CRISPR/Cas9) or knocked down (using siRNA/shRNA).[11] This is crucial to confirm that the observed phenotype is due to on-target activity.

  • Off-Target Profiling: To understand the probe's selectivity, it should be screened against a broad panel of related proteins (e.g., a kinase panel if the primary target is a kinase). Unintended off-target effects are a common challenge in drug and probe development.[11][12]

By adhering to these principles and protocols, researchers can confidently use this compound to dissect complex biological processes and potentially uncover new therapeutic avenues.

References

  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). NIH.
  • Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. (2025). NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. (n.d.). PMC - PubMed Central.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (n.d.). ScienceDirect.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Arabian Journal of Chemistry.
  • Unraveling the Molecular Interactions of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide. (2025). Benchchem.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace.
  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. (2008). PubMed.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PMC - PubMed Central.

Sources

Troubleshooting & Optimization

"troubleshooting 4-chloro-N-methylquinazolin-2-amine synthesis side reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-methylquinazolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges and side reactions encountered during this synthesis, ensuring a successful and efficient outcome.

Table of Contents

  • Reaction Overview: The Synthetic Pathway

  • FAQs & Troubleshooting: The Chlorination Step

    • Q1: My chlorination of 2-amino-N-methylquinazolin-4(3H)-one with POCl₃ is incomplete, and I'm recovering starting material. What's going wrong?

    • Q2: I'm observing a significant amount of a high molecular weight byproduct after the POCl₃ reaction. What could this be?

    • Q3: After aqueous workup of the chlorination reaction, my product is insoluble and appears to be the starting quinazolinone. Why did the chloro group hydrolyze?

  • FAQs & Troubleshooting: The Amination Step (Nucleophilic Aromatic Substitution)

    • Q4: The reaction of 2,4-dichloroquinazoline with methylamine is giving me a mixture of products, including a di-substituted byproduct. How can I improve selectivity?

    • Q5: My amination reaction is sluggish, and I have a low yield of the desired product. How can I drive the reaction to completion?

    • Q6: I am seeing the formation of N-methyl-2-chloroquinazolin-4-one in my final product. What is the cause of this impurity?

  • Purification Strategies

  • Experimental Protocols

    • Protocol 1: Chlorination of 2-amino-N-methylquinazolin-4(3H)-one with POCl₃

    • Protocol 2: Regioselective Amination with Methylamine

  • References

Reaction Overview: The Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step sequence starting from a suitably substituted quinazolin-4-one. The general strategy involves:

  • Chlorination: Conversion of the 4-oxo group of a quinazolinone precursor to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Nucleophilic Aromatic Substitution (SNAr): Regioselective displacement of the highly reactive 4-chloro group with methylamine. The C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position.[1]

Synthetic_Pathway Start 2-amino-N-methyl- quinazolin-4(3H)-one Intermediate 2,4-dichloroquinazoline (Intermediate) Start->Intermediate  POCl₃ or SOCl₂ (Chlorination)   Product 4-chloro-N-methyl- quinazolin-2-amine Intermediate->Product  CH₃NH₂ (Amination/SNAr)  

Caption: General synthetic route for this compound.

FAQs & Troubleshooting: The Chlorination Step

The conversion of the quinazolinone to the dichloro intermediate is a critical step where several side reactions can occur.

Q1: My chlorination of 2-amino-N-methylquinazolin-4(3H)-one with POCl₃ is incomplete, and I'm recovering starting material. What's going wrong?

Answer: This is a common issue often related to reaction conditions and the mechanism of POCl₃ chlorination. The reaction proceeds in two main stages: an initial phosphorylation at a lower temperature, followed by the conversion to the chloroquinazoline at a higher temperature.[2][3]

  • Insufficient Temperature: The conversion of the phosphorylated intermediate to the final chloro product requires heating, typically in the range of 70-90°C.[2] If the reaction mixture is not heated sufficiently, the reaction may stall at the intermediate stage, which can revert to the starting material upon aqueous workup.

  • Insufficient POCl₃: At least one molar equivalent of POCl₃ is necessary for the efficient conversion of the intermediates to the product.[2][3][4][5] Using a stoichiometric or slight excess of POCl₃ is recommended.

  • Moisture: Quinazolinones should be thoroughly dried before the reaction. Any moisture present will react with POCl₃, reducing its effective concentration and generating phosphoric acid, which can complicate the reaction.[6]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring by TLC or LCMS is crucial to determine the point of completion.

Troubleshooting Workflow: Incomplete Chlorination

Troubleshooting_Chlorination Start Incomplete Chlorination Check_Temp Was the reaction heated to 70-90°C after POCl₃ addition? Start->Check_Temp Check_Equiv Was at least 1 equivalent of POCl₃ used? Check_Temp->Check_Equiv Yes Solution_Temp Increase temperature and monitor for completion. Check_Temp->Solution_Temp No Check_Moisture Was the starting material completely dry? Check_Equiv->Check_Moisture Yes Solution_Equiv Increase POCl₃ to 1.1-1.5 eq. Check_Equiv->Solution_Equiv No Solution_Moisture Dry starting material under high vacuum before reaction. Check_Moisture->Solution_Moisture No End Reaction Complete Check_Moisture->End Yes Solution_Temp->End Solution_Equiv->End Solution_Moisture->End

Caption: Decision tree for troubleshooting incomplete chlorination reactions.

Q2: I'm observing a significant amount of a high molecular weight byproduct after the POCl₃ reaction. What could this be?

Answer: You are likely observing the formation of a "pseudodimer." This type of byproduct can form from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule.[2][4][5] This side reaction can be suppressed by controlling the reaction conditions.

  • Temperature Control: Pseudodimer formation is more prevalent at higher temperatures during the initial phosphorylation stage. The reaction of quinazolones with POCl₃ should be initiated at a lower temperature (below 25°C) under basic conditions (e.g., using a tertiary amine like triethylamine or DIPEA) to form the phosphorylated intermediates cleanly.[2][5]

  • Order of Addition: Adding the POCl₃ slowly to a mixture of the quinazolinone and a base can help maintain a low concentration of the reactive intermediate and minimize dimerization.

Q3: After aqueous workup of the chlorination reaction, my product is insoluble and appears to be the starting quinazolinone. Why did the chloro group hydrolyze?

Answer: 4-Chloroquinazolines are reactive intermediates that can be susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures during workup.

  • Workup Conditions: The crude reaction mixture containing excess POCl₃ is highly acidic. Quenching the reaction by pouring it into ice-water is a standard procedure.[7] However, the resulting acidic aqueous solution can promote hydrolysis of the chloro group back to the hydroxyl group, regenerating the quinazolinone.

  • Isolation: It is crucial to neutralize the aqueous solution carefully with a base (e.g., NaHCO₃ or Na₂CO₃ solution) to a neutral or slightly basic pH before extraction.[6] The product should then be promptly extracted into an organic solvent like ethyl acetate or dichloromethane.

ParameterRecommended ConditionRationale
Reaction Temperature Initial addition < 25°C, then heat to 70-90°CSeparates phosphorylation and chlorination stages to minimize byproducts.[2][5]
POCl₃ Equivalents 1.1 - 1.5 equivalentsEnsures complete conversion of intermediates.[2][3]
Solvent Neat POCl₃ or high-boiling inert solvent (e.g., toluene)Provides a suitable reaction medium and temperature control.
Workup Pour onto ice, then neutralize with base before extractionPrevents hydrolysis of the chloro group.[6][7]

FAQs & Troubleshooting: The Amination Step (Nucleophilic Aromatic Substitution)

The regioselective substitution of the 4-chloro group with methylamine is generally efficient, but challenges with selectivity and reaction rate can arise.

Q4: The reaction of 2,4-dichloroquinazoline with methylamine is giving me a mixture of products, including a di-substituted byproduct. How can I improve selectivity?

Answer: The formation of the 2,4-bis(methylamino)quinazoline is a result of the nucleophilic attack of methylamine at both the C4 and C2 positions. While the C4 position is more reactive, over-amination can occur under certain conditions.

  • Stoichiometry of Methylamine: Using a large excess of methylamine can drive the reaction towards di-substitution. It is best to use a controlled amount, typically 1.0 to 1.2 equivalents of methylamine.

  • Temperature: Higher reaction temperatures increase the rate of reaction at the less reactive C2 position. Running the reaction at a lower temperature (e.g., room temperature or slightly above) can significantly enhance selectivity for the C4 position.[8]

  • Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of the di-substituted product.

Q5: My amination reaction is sluggish, and I have a low yield of the desired product. How can I drive the reaction to completion?

Answer: A slow reaction rate is often due to insufficient activation of the substrate or suboptimal reaction conditions.

  • Solvent Choice: Polar aprotic solvents like THF, dioxane, or isopropanol are commonly used and can facilitate the SNAr reaction.[1][7]

  • Base: The reaction generates HCl, which will protonate the methylamine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to scavenge the acid and maintain the concentration of free methylamine.[1]

  • Temperature: While high temperatures can reduce selectivity, a moderate increase in temperature (e.g., to 50-80°C) may be necessary to achieve a reasonable reaction rate, especially if the substrate is sterically hindered or electronically deactivated.[1]

Q6: I am seeing the formation of N-methyl-2-chloroquinazolin-4-one in my final product. What is the cause of this impurity?

Answer: This impurity is the result of hydrolysis of the 4-chloro group of your desired product. This can happen if water is present during the reaction or, more commonly, during the workup and purification steps.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, especially if heating is required.

  • Workup pH: During aqueous workup, avoid strongly acidic or basic conditions for extended periods. Neutralize the reaction mixture before extraction.

  • Purification: When performing chromatography, ensure your solvents are dry. Some silica gel can be slightly acidic; this can be mitigated by using silica gel that has been neutralized with a small amount of triethylamine in the eluent.

Purification Strategies

The purification of this compound typically involves the following methods:

  • Extraction: After quenching the reaction, the product is extracted from the aqueous layer into an organic solvent. Washing the organic layer with brine can help remove residual water.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an effective way to remove impurities.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

Experimental Protocols

Protocol 1: Chlorination of 2-amino-N-methylquinazolin-4(3H)-one with POCl₃
  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 2-amino-N-methylquinazolin-4(3H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 vol) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110°C) and stir for 4-6 hours, monitoring the reaction by TLC or LCMS.[7][9]

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloroquinazoline.

Protocol 2: Regioselective Amination with Methylamine
  • Dissolve the crude 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or THF in a round-bottom flask.[7]

  • Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the mixture to 0°C and slowly add a solution of methylamine (1.1 eq, e.g., 40% in water or 2M in THF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). Google.
  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2368–2376. Available from: [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • O'Shea, P. D., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available from: [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. Available from: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. Available from: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2017). MDPI. Available from: [Link]

  • 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. (2011). NIH. Available from: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic method of 2,4-dichloroquinazoline derivative. (2012). Google Patents.
  • POCl3 Chlorination of 4-Quinazolones | Request PDF. (2011). ResearchGate. Available from: [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2001). ACS Combinatorial Science. Available from: [Link]

  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. (2025). ACS Fall 2025.
  • Preparation of 2,4-dichloroquinazoline. (2009). Google Patents.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). PMC - NIH. Available from: [Link]

  • POCl3 Chlorination of 4-Quinazolones. (2011). The Journal of Organic Chemistry.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2018). PMC - PubMed Central. Available from: [Link]

  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.).
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (2021).
  • Unraveling the Enigmatic Mechanism of Action of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide. (2025). Benchchem.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace.
  • Related substance of linagliptin intermediate and synthesis method thereof. (2021).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2017).
  • Process for the preparation of 4-chloro-2,6-dialkylanilines. (1983).
  • Process for the preparation of 4-amino-chloroquinolines. (1982).
  • Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. (2012).
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2009).
  • (PDF) 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. (2011).

Sources

"improving the yield and purity of 4-chloro-N-methylquinazolin-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Improving the Yield and Purity of 4-chloro-N-methylquinazolin-2-amine

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental outcomes. Here, we address common challenges in a direct question-and-answer format, explaining the causality behind each recommendation to ensure both success and understanding.

Section 1: Synthesis Overview and Key Mechanism

The synthesis of this compound typically involves a multi-step process culminating in a nucleophilic aromatic substitution (SNAr) reaction. A common pathway begins with the cyclization of an appropriate anthranilic acid derivative to form a quinazolinone, followed by chlorination, and finally, amination.

The critical final step is the regioselective displacement of the chlorine atom at the 4-position of the quinazoline ring by methylamine. The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_product Product Formation Reactant 2,4-dichloroquinazoline Intermediate σ-complex (Tetrahedral Intermediate) Reactant->Intermediate Nucleophilic Attack (Rate-Determining Step) Nucleophile Methylamine (CH3NH2) Product This compound Intermediate->Product Expulsion of Leaving Group Leaving_Group Chloride Ion (Cl-)

Caption: Simplified SNAr mechanism for the amination of a dichloroquinazoline precursor.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter affecting the yield in the final amination step?

The choice of solvent and base is paramount. The reaction mechanism, a nucleophilic aromatic substitution (SNAr), is highly influenced by the solvent's polarity.[1] Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation while leaving the nucleophile (methylamine) relatively free, accelerating the reaction.[1] The base is crucial for deprotonating the methylamine and neutralizing the HCl generated during the reaction.[2]

Q2: My reaction is sluggish or stalls completely. Should I increase the temperature?

While increasing the temperature can enhance the reaction rate, it must be done cautiously. Some quinazoline syntheses require elevated temperatures to proceed effectively.[3] However, excessive heat can lead to the formation of degradation products or undesired side-isomers, complicating purification and reducing the overall yield. It is recommended to first monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the starting material is being consumed.[3] If the reaction is stalled, a modest increase in temperature (e.g., in 10-20°C increments) is a reasonable approach.[4] For thermally sensitive substrates, exploring microwave-assisted synthesis can be a highly effective alternative, often providing higher yields in significantly shorter reaction times.[5][6]

Q3: Is it necessary to run the reaction under an inert atmosphere?

For the final SNAr amination step, an inert atmosphere (like nitrogen or argon) is highly recommended. While the core reaction may not be directly sensitive to oxygen, amines, especially at elevated temperatures, can be susceptible to oxidative side reactions, leading to colored impurities that are difficult to remove.[7] Maintaining an inert atmosphere ensures a cleaner reaction profile and a higher purity crude product.

Section 3: Troubleshooting Guide for Low Yield and Impurity

Low yields and impurities are the most common hurdles in this synthesis. This section provides a systematic approach to diagnosing and solving these issues.

Troubleshooting_Yield Start Low or No Product Yield Check_SM Is Starting Material Consumed? (Check via TLC/LC-MS) Start->Check_SM SM_Consumed_Yes Yes Check_SM->SM_Consumed_Yes SM_Consumed_No No Check_SM->SM_Consumed_No Cause_Decomp Cause: Product Decomposition? Solution: Lower temperature, shorten time. SM_Consumed_Yes->Cause_Decomp Cause_Side_Reaction Cause: Side Reaction Favored? Solution: Change solvent polarity, check base strength. SM_Consumed_Yes->Cause_Side_Reaction Cause_Workup Cause: Loss during Workup? Solution: Optimize extraction pH, check for product precipitation. SM_Consumed_Yes->Cause_Workup Cause_Temp Cause: Insufficient Temperature? Solution: Gradually increase heat. SM_Consumed_No->Cause_Temp Cause_Reagents Cause: Reagent Quality? Solution: Check purity of amine, base, solvent. SM_Consumed_No->Cause_Reagents Cause_Solubility Cause: Poor Solubility? Solution: Switch to a more suitable solvent. SM_Consumed_No->Cause_Solubility

Caption: A decision tree to guide troubleshooting for low product yield.

Problem 1: Very Low Yield or No Product Formation
Possible Cause Explanation & Scientific Rationale Recommended Solution
Sub-optimal Reaction Conditions The reaction kinetics are highly dependent on temperature and time. SNAr reactions on heteroaromatic rings often require an activation energy barrier to be overcome, which may necessitate heating.[3][8]Monitor the reaction via TLC/LC-MS. If no product is forming, incrementally increase the temperature. Consider extending the reaction time, but monitor for impurity formation.[3]
Inappropriate Solvent Choice Solvent polarity can dictate the reaction pathway. Non-polar solvents may fail to stabilize the charged intermediate (Meisenheimer complex), hindering the reaction.[1] In some cases, non-polar solvents can even favor the formation of benzimidazole byproducts.[1]Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If yields are low, switch from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., DMF, DMSO, or NMP).[1] A THF/water mixture has also been shown to be effective, especially under microwave conditions.[5]
Incorrect Base or Stoichiometry An inadequate amount of base, or a base that is too weak, will fail to neutralize the generated HCl, leading to protonation of the methylamine nucleophile. The resulting ammonium salt is no longer nucleophilic, effectively stopping the reaction.[2]Use at least 2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Alternatively, an inorganic base like K₂CO₃ can be used if solubility permits. Ensure the base is fresh and dry.
Poor Quality of Starting Materials The starting 2,4-dichloroquinazoline may be hydrolyzed or impure. The methylamine solution's concentration may be lower than stated, leading to incorrect stoichiometry.Verify the purity of the chloro-quinazoline precursor by NMR or LC-MS. Use a fresh bottle of methylamine solution or titrate it to confirm its concentration before use.
Problem 2: Product is Formed, but Purity is Low
Possible Cause Explanation & Scientific Rationale Recommended Solution
Formation of Di-substituted Product If using a 2,4-dichloroquinazoline precursor, substitution can potentially occur at both the C2 and C4 positions. However, the C4 position is generally more reactive, making this a minor issue if reaction conditions are controlled.Use a slight excess (1.0-1.2 equivalents) of methylamine. Avoid a large excess and high temperatures for extended periods, which could drive the reaction towards di-substitution. Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis of Chloro Group The C-Cl bond is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under basic conditions. This results in the formation of the corresponding quinazolinone, which can be difficult to separate.Ensure all solvents and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). During workup, avoid prolonged exposure to aqueous basic solutions.
Oxidative Degradation Amines can oxidize, especially in the presence of air at high temperatures, leading to highly colored, often tar-like impurities.[7]Degas the solvent before use and maintain an inert atmosphere throughout the reaction. If the crude product is dark, consider treating the workup solution with activated charcoal, though this may lead to some product loss.
Incomplete Reaction Unreacted starting material (2,4-dichloroquinazoline) is a common impurity. Its polarity is often similar to the product, making separation challenging.Allow the reaction to proceed to completion as monitored by TLC or LC-MS. If the reaction stalls, consider a modest increase in temperature or the addition of a catalytic amount of a phase-transfer catalyst if using an inorganic base.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of this compound

This protocol is a generalized procedure based on common syntheses of analogous compounds and should be optimized for your specific setup.[5][9]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloroquinazoline (1.0 eq).

  • Solvent & Reagents: Add anhydrous DMF (or DMSO) to create a ~0.2 M solution. Place the flask under a nitrogen or argon atmosphere.

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.2 eq).

  • Nucleophile Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of methylamine (1.1 eq, typically as a solution in THF or water) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Pour the mixture into ice water, which should precipitate the crude product.

  • Isolation: Stir the aqueous suspension for 30 minutes. Collect the solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the crude product under vacuum. The product can now be purified by recrystallization or column chromatography.

Protocol 4.2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[10]

  • Solvent Screening: The key is to find a solvent (or solvent system) that dissolves the compound poorly at low temperatures but well at high temperatures.[11] Based on similar structures, good starting points are listed below. Test small amounts of your crude product in different solvents.

Solvent/System Potential Outcome & Rationale
Ethanol or Methanol Often good choices for moderately polar quinazolines. May have high solubility even at room temperature, potentially leading to lower recovery.[11]
Isopropanol Less polar than ethanol; may provide a better solubility differential and higher recovery.
Ethyl Acetate / Hexane A good mixed-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then add hexane dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.
Acetone / Water Similar to the EtOAc/Hexane system. Dissolve in hot acetone and add water to the cloud point.
  • Procedure: a. Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. b. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if needed, but avoid using a large excess, as this will reduce your yield.[11] c. If colored impurities persist, you may perform a hot filtration through a small plug of Celite or activated carbon. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[10] f. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal of pure product.[10] g. Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 5: References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives.

  • Campodónico, P. R., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.

  • Barros, H. J. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.

  • ChemicalBook. (n.d.). 2-(chloromethyl)-4-methylquinazoline synthesis.

  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.

  • MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate....

  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.

  • Jasperse, J. (n.d.). Reactions of Amines.

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Google Patents. (n.d.). Recrystallization purification method of enamine salt.

  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.

Sources

Technical Support Center: Purification of 4-chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-chloro-N-methylquinazolin-2-amine. Its purpose is to provide in-depth, practical solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you strategize your purification approach.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities typically arise from starting materials or side reactions. The most common synthesis involves the reaction of 2,4-dichloroquinazoline with methylamine.[1] Potential impurities include:

  • Unreacted 2,4-dichloroquinazoline: A common, less polar starting material that can persist if the reaction does not go to completion.

  • Isomeric Product (2-chloro-N-methylquinazolin-4-amine): While the 2-position is generally less reactive to nucleophilic substitution than the 4-position in dichloroquinazolines, the formation of the isomeric product can occur, presenting a significant purification challenge.[2]

  • Hydrolysis Product (2-amino-N-methylquinazolin-4(3H)-one): If water is present in the reaction, the 4-chloro group can be hydrolyzed to a carbonyl, forming the corresponding quinazolinone.

  • Over-alkylation or Dimerization Products: Depending on reaction conditions, minor amounts of more complex, higher molecular weight byproducts can form.[3]

Q2: What is the best first-pass purification method for a crude sample?

A2: For most crude reaction mixtures, flash column chromatography is the most effective initial purification method.[4][5] It is highly versatile for removing unreacted starting materials and byproducts with significantly different polarities from the desired product.[6] Recrystallization can be an excellent secondary step to achieve high purity, but it is often inefficient for removing large quantities of diverse impurities.[6]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of column chromatography and for assessing the purity of fractions.[5] For a final, quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard.[4][7] An analytical HPLC method can resolve close-eluting impurities and provide an accurate percentage of purity.

Q4: My compound is a basic amine. How does this affect purification on silica gel?

A4: The basic nitrogen atoms in this compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant "tailing" or "streaking" of the product band on a TLC plate or column, resulting in poor separation and lower recovery. The solution is often to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent to neutralize these acidic sites.

Part 2: Purification Workflow & Decision Guide

This workflow provides a logical path for purifying your crude this compound.

PurificationWorkflow Start Crude Product TLC_Check Initial Purity Check (TLC/HPLC) Start->TLC_Check Decision1 Purity >95%? TLC_Check->Decision1 Column_Chrom Flash Column Chromatography Decision1->Column_Chrom No Final_Product Pure Product (>98%) Decision1->Final_Product Yes Recrystallization Recrystallization Column_Chrom->Recrystallization Product >90% Pure Re_evaluate Re-evaluate Strategy (e.g., Prep-HPLC) Column_Chrom->Re_evaluate Poor Separation Recrystallization->Final_Product

Caption: A decision-making workflow for purifying this compound.

Part 3: Troubleshooting Guides

This section provides question-and-answer-based solutions to specific experimental problems.

Recrystallization Troubleshooting

Q: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

  • Cause: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture.[8] The compound melts in the hot solvent instead of dissolving.

  • Solution:

    • Reheat and Add Co-solvent: Reheat the solution until the oil fully dissolves. Add a small amount of a "better" solvent (one in which the compound is more soluble) to keep it dissolved.

    • Lower the Temperature: Switch to a lower-boiling point solvent or solvent system.

    • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling encourages precipitation over crystallization. Let it cool to room temperature undisturbed before moving to an ice bath.[6]

    • Preliminary Purification: If impurities are the cause, perform a quick column chromatography separation first to remove the bulk of the contaminants and then recrystallize the partially purified product.[6]

Q: No crystals are forming, even after cooling in an ice bath. What are my next steps?

  • Cause: This is typically due to either using too much solvent (the solution is not supersaturated) or the solution is in a metastable supersaturated state and requires an energy input to initiate nucleation.[8]

  • Solution (in order of preference):

    • Scratch the Flask: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8][9]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystallization.[8][9]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much, or the compound may precipitate out too quickly.[8]

    • Change Solvent System: The chosen solvent may be too good. Consider adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.

Column Chromatography Troubleshooting

Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

  • Cause: As a basic amine, your compound is likely interacting with acidic sites on the silica gel. This causes some molecules to "stick" and elute more slowly, resulting in a tail.

  • Solution:

    • Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to your eluent system. This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a reverse-phase (C18) column where such interactions are minimized.[10]

    • Check for Overloading: Applying too much sample to the column can also cause band broadening and tailing.[6] Ensure you are using an appropriate amount of silica gel for your sample size (typically a 30:1 to 100:1 ratio of silica:compound by weight).

Q: I can't find a solvent system that separates my product from a close-running impurity.

  • Cause: The polarity of the two compounds is too similar for effective separation with the chosen eluent.

  • Solution:

    • Optimize the Solvent System: Test a wider range of solvent systems using TLC. Instead of just hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone. Sometimes changing the solvent class provides a different selectivity that can resolve the spots.[6]

    • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a low polarity eluent and gradually increase the polarity. This can help resolve compounds with very similar Rf values.[6]

    • Dry Loading: If the compound is not very soluble in the starting eluent, it can broaden the initial band upon loading. Use the "dry loading" method: dissolve your crude product in a good solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of your packed column.[11]

Part 4: Standard Operating Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a standard silica gel stationary phase.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM).

    • Spot on a TLC plate and develop in various solvent systems (e.g., start with 7:3 Hexane:Ethyl Acetate).

    • Goal: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation from major impurities.[10]

    • Add 0.5% triethylamine to the chosen solvent system to prevent tailing.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[12]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[5]

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, ensuring the silica bed does not run dry.[11]

    • Add another layer of sand on top of the packed silica to protect the surface.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating an even layer.[11]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Use gentle air pressure ("flash" chromatography) to maintain a steady flow rate.

    • Begin collecting fractions immediately.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.[12]

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Summary: Recommended Solvent Systems
Purification MethodSolvent System (Eluent)PolarityTypical Use Case & Notes
Column Chromatography Hexane / Ethyl Acetate (+ 0.5% Et₃N)Low to MediumGood starting point. Adjust ratio based on TLC. The Et₃N is critical to prevent tailing of the amine.[6]
Column Chromatography Dichloromethane / Methanol (+ 0.5% Et₃N)Medium to HighFor more polar impurities or if the product has low mobility in Hexane/EtOAc systems.[6]
Recrystallization Ethanol / WaterPolar ProticDissolve in hot ethanol, add hot water dropwise until cloudy, then allow to cool.
Recrystallization Toluene or XylenesAromaticGood for compounds that are highly soluble in alcohols or acetone even when cold.
Recrystallization IsopropanolPolar ProticA common choice for quinazoline derivatives. Provides a good solubility differential between hot and cold.[13]

References

  • BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • BenchChem. (2025). Technical Support Center: Purification of 4-chloro-N,N-dimethylquinolin-7-amine.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Liu, X., et al. (2019). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 24(21), 3966. [Link]

  • Wikipedia contributors. (2024, November 28). Column chromatography. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Columbia University Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 20, 2026, from [Link]

  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. (2021).
  • ChemSrc. (n.d.). 2-chloro-N-methyl-quinazolin-4-amine. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS.
  • da Silva, A. B., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6333. [Link]

  • Royal Society of Chemistry. (2016, May 13). Column chromatography [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-arylation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-chloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics, enabling you to logically diagnose issues and rationally optimize your experimental conditions. The quinazoline scaffold is a cornerstone in medicinal chemistry, and mastering its derivatization is key to innovation.[1][2]

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most common hurdles encountered during the N-arylation of 4-chloroquinazolines, which is most commonly achieved via a Palladium-catalyzed Buchwald-Hartwig amination.[3]

Issue 1: Low to No Product Formation

You've set up your reaction, but the Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows minimal or no conversion of your 4-chloroquinazoline starting material.

  • Ineffective Catalyst Activation or Turnover: The heart of the Buchwald-Hartwig reaction is the Pd(0) catalyst. If your Pd(II) precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced to the active Pd(0) state, the catalytic cycle will not initiate.[3][4]

    • Solution: Ensure your phosphine ligand, which can also act as a reducing agent, is not oxidized.[4] Use fresh, high-quality reagents. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst that readily forms the active LPd(0) species upon exposure to a base.[4]

  • Suboptimal Ligand Choice: The ligand is not merely a spectator; it's a critical controller of the catalyst's reactivity and stability. 4-Chloroquinazolines are relatively electron-deficient, making the initial oxidative addition step more challenging than for aryl bromides or iodides.[4][5]

    • Expert Insight: Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and promote the final reductive elimination step to release your product.[6][7]

    • Recommended Action: If you are using a general-purpose ligand like PPh₃ with a chloro-substituent, it is likely insufficient.[8] Screen a panel of specialized Buchwald-Hartwig ligands.

Ligand TypeRecommended LigandsRationale & Application Notes
Biarylphosphines XPhos, SPhos, RuPhosHighly effective for sterically hindered and electron-poor aryl chlorides. Their bulk and electron-donating properties stabilize the palladium center and promote key steps in the catalytic cycle.[9][10]
Ferrocene-based dppfA robust and versatile ligand, though sometimes less effective for challenging aryl chlorides compared to the newer generation biarylphosphines.[11]
Bidentate Ligands BINAP, XantphosCan be effective, and their wider bite angle can influence selectivity and prevent catalyst dimerization.[7][11]
  • Incorrect Base Selection: The base plays a dual role: it deprotonates the amine (or a pre-catalyst complex) and participates in the regeneration of the catalyst. Its strength and solubility are paramount.[4][6]

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate has base-sensitive functional groups, this can be problematic.[4] In such cases, consider weaker inorganic bases like K₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[7] The solubility of the base is also crucial; ensure vigorous stirring, as inorganic bases can settle.[4]

  • Poor Amine Nucleophilicity: The electronic properties of your aniline partner are critical. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aniline ring decrease its nucleophilicity, slowing the reaction.[12][13]

    • Solution: For electron-poor anilines, you must use a more reactive catalyst system (e.g., a biarylphosphine ligand) and potentially higher temperatures to drive the reaction to completion.[12] Microwave irradiation can be particularly effective in these cases, as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes.[1][14][15]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of hydrodehalogenation byproduct (the 4-chloroquinazoline is converted to quinazoline). What causes this?

A1: Hydrodehalogenation is a common side reaction where the C-Cl bond is reduced. It often occurs when the catalytic cycle is disrupted. One potential cause is a β-hydride elimination from the palladium-amide intermediate, which can compete with reductive elimination.[11] This is more prevalent with certain ligand/base combinations or if there is a source of hydrogen in the system. To mitigate this, ensure your solvent is anhydrous and consider changing your ligand or base.

Q2: Can I run this reaction without a palladium catalyst?

A2: While palladium-catalyzed methods are the most common, N-arylation can be achieved under different conditions. Electron-rich anilines may react with 4-chloroquinazolines simply upon heating in a suitable solvent like isopropanol or under acidic conditions, though this is generally limited to more reactive nucleophiles.[1][12] A microwave-mediated, base-free protocol using a THF/water solvent system has also been reported to be effective for a range of anilines.[1][12] Copper-catalyzed Ullmann-type couplings are another classic alternative, though they often require higher temperatures.[10][16]

Q3: What is the best solvent for this reaction?

A3: The choice of solvent is critical and depends on the specific catalyst system and substrates.

  • Aprotic Polar Solvents: Dioxane, Toluene, and DMF are the most common and effective solvents for Buchwald-Hartwig reactions. They have good solvating properties for the various components of the reaction mixture.

  • Ethers: THF is also widely used.

  • Alcohols: tert-Butanol is often used, particularly with alkali metal tert-butoxide bases.[7]

  • Microwave Chemistry: A mixture of THF/H₂O (1:1) has been shown to be highly effective for microwave-assisted N-arylations of 4-chloroquinazolines, offering a more sustainable, base-free option.[12]

Q4: How does microwave irradiation accelerate the reaction?

A4: Microwave irradiation uses dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture. This high energy input can overcome the activation barriers for challenging steps, such as the oxidative addition of the aryl chloride, especially when using less nucleophilic anilines.[12] This often leads to dramatically reduced reaction times (from many hours to just minutes) and can improve yields by minimizing the thermal decomposition of sensitive substrates.[14]

Visualizing the Process: Workflows and Mechanisms

Understanding the logical flow of troubleshooting and the underlying reaction mechanism is key to success.

Troubleshooting Workflow

troubleshooting_workflow start Low or No Conversion check_catalyst 1. Check Catalyst System - Active Pd(0) generation? - Ligand appropriate for Ar-Cl? start->check_catalyst check_base 2. Evaluate Base - Strength sufficient? - Soluble in reaction media? start->check_base check_amine 3. Assess Amine Partner - Electron-poor? - Sterically hindered? start->check_amine check_conditions 4. Review Reaction Conditions - Anhydrous solvent? - Temperature high enough? start->check_conditions optimize_catalyst Action: Switch to Pd(0) pre-catalyst. Screen bulky, e--rich ligands (e.g., XPhos, SPhos). check_catalyst->optimize_catalyst If issues suspected optimize_base Action: Switch to stronger base (NaOtBu). If substrate is sensitive, try K3PO4 and increase temperature. check_base->optimize_base If issues suspected optimize_amine Action: Increase temperature. Consider microwave irradiation to overcome high activation energy. check_amine->optimize_amine If issues suspected optimize_conditions Action: Use freshly distilled, dry solvent. Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C). check_conditions->optimize_conditions If issues suspected

Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.

The Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination oa_complex->amine_complex Amine Binding amide_complex Palladium Amide Complex amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amide_complex->product reagents Ar-Cl (4-Chloroquinazoline) reagents->pd0 amine R₂NH (Aniline) amine->oa_complex base Base base->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.[6][11]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-arylation

This protocol is a starting point and should be optimized for specific substrates.[10]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloroquinazoline (1.0 equiv), the aniline derivative (1.1–1.2 equiv), the phosphine ligand (2–10 mol%), and the base (e.g., K₂CO₃ or NaOtBu, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst & Solvent Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) in anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add the catalyst solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80–120 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (2–24 hours). Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Base-Free N-arylation

This method is particularly useful for accelerating reactions with challenging substrates.[1][12]

  • Preparation: In a microwave reaction vial, combine the 4-chloroquinazoline (1.0 equiv) and the aniline derivative (1.2 equiv).

  • Solvent Addition: Add a 1:1 mixture of THF and water.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 10–40 minutes).

  • Work-up & Purification: After cooling, filter the reaction mixture through a small pad of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as needed by column chromatography or recrystallization.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3097–3107. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Vaddypally, S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 279–285. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Ren, Y., et al. (2011). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 16(5), 3624–3634. [Link]

  • da Silva, A. D., et al. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society. [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. [Link]

  • Request PDF. Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. [Link]

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • Kumar, V., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 11(10), e202200129. [Link]

  • Request PDF. C−N Cross‐Coupling Reactions Under Mild Conditions Using Singlet Di‐Radical Nickel(II)‐Complexes as Catalyst: N‐Arylation and Quinazoline Synthesis. [Link]

  • Sciforum. Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. [Link]

  • Greiner, A. G., et al. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 72(5), 1800–1803. [Link]

  • Balaraju, M., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 28(14), 5434. [Link]

  • National Center for Biotechnology Information. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • National Center for Biotechnology Information. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Wallace, D. J., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(16), 3660–3663. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803. [Link]

  • Nishimura, R. H. V., et al. Supporting Information: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Thomas, D. A., et al. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 144(30), 13786–13796. [Link]

Sources

Navigating the Synthesis of 4-chloro-N-methylquinazolin-2-amine: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-methylquinazolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we will address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key reactive intermediates?

The most prevalent and industrially scalable approach to synthesizing this compound involves a multi-step process typically commencing with an anthranilic acid derivative. The key intermediate is 2,4-dichloroquinazoline, which is then selectively aminated.

A typical synthetic pathway is as follows:

  • Cyclization: Anthranilic acid is reacted with a source of carbon and nitrogen, such as urea or potassium cyanate, to form quinazoline-2,4-dione.[1][2]

  • Chlorination: The quinazoline-2,4-dione is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the highly reactive 2,4-dichloroquinazoline intermediate.[1][3]

  • Regioselective Amination: 2,4-dichloroquinazoline is subsequently reacted with methylamine in a nucleophilic aromatic substitution (SNAr) reaction. The greater reactivity of the C4 position allows for a regioselective substitution under controlled conditions to yield the desired this compound.[4][5]

Troubleshooting Guide: Identification and Mitigation of Byproducts

The synthesis of this compound is a nuanced process where minor deviations in reaction conditions can lead to the formation of significant byproducts. This section provides a detailed guide to identifying and mitigating these common impurities.

Issue 1: My final product is contaminated with an isomeric byproduct. How can I identify and prevent its formation?

Likely Culprit: 2-chloro-N-methylquinazolin-4-amine

The formation of the isomeric byproduct, 2-chloro-N-methylquinazolin-4-amine, is a common challenge and arises from a lack of regioselectivity during the amination of 2,4-dichloroquinazoline.

Causality and Mechanism:

The C4 position of 2,4-dichloroquinazoline is intrinsically more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the electronic influence of the quinazoline ring system. However, reaction conditions can influence this selectivity.

  • Mechanism of Regioselective Substitution: The reaction proceeds via a Meisenheimer complex intermediate. The stability of this intermediate is key to the reaction's regioselectivity. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more prone to nucleophilic attack.[5]

Troubleshooting and Prevention:

ParameterRecommended Condition for C4 SelectivityRationale
Temperature Low to moderate (e.g., 0-5 °C to room temperature)Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a mixture of isomers.[4]
Reaction Time Monitor closely by TLC or LC-MSProlonged reaction times, especially at elevated temperatures, can promote the formation of the C2-substituted isomer.
Solvent Aprotic solvents like Dioxane or THFThese solvents are unreactive towards the amine nucleophile and provide good solubility for the quinazoline substrate.[6]
Base Use of a non-nucleophilic base (e.g., DIPEA)A base is often used to quench the HCl generated during the reaction. A non-nucleophilic base will not compete with the methylamine.

Identification:

The most effective method for distinguishing between the desired product and its isomer is through Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: The chemical shifts of the protons on the quinazoline ring will be different for the two isomers. 2D NMR techniques like HMBC and NOESY can be invaluable in confirming the substitution pattern by observing correlations between the methyl group protons and the quinazoline ring carbons.[5]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C4, will be significantly different depending on whether they are bonded to a chlorine atom or a methylamino group.

Issue 2: My reaction produces a significant amount of a di-substituted byproduct. How can I avoid this?

Likely Culprit: 2,4-bis(methylamino)quinazoline

The formation of the di-substituted byproduct occurs when both chlorine atoms on the 2,4-dichloroquinazoline intermediate are replaced by methylamine.

Causality and Mechanism:

Once the first methylamino group is introduced at the C4 position, the quinazoline ring becomes less activated towards further nucleophilic substitution. However, under forcing conditions, a second substitution at the C2 position can occur.

  • Mechanism of Di-substitution: The initial substitution at C4 is relatively fast. The second substitution at C2 requires more energy to overcome the deactivating effect of the electron-donating amino group at C4.[6]

Troubleshooting and Prevention:

ParameterRecommended Condition to Avoid Di-substitutionRationale
Stoichiometry of Methylamine Use of a slight excess (1.0-1.2 equivalents)A large excess of methylamine will drive the reaction towards di-substitution.
Temperature Maintain low to moderate temperaturesHigher temperatures significantly increase the rate of the second substitution reaction at the C2 position.[4]
Reaction Time Careful monitoring and timely quenchingThe reaction should be stopped as soon as the starting 2,4-dichloroquinazoline is consumed to prevent the formation of the di-substituted product.

Identification:

  • Mass Spectrometry (MS): The di-substituted product will have a distinct molecular weight that can be easily identified.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show the absence of a chloro-substituted carbon and the presence of two distinct methylamino group signals (unless symmetry makes them equivalent).

Issue 3: I am observing byproducts that appear to be the result of hydrolysis. What are these and how can I prevent them?

Likely Culprits: 2-chloro-4(3H)-quinazolinone and/or Quinazoline-2,4(1H,3H)-dione

Chloroquinazolines are susceptible to hydrolysis, which can occur at various stages of the synthesis and workup.

Causality and Mechanism:

Water present in the reaction mixture or introduced during the workup can act as a nucleophile, attacking the electrophilic C2 and C4 positions of the chloroquinazoline intermediates.

  • Hydrolysis of 2,4-dichloroquinazoline: If the starting material is exposed to moisture, it can hydrolyze to form 2-chloro-4(3H)-quinazolinone or fully hydrolyze to quinazoline-2,4(1H,3H)-dione.

  • Hydrolysis of the Final Product: The desired this compound can also undergo hydrolysis at the C4 position, although it is generally less reactive than the dichloro intermediate.

Troubleshooting and Prevention:

ActionRationale
Use of Anhydrous Solvents and Reagents To minimize the presence of water in the reaction mixture.
Perform Reactions Under an Inert Atmosphere To prevent the introduction of atmospheric moisture.
Careful Workup Minimize the exposure of chloroquinazoline intermediates to aqueous conditions, especially at elevated temperatures or extreme pH.

Identification:

  • IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch in the IR spectrum is a clear indication of a quinazolinone byproduct.

  • NMR Spectroscopy: The NMR spectra will show characteristic signals for the quinazolinone ring system.

  • Mass Spectrometry: The molecular weights of the hydrolyzed byproducts will be different from the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of the reaction.

Materials:

  • 2,4-dichloroquinazoline

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Anhydrous dioxane or THF

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous dioxane or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of methylamine (1.1 eq) to the cooled solution while stirring.

  • Add DIPEA (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Reaction Pathways

Diagram 1: Synthesis of this compound and Formation of Key Byproducts

Byproduct_Formation start 2,4-dichloroquinazoline product This compound (Desired Product) start->product Methylamine (1.1 eq) Low Temperature isomer 2-chloro-N-methylquinazolin-4-amine (Isomeric Byproduct) start->isomer Methylamine Higher Temperature hydrolysis1 2-chloro-4(3H)-quinazolinone (Hydrolysis Byproduct) start->hydrolysis1 H₂O disubstituted 2,4-bis(methylamino)quinazoline (Di-substituted Byproduct) product->disubstituted Excess Methylamine Higher Temperature

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"preventing degradation of 4-chloro-N-methylquinazolin-2-amine during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-N-methylquinazolin-2-amine

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. By understanding its chemical vulnerabilities and adhering to best practices, you can prevent degradation and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of this compound.

Q1: What are the primary causes of degradation for this compound?

A1: The two primary degradation pathways are hydrolysis and photodecomposition .

  • Hydrolysis: The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution by water molecules. This reaction replaces the chlorine atom with a hydroxyl group, forming 4-hydroxy-N-methylquinazolin-2-amine. The presence of ambient moisture is sufficient to initiate this process over time. This type of reaction is a known pathway for 4-chloroquinazoline derivatives.[1]

  • Photodecomposition: Quinazoline derivatives can be sensitive to light, particularly UV radiation.[2][3] Exposure to light can provide the energy needed to initiate degradation reactions, leading to the formation of various impurities and a potential change in the compound's appearance.

Q2: What are the ideal storage conditions for solid this compound?

A2: To mitigate the risks of hydrolysis and photodecomposition, the compound should be stored under controlled conditions. The following table summarizes the recommended parameters for both short-term and long-term storage.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)Reduces the kinetic rate of degradation reactions.[4]
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Dry, Inert (e.g., Argon, Nitrogen)Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.[5][6]
Light Protect from light (Amber vial)Protect from light (Amber vial)Prevents light-induced degradation.[5]
Container Tightly sealed, chemically resistant glass vialTightly sealed, chemically resistant glass vial with a PTFE-lined capPrevents moisture ingress and ensures no reaction with the container.

Q3: How should I handle the compound upon receiving it?

A3: Proper initial handling is critical for long-term stability. We recommend following the "Initial Receipt and Aliquoting Protocol" outlined in the Troubleshooting Guide section. The key steps are to inspect the material, record its initial state, and immediately aliquot it into smaller, single-use quantities.[7][8][9] This practice of aliquoting minimizes the number of times the main stock is exposed to ambient conditions, thereby reducing the risk of contamination and degradation.[8][9]

Q4: What are the visible signs of degradation?

A4: A pure sample of this compound should be a well-defined solid. Signs of degradation can include:

  • Color Change: A shift from a white or off-white powder to yellow or brown hues.

  • Change in Physical State: Clumping, melting, or the appearance of an oily residue, which may indicate the absorption of water and subsequent hydrolysis.

If you observe any of these changes, the integrity of the compound may be compromised, and you should perform an analytical quality control check.

Troubleshooting Guide

This section provides a logical workflow for identifying and addressing potential degradation issues.

Issue 1: I suspect my compound has degraded. What is the first step?

Answer: The first step is a systematic evaluation. Use the following workflow to diagnose the issue.

G cluster_0 start Degradation Suspected visual Perform Visual Inspection: - Color Change? - Clumping/Oily Film? start->visual qc Perform QC Analysis: - LC-MS for purity check - Compare to reference standard visual->qc Yes no_change No Visual Change impurity Impurity Peak Detected? qc->impurity confirm Degradation Confirmed: - Quarantine Lot - Procure New Stock impurity->confirm Yes no_impurity Purity Matches Standard ok Compound is OK for Use impurity->ok No

Caption: Troubleshooting workflow for suspected degradation.
Issue 2: My LC-MS analysis shows a new peak. What could it be?

Answer: If the compound has been exposed to moisture, the most likely degradation product is the hydrolyzed analog, 4-hydroxy-N-methylquinazolin-2-amine . This occurs through a nucleophilic aromatic substitution (SNAr) reaction where water displaces the chloride.[1]

The expected mass change would be:

  • Mass of Parent (C₉H₈ClN₃): ~193.04 g/mol

  • Mass of Hydrolyzed Product (C₉H₉N₃O): ~175.07 g/mol

An LC-MS analysis would show a new peak with a mass corresponding to the loss of chlorine (-35.45 u) and the addition of a hydroxyl group (+17.01 u), a net change of approximately -18.44 u.

G cluster_0 Primary Degradation Pathway: Hydrolysis parent This compound product 4-hydroxy-N-methylquinazolin-2-amine (Degradation Product) parent->product + H₂O - HCl

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Technical Support Center: Spectroscopic Analysis of Impurities in 4-chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of impurities in 4-chloro-N-methylquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the identification and quantification of impurities in this active pharmaceutical ingredient (API).

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity analysis of this compound.

Q1: What are the typical impurities I should expect in a sample of this compound?

A1: Impurities in this compound can originate from various stages, including synthesis, degradation, and storage.[1] They are broadly classified as organic, inorganic, and residual solvents.[1]

  • Organic Impurities: These can be starting materials, by-products, intermediates, and degradation products.[1][2] For this specific molecule, potential organic impurities could include unreacted starting materials like 2-amino-4-chlorobenzoic acid or N-methylguanidine, as well as by-products from side reactions or degradation, such as hydrolysis of the chloro group to a hydroxyl group.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[2][3]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process are a common source of impurities.[1][3]

Q2: Which spectroscopic techniques are most suitable for analyzing these impurities?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for separating impurities from the main API.[1][4][6] Its high sensitivity and resolving power make it ideal for detecting and quantifying trace-level impurities.[4] A UV photodiode array (PDA) detector is often used to assess peak purity.[7]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of impurities, which is a critical step in their structural elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural characterization of isolated impurities.[8] It provides detailed information about the molecular structure, including the connectivity of atoms.[8]

Q3: What are the regulatory limits for impurities in an API like this?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity control.[2][9] The key thresholds under ICH Q3A for new drug substances are:[9][10][11]

ThresholdLimit (for Maximum Daily Dose ≤ 2g/day)Action Required
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification ≥ 0.10%The structure of the impurity must be determined.[2]
Qualification ≥ 0.15%Toxicological data is needed to demonstrate the safety of the impurity.[9]
Table 1: ICH Q3A Impurity Thresholds.[3][9]
Q4: How can I ensure the accuracy of my impurity quantification?

A4: Accurate quantification relies on a validated analytical method.[6] Key aspects include:

  • Reference Standards: Use certified reference standards for both the API and known impurities to ensure accurate calibration.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters like accuracy, precision, specificity, linearity, and robustness.[6]

  • Response Factor: Determine the relative response factor (RRF) for each impurity relative to the API, especially if using a concentration-dependent detector like UV.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the spectroscopic analysis of this compound.

Guide 1: HPLC Analysis - Common Problems and Solutions

High-Performance Liquid Chromatography (HPLC) is a primary technique for impurity profiling.[1][4][6] However, various issues can arise during analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

Causality: Irregular peak shapes can compromise resolution and quantification accuracy.[12]

  • Peak Tailing: Often caused by strong interactions between basic analytes and acidic silanol groups on the silica-based column packing.[13] It can also result from column overload or contamination.[12][14]

  • Peak Fronting: Typically indicates column overload or a sample solvent that is too strong.

Troubleshooting Workflow:

A workflow for troubleshooting poor peak shape in HPLC.

Detailed Solutions:

  • Optimize Mobile Phase pH: For a basic compound like this compound, increasing the mobile phase pH can suppress the ionization of silanol groups on the column, reducing tailing.[13] However, ensure the pH remains within the stable range for the column (typically pH 2-8 for silica-based columns).[15]

  • Use an End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.

  • Adjust Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[15]

  • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.[15] If the problem persists, the guard column or the analytical column may need replacement.[16]

Problem: Inconsistent Retention Times

Causality: Drifting retention times can make peak identification unreliable. Common causes include changes in mobile phase composition, temperature fluctuations, or issues with the HPLC system.[16]

Troubleshooting Steps:

Potential CauseSolution
Mobile Phase Composition Change Prepare fresh mobile phase daily. Ensure solvents are properly mixed and degassed.[16]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[15][16]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, which may require at least 10 column volumes.[15][16]
Pump Issues/Leaks Check for leaks in the pump, injector, and fittings.[14] Monitor the system pressure for fluctuations.[14]

Table 2: Solutions for Inconsistent HPLC Retention Times.

Guide 2: Mass Spectrometry (MS) Analysis - Troubleshooting

Mass spectrometry, especially when coupled with LC, is crucial for impurity identification.

Problem: No or Low Signal Intensity

Causality: Poor signal intensity can prevent the detection of low-level impurities.[17] This can be due to issues with sample concentration, ionization efficiency, or the instrument itself.[17]

Troubleshooting Workflow:

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Validation & Comparative

A Comparative Guide to the Efficacy of Erlotinib and a Novel Compound, 4-chloro-N-methylquinazolin-2-amine, in Targeting the EGFR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative efficacy analysis of Erlotinib, an established Epidermal Growth Factor Receptor (EGFR) inhibitor, and a novel chemical entity, 4-chloro-N-methylquinazolin-2-amine (herein referred to as Compound X). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will delve into the mechanistic underpinnings of EGFR-targeted therapy, present detailed experimental protocols for a head-to-head comparison, and provide a template for data interpretation.

Introduction: The Rationale for Targeting EGFR and the Role of Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and pancreatic cancer, aberrant EGFR signaling due to overexpression or activating mutations drives tumorigenesis.[2][3][4] This makes EGFR an attractive target for therapeutic intervention.

Erlotinib (marketed as Tarceva®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that reversibly competes with adenosine triphosphate (ATP) at the kinase domain of EGFR.[5][] This blockade inhibits EGFR autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, such as the Ras-Raf-MAPK and PI3K-Akt pathways.[3][4][7] Erlotinib has shown significant clinical efficacy, particularly in patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[5][8][9] However, the emergence of resistance, often through secondary mutations like T790M, necessitates the development of novel inhibitors.[10][11][12][13]

Compound X, this compound, with its quinazoline core, shares a structural motif with many known kinase inhibitors, including erlotinib. This structural similarity provides a rationale for investigating its potential as an EGFR inhibitor. This guide outlines the necessary steps to characterize Compound X and rigorously compare its anti-cancer efficacy against the well-established benchmark, erlotinib.

The EGFR Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of EGFR in cell signaling and the points of intervention for inhibitors like erlotinib.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Erlotinib Erlotinib / Compound X Erlotinib->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow for Comparative Efficacy Assessment

A multi-tiered approach is essential for a thorough comparison. This workflow progresses from in vitro biochemical assays to cell-based studies and finally to in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation a Biochemical Kinase Assay (EGFR wt & mutants) b Cell Viability Assay (e.g., MTT Assay) a->b Determine cellular potency c Western Blot Analysis (p-EGFR & downstream signaling) b->c Confirm mechanism of action d Pharmacokinetic Profiling c->d Assess drug-like properties e Xenograft Tumor Model (NSCLC cell lines) d->e Evaluate in vivo efficacy

Caption: Tiered experimental workflow for inhibitor comparison.

In Vitro Efficacy Assessment: Protocols and Data Interpretation

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Erlotinib and Compound X in EGFR-dependent cancer cell lines.

Recommended Cell Lines:

  • A431: High EGFR expression (wild-type).

  • HCC827 or PC-9: NSCLC cell lines with activating EGFR mutations (e.g., exon 19 deletion), sensitive to erlotinib.

  • H1975: NSCLC cell line with both an activating mutation (L858R) and a resistance mutation (T790M).

  • A549: NSCLC cell line with wild-type EGFR and KRAS mutation (as a negative control).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Erlotinib and Compound X (e.g., from 0.01 nM to 100 µM). Treat the cells with the compounds for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound in each cell line.

Data Presentation:

CompoundCell LineEGFR StatusIC50 (nM) [Hypothetical Data]
ErlotinibA431WT (overexpressed)150
HCC827Exon 19 del25
H1975L858R + T790M>10,000
A549WT EGFR, KRAS mut>10,000
Compound XA431WT (overexpressed)120
HCC827Exon 19 del15
H1975L858R + T790M8,500
A549WT EGFR, KRAS mut>10,000
Western Blot Analysis of EGFR Signaling

Objective: To confirm that the observed reduction in cell viability is due to the inhibition of EGFR phosphorylation and its downstream signaling pathways.

Protocol:

  • Cell Culture and Treatment: Culture HCC827 cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Pre-treat with Erlotinib or Compound X at their respective IC50 concentrations for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.[1]

Expected Outcome: A potent inhibitor should significantly reduce the levels of phospho-EGFR, phospho-Akt, and phospho-ERK upon EGF stimulation, without affecting the total protein levels.

In Vivo Efficacy Assessment

Pharmacokinetic (PK) Profiling

A preliminary PK study in mice is crucial to determine the dosing regimen for the efficacy study. Erlotinib, for instance, has a reported half-life of approximately 36.2 hours in humans, supporting once-daily dosing.[18][19]

Objective: To determine key PK parameters (e.g., Cmax, Tmax, half-life, bioavailability) of Compound X.

Methodology:

  • Administer a single dose of Compound X to mice via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of Compound X using LC-MS/MS.

  • Calculate PK parameters using appropriate software.

NSCLC Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of Compound X compared to erlotinib.

Protocol:

  • Model System: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject HCC827 cells into the flank of each mouse.[20][21][22]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Erlotinib, Compound X).

  • Dosing: Administer the compounds orally, once daily, based on the PK data. Erlotinib is typically dosed at 50-100 mg/kg in mice.

  • Efficacy Readouts:

    • Measure tumor volume with calipers every 2-3 days.

    • Record animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21 [Hypothetical]Tumor Growth Inhibition (%)
Vehicle1500 ± 250-
Erlotinib (50 mg/kg)450 ± 10070
Compound X (50 mg/kg)300 ± 8080

Conclusion and Future Directions

This guide provides a systematic approach to compare the efficacy of a novel compound, this compound, against the established EGFR inhibitor, erlotinib. The proposed experiments will elucidate the potency, mechanism of action, and in vivo efficacy of Compound X.

Should Compound X demonstrate superior or comparable efficacy to erlotinib, particularly against erlotinib-resistant cell lines, further studies would be warranted. These could include biochemical assays against a broader panel of kinases to assess selectivity, evaluation in orthotopic or genetically engineered mouse models of NSCLC, and investigation of its efficacy in combination with other anti-cancer agents.[21][23][24] The ultimate goal is to identify new therapeutic candidates that can overcome the challenge of acquired resistance in EGFR-driven cancers.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Methodological Framework for Profiling 4-chloro-N-methylquinazolin-2-amine Against the Human Kinome

Authored For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most successful therapeutic target classes of the 21st century.[3] The quinazoline scaffold, in particular, has emerged as a privileged structure in this field, forming the core of many approved inhibitors targeting the epidermal growth factor receptor (EGFR) and other kinases.[4][5][6]

However, the high degree of conservation within the ATP-binding site across the ~518 members of the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1][7][8] A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unforeseen toxicities or side effects.[1][9] Conversely, well-characterized polypharmacology can sometimes be beneficial.[9] Therefore, a comprehensive and systematic cross-reactivity profile is not merely a supplementary dataset; it is a critical component for advancing a compound like this compound from a preliminary hit to a viable chemical probe or clinical candidate.

This guide provides a robust, field-proven framework for determining the kinome-wide selectivity of a novel quinazoline-based inhibitor. We will detail the causal logic behind experimental choices, provide step-by-step protocols for key assays, and demonstrate how to interpret the resulting data for a clear, comparative analysis.

Section 1: The Concept of Kinase Inhibitor Selectivity

Selectivity is a measure of a drug's ability to interact with its intended target over other potential targets. A highly selective inhibitor will display potent activity against one or a few kinases while showing minimal activity against a broad panel of others. In contrast, a promiscuous or non-selective inhibitor interacts with many kinases, often with similar potency.

G

Section 2: A Tiered Strategy for Comprehensive Kinome Profiling

A logical, tiered approach is the most efficient method for profiling a new chemical entity. This strategy moves from focused, low-cost assays to broad, high-content screens, and finally to physiologically relevant cellular models. This ensures that resources are used effectively and that each step informs the next.

G tier1 Tier 1: Biochemical PotencyIs the compound active on its primary target?(e.g., ADP-Glo Assay) tier2 Tier 2: Broad Kinome ScreeningWhat else does it hit across the kinome?(e.g., KINOMEscan Binding Assay) tier1->tier2 Confirm on-target potency tier3 Tier 3: Cellular Target EngagementDoes it engage the target in a live cell?(e.g., Cellular Thermal Shift Assay) tier2->tier3 Identify key on- and off-targets for validation data Comparative Data Analysis & Selectivity Profile tier3->data Confirm physiological relevance

Section 3: Key Methodologies and Experimental Protocols
3.1 Tier 1: In Vitro Biochemical Kinase Assay

The first step is to confirm that the compound inhibits the enzymatic activity of its intended primary target and to determine its potency (IC50). Radiometric assays using ³²P- or ³³P-labeled ATP are considered the gold standard due to their direct measurement of phosphorylation.[3][10] However, luminescence-based assays like ADP-Glo™ are widely used for their high-throughput capability and non-radioactive nature.

Protocol: In Vitro Kinase Assay (Generic Luminescence-Based)

This protocol describes a generic assay to determine the IC50 value of an inhibitor. Specific kinase, substrate, and ATP concentrations must be optimized for each system.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.

  • Assay Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase buffer.

    • Add a small volume (e.g., 25-50 nL) of the compound from the dilution series or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a solution containing the recombinant kinase enzyme and its specific substrate peptide in kinase buffer.[11]

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiating the Kinase Reaction:

    • Start the reaction by adding 5 µL of ATP solution (prepared in kinase buffer at a concentration near the Kₘ for the specific kinase).[12]

    • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Detecting Kinase Activity:

    • Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This reagent depletes the unused ATP.

    • Add 20 µL of Kinase Detection Reagent. This reagent converts ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data with vehicle (DMSO) controls representing 100% activity and a no-kinase control representing 0% activity.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

3.2 Tier 2: Broad Kinome Screening Platform

After confirming on-target potency, the next critical step is to assess selectivity across the entire kinome. Large-scale screening services are the industry standard. The KINOMEscan™ platform from Eurofins DiscoverX is a premier example, utilizing an active site-directed competition binding assay.[13][14][15]

Causality Behind the Method: This assay format measures the thermodynamic binding affinity (Kd) of a compound for a panel of over 460 kinases.[13] Unlike activity-based assays, it is independent of ATP concentration, providing a more direct and comparable measure of compound-kinase interaction.[15] Hits are identified by the displacement of an immobilized ligand, and the amount of kinase remaining on a solid support is measured by qPCR.[13]

3.3 Tier 3: Cellular Target Engagement Assay

A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, it is essential to verify that the compound engages its target inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for this purpose.[16][17]

Causality Behind the Method: CETSA is based on the principle of ligand-induced thermal stabilization.[18][19] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature.[16] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, one can confirm target engagement.[20]

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

  • Cell Treatment:

    • Culture cells known to express the target kinase to ~80% confluency.

    • Treat cells with a high concentration (e.g., 10-20x the biochemical IC50) of this compound or vehicle (DMSO) for 1-2 hours in culture media.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each condition (treated and vehicle).

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[19]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Denature the samples in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target kinase, followed by a secondary antibody.

    • Visualize the bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement.

Section 4: Data Interpretation & Comparative Analysis

The goal of the profiling cascade is to generate a comprehensive dataset that places the selectivity of this compound into context. This is best achieved by comparing its activity against well-characterized inhibitors, such as the promiscuous inhibitor Staurosporine and a more selective clinical compound like Imatinib.

Hypothetical Comparative Kinase Profile (IC50/Kd in nM)

Kinase TargetThis compound (Hypothetical)Staurosporine (Reference)Imatinib (Reference)Kinase Family
EGFR (Primary Target) 15 8>10,000TK
ABL18502025 TK
SRC1,2006>10,000TK
KIT2,50015100 TK
PDGFRα3,00012150 TK
CDK2>10,0004>10,000CMGC
ROCK17,50018>10,000AGC
PKA>10,0007>10,000AGC

Data for reference compounds are representative. Actual values can vary by assay conditions.

Interpretation:

  • On-Target Potency: The hypothetical data show that this compound is potent against its primary target, EGFR (15 nM).

  • Selectivity Profile: Compared to Staurosporine, which inhibits nearly all tested kinases with high potency, the test compound is highly selective. It shows over 50-fold selectivity for EGFR against ABL1 and significantly more against all other tested kinases.

  • Comparison to Imatinib: While Imatinib is highly selective for ABL, KIT, and PDGFR, it is inactive against EGFR.[13] This highlights that this compound has a distinct selectivity profile.

  • Selectivity Score: A quantitative measure, such as a Selectivity Score (S-score), can be calculated from large kinome scan datasets. For example, S(10) is the number of kinases inhibited by more than 90% at a 1µM concentration, divided by the total number of non-mutant kinases tested. A lower score indicates higher selectivity.[21]

Conclusion

Profiling the cross-reactivity of a novel inhibitor like this compound is a cornerstone of modern drug discovery. It requires a multi-tiered, logical experimental strategy that moves from initial biochemical validation to broad-panel screening and finally to confirmation in a physiological cellular environment. By employing robust, validated assays and interpreting the data in comparison to reference compounds, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions, mitigating risks of off-target toxicity, and ultimately guiding the successful development of the next generation of targeted therapies.

References
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  • Lee, K., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed. Retrieved from [Link]

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  • Fares, M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Retrieved from [Link]

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  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). PubMed Central (PMC). Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

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  • Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal. Retrieved from [Link]

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  • Liu, Y., et al. (2021). Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. PubMed. Retrieved from [Link]

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A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel Quinazoline-Based Anticancer Agents: A Case Study Approach with 4-chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous testing and validation. A critical milestone in this process is establishing a robust in vitro and in vivo correlation (IVIVC) , which serves as a predictive mathematical model linking laboratory assay results to clinical performance.[1][2] This guide provides a comprehensive framework for evaluating the anticancer activity of a novel quinazoline derivative, 4-chloro-N-methylquinazolin-2-amine , by comparing its hypothetical performance with established analogues.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various diseases, including cancer.[3][4][5] Compounds such as the FDA-approved EGFR inhibitors erlotinib and gefitinib feature a 4-anilinoquinazoline core, highlighting the clinical relevance of this chemical class.[6] Our focus compound, this compound, shares structural similarities with other biologically active quinazolines, making it a compelling candidate for investigation.

This guide will walk you through the essential in vitro and in vivo experimental workflows, data analysis, and the principles of establishing a meaningful IVIVC for this novel compound.

Part 1: Foundational In Vitro Characterization

The initial step in evaluating any new chemical entity is to characterize its activity in controlled laboratory settings. For a potential anticancer agent like this compound, a panel of in vitro assays is essential to determine its cytotoxic and mechanistic properties.

Antiproliferative Activity Assessment

The primary question to answer is whether the compound can inhibit the growth of cancer cells. A standard approach is to screen the compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, and HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the viability against the log of the compound concentration.

Comparative Data & Expected Outcomes

For novel 2,4-substituted quinazoline derivatives, reported IC₅₀ values against various cancer cell lines can range from the nanomolar to the low micromolar range.[7] For instance, a structurally related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, demonstrated a potent GI₅₀ (growth inhibition) of 2 nM in T47D breast cancer cells.[8]

Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound Compared to a Known Active Quinazoline

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
This compound (Hypothetical) 5.28.712.1
Reference Quinazoline (e.g., Compound 9p from Jiang et al., 2012) 0.031Not Reported0.53
Mechanism of Action: Apoptosis Induction

A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis. Investigating whether this compound triggers this pathway is a crucial next step.

Experimental Protocol: Caspase-3 Activation Assay

  • Cell Treatment: Treat a relevant cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Lysis: Harvest and lyse the cells to release their intracellular contents.

  • Caspase-3 Activity Measurement: Use a commercially available caspase-3 colorimetric or fluorometric assay kit. This typically involves adding a substrate that is cleaved by active caspase-3, producing a detectable signal.

  • Data Analysis: Quantify the caspase-3 activity and compare it to that of untreated and positive control (e.g., staurosporine-treated) cells.

Expected Outcomes

A significant increase in caspase-3 activity in treated cells compared to controls would indicate that this compound induces apoptosis. The aforementioned 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified through a high-throughput caspase-3 activator assay, with an EC₅₀ for caspase activation of 2 nM.[8] This underscores the potential for quinazolines to function as potent apoptosis inducers.

Workflow for In Vitro Characterization

in_vitro_workflow start Synthesize & Purify This compound antiproliferative Antiproliferative Screening (MTT Assay) vs. Cancer Cell Lines start->antiproliferative ic50 Determine IC50 Values antiproliferative->ic50 mechanism Mechanism of Action Studies (e.g., Caspase-3 Assay) ic50->mechanism If potent (low µM IC50) in_vivo_decision Decision for In Vivo Studies mechanism->in_vivo_decision

Caption: In Vitro Evaluation Workflow for Novel Anticancer Compounds.

Part 2: In Vivo Efficacy Assessment

Promising in vitro results warrant progression to in vivo studies to assess the compound's efficacy and safety in a living organism.

Xenograft Mouse Model of Cancer

A standard preclinical model for evaluating anticancer drugs is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, this compound at different doses, and a positive control). Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing and histological examination).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative Data & Expected Outcomes

The goal is to observe a dose-dependent reduction in tumor growth without significant toxicity (as indicated by body weight loss). For example, a study on novel 4-hydroxyquinazoline derivatives showed that compound B1 significantly suppressed tumor growth at a dose of 25 mg/kg in an in vivo study.[9] Similarly, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be efficacious in MX-1 human breast and PC-3 prostate cancer mouse models.[8]

Table 2: Hypothetical In Vivo Efficacy of this compound in an HCT-116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -15000
This compound 2580046.7
This compound 5045070.0
Positive Control (e.g., 5-FU) 3050066.7

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a correlation between the in vitro data and the in vivo outcomes. A successful IVIVC can serve as a surrogate for in vivo bioavailability and support biowaivers.[1]

Levels of IVIVC

The FDA defines four levels of IVIVC, with Level A being the most informative.[2]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation and allows for the prediction of the entire in vivo plasma concentration profile from in vitro data.

  • Level B Correlation: A correlation between summary parameters such as the mean in vitro dissolution time and the mean in vivo residence time.

  • Level C Correlation: A correlation between a single point from the in vitro dissolution profile and a single pharmacokinetic parameter (e.g., Cmax or AUC).

  • Multiple Level C Correlation: A correlation involving one or several pharmacokinetic parameters to the amount of drug dissolved at several time points of the dissolution profile.

Conceptual Framework for IVIVC

ivivc_framework in_vitro In Vitro Data (e.g., Dissolution Profile, Cell Permeability) correlation Mathematical Modeling & Correlation Analysis in_vitro->correlation in_vivo In Vivo Data (Plasma Concentration-Time Profile) in_vivo->correlation prediction Predictive IVIVC Model correlation->prediction

Sources

A Head-to-Head Comparison of Quinazoline-Based Compounds with Clinically Approved EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology, with its dysregulation driving the proliferation of numerous cancers. The therapeutic landscape has been shaped by the development of potent EGFR tyrosine kinase inhibitors (TKIs), predominantly from the quinazoline chemical class. This guide provides a detailed head-to-head comparison of the quinazoline scaffold, represented by compounds such as 4-chloro-N-methylquinazolin-2-amine, against established clinical EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib. We will delve into their mechanisms of action, comparative potency, resistance profiles, and the experimental methodologies crucial for their evaluation.

The Central Role of EGFR in Oncology

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately leading to cellular proliferation and inhibition of apoptosis.[2][3] In many cancers, mutations in the EGFR gene lead to its constitutive activation, providing a constant stimulus for tumor growth.[4]

Mechanism of Action: A Tale of Reversible and Irreversible Inhibition

The quinazoline core has proven to be a highly effective scaffold for designing EGFR inhibitors due to its affinity for the ATP-binding site of the EGFR kinase domain.[5][6]

Gefitinib and Erlotinib , first-generation EGFR inhibitors, are reversible competitive inhibitors.[6][7] They vie with ATP for binding to the kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[8][9] Their efficacy is most pronounced in tumors harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation.[10]

Osimertinib , a third-generation inhibitor, represents a significant advancement. It acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of EGFR.[11][12] This irreversible binding provides a more sustained inhibition. Critically, Osimertinib was designed to be selective for both sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation inhibitors.[13][14]

The broader class of novel quinazoline derivatives , including structures related to this compound, are continuously being explored to overcome resistance and improve selectivity. Structure-activity relationship (SAR) studies have shown that modifications to the quinazoline core can significantly impact potency and selectivity against different EGFR mutants.[5][15] For instance, the introduction of various substituents at the 4-anilino position has been a key strategy in developing next-generation inhibitors.[15]

Visualizing the EGFR Signaling Pathway and Inhibitor Action

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Quinazoline derivative) Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.

Comparative Potency: A Quantitative Look at EGFR Inhibition

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different inhibitors. The following table summarizes representative IC50 values for Gefitinib, Erlotinib, Osimertinib, and selected novel quinazoline derivatives from the literature.

CompoundTargetIC50 (nM)Reference
Gefitinib EGFR (wild-type)3.22[5]
Erlotinib EGFR (wild-type)0.045 µM (45 nM)[16]
Osimertinib EGFR (T790M/L858R)<15[14]
Novel Quinazolinone (6d) EGFR (wild-type)69[16]
Novel Quinazoline (13) EGFR (wild-type)5.06[5]
Novel Quinazoline (7j) EGFR (wild-type)25.69[17]

Note: IC50 values can vary depending on the specific assay conditions.

These data highlight that while first-generation inhibitors are potent against wild-type EGFR, third-generation inhibitors like Osimertinib show remarkable potency against resistance mutations. Furthermore, ongoing research into novel quinazoline derivatives continues to yield compounds with highly potent EGFR inhibitory activity, sometimes comparable to or exceeding that of established drugs.[13]

The Challenge of Acquired Resistance

A significant limitation of EGFR inhibitor therapy is the development of acquired resistance. The most common mechanism of resistance to first-generation inhibitors is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[10][18] This mutation increases the affinity of the receptor for ATP, reducing the efficacy of competitive inhibitors.

Osimertinib was specifically designed to overcome T790M-mediated resistance.[14] However, resistance to third-generation inhibitors can also emerge, often through mutations at the C797 residue, which is the site of covalent binding, or through the activation of bypass signaling pathways.[18] The development of fourth-generation, allosteric EGFR inhibitors is an active area of research to address these emerging resistance mechanisms.[18]

Experimental Protocols for Evaluating EGFR Inhibitors

Accurate and reproducible in vitro assays are fundamental to the characterization and comparison of EGFR inhibitors.

EGFR Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: A purified recombinant EGFR enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations, and the extent of substrate phosphorylation is quantified.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA). Prepare stock solutions of the recombinant EGFR enzyme, a suitable peptide substrate, and ATP.[17]

  • Inhibitor Preparation: Serially dilute the test compound (e.g., this compound or other quinazoline derivatives) in DMSO.

  • Kinase Reaction: In a microplate, combine the kinase reaction buffer, EGFR enzyme, and the test inhibitor at various concentrations. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add the peptide substrate and ATP to initiate the kinase reaction. Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-labeled ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP Incubate Incubate Enzyme with Inhibitor Reagents->Incubate Inhibitor Serially Dilute Test Compound Inhibitor->Incubate Initiate Add Substrate & ATP to Start Reaction Incubate->Initiate Detect Quantify Phosphorylation Initiate->Detect Calculate Determine IC50 Detect->Calculate

Caption: Workflow for a biochemical EGFR kinase assay.

Cell Viability Assay (Cell-Based Assay)

This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cells that are dependent on EGFR signaling. The MTT assay is a commonly used colorimetric method.

Principle: Metabolically active, viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A431, NCI-H1975) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay Assay cluster_data Data Analysis Seed Seed Cancer Cells in 96-well Plate Treat Treat with Test Compound Seed->Treat Incubate_Cells Incubate for 48-72h Treat->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a cell-based MTT viability assay.

Conclusion

The quinazoline scaffold has been instrumental in the development of effective EGFR inhibitors for cancer therapy. While first-generation inhibitors like Gefitinib and Erlotinib have demonstrated significant clinical benefit, the emergence of resistance has necessitated the development of next-generation compounds. Osimertinib has set a new standard by effectively targeting the T790M resistance mutation. The ongoing exploration of novel quinazoline derivatives, including those structurally related to this compound, holds the promise of further refining EGFR-targeted therapies to overcome existing resistance mechanisms and improve patient outcomes. The rigorous application of the biochemical and cell-based assays detailed in this guide is essential for the preclinical evaluation and comparison of these promising new therapeutic agents.

References

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A Comparative Analysis of the Biological Activity of 4-chloro-N-methylquinazolin-2-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged" structure, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive comparison of the biological activities of 4-chloro-N-methylquinazolin-2-amine and its structurally related analogs. Through an in-depth analysis of experimental data, we will explore the structure-activity relationships (SAR) that govern their efficacy, offering valuable insights for researchers and professionals in drug discovery and development.

The Quinazoline Core: A Versatile Scaffold for Drug Design

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a key pharmacophore in a variety of clinically approved drugs and investigational agents.[2] Its rigid, planar structure provides a foundation for the strategic placement of various functional groups, allowing for fine-tuning of its interaction with biological targets. Modifications at the 2, 4, 6, and 7 positions of the quinazoline ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

Notably, 4-aminoquinazoline derivatives have garnered significant attention as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[3] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] The 4-anilinoquinazoline scaffold, in particular, is a common feature in several FDA-approved EGFR inhibitors, including gefitinib and erlotinib.[2]

This guide will focus on a specific subset of quinazoline derivatives centered around the this compound core. While specific biological data for this exact parent compound is not extensively available in the public domain, we will conduct a comparative analysis of its close structural analogs for which robust experimental data has been published. This approach will allow us to deduce the likely biological profile of the parent compound and understand the impact of specific structural modifications.

Synthesis of this compound and Its Analogs

The synthesis of 2,4-disubstituted quinazolines typically involves a multi-step process starting from readily available precursors like anthranilic acid derivatives. The general synthetic strategy allows for the introduction of diverse substituents at the 2 and 4 positions, facilitating the creation of a library of analogs for biological screening.

A common and effective method for synthesizing 4-substituted-2-aminoquinazoline derivatives involves the nucleophilic substitution of a chlorine atom at the 4-position of a 2-amino-4-chloroquinazoline intermediate.[5][6]

Below is a representative synthetic workflow for generating a library of 2,4-disubstituted quinazoline analogs.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Diazotization & Chlorination cluster_2 Step 3: N-Methylation (Example for Parent Compound) cluster_3 Step 4: Nucleophilic Substitution (Analog Synthesis) A 2-Aminobenzonitrile C 2,4-Diaminoquinazoline A->C NaH, DMF B Guanidine Hydrochloride B->C D 2,4-Diaminoquinazoline E 2-Amino-4-chloroquinazoline D->E NaNO2, HCl, CuCl F 2-Amino-4-chloroquinazoline G This compound F->G CH3I, K2CO3, Acetone H This compound J N-methyl-4-(substituted amino)quinazolin-2-amine Analogs H->J DIPEA, n-BuOH, reflux I Primary/Secondary Amine (R-NHR') I->J

A generalized synthetic workflow for this compound and its analogs.

This modular synthetic approach is crucial for generating a diverse library of compounds for structure-activity relationship (SAR) studies. The choice of the amine in the final step allows for the introduction of a wide range of functionalities, enabling the exploration of how different substituents at the 4-position influence biological activity.

Comparative Biological Activity

To provide a meaningful comparison, we will analyze the reported anticancer and antimicrobial activities of several key analogs that are structurally similar to this compound.

Anticancer Activity

The anticancer potential of quinazoline derivatives is often evaluated using in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Quinazoline Analogs

Compound IDStructureHCT-116 (Colon)T98G (Glioblastoma)Reference
Analog A 6-bromo-N-methyl-N,2-diphenylquinazolin-4-amine1.81.2[2]
Analog B 6-iodo-N-methyl-N,2-diphenylquinazolin-4-amine2.51.5[2]
Analog C N-methyl-N,2-diphenylquinazolin-4-amine> 50> 50[2]
Erlotinib 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline21.3-[2]
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine37.8-[2]

Analysis of Anticancer Data:

The data presented in Table 1 reveals critical structure-activity relationships for anticancer activity.

  • Halogenation at C6 is Crucial: Analogs A and B, which feature a bromine or iodine atom at the 6-position, exhibit potent cytotoxic activity against both HCT-116 and T98G cancer cell lines, with IC50 values in the low micromolar range.[2]

  • Absence of C6-Halogen Leads to Inactivity: In stark contrast, Analog C, which lacks a halogen at the 6-position, is essentially inactive.[2] This highlights the critical role of this substituent, likely in forming key interactions within the binding pocket of its molecular target.

  • Superior Potency Over Approved Drugs (in these cell lines): Interestingly, the active halogenated analogs (A and B) demonstrate significantly greater potency against the tested cell lines compared to the established EGFR inhibitors, Erlotinib and Gefitinib.[2] This suggests that these analogs may have a different or enhanced mechanism of action.

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their potential as antimicrobial agents. The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinazolinone Analogs

Compound IDStructureS. aureusB. subtilisE. coliP. aeruginosaReference
Analog D 2-(benzylamino)-7-chloroquinazolin-4(3H)-one1.00.6>100>100[6]
Analog E 7-chloro-2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one0.360.02>100>100[6]
Vancomycin (Standard antibiotic)1.01.0--[6]

Analysis of Antimicrobial Data:

The antimicrobial data in Table 2 indicates that 2-aminoquinazolin-4(3H)-one derivatives are promising leads for the development of new antibacterial agents, particularly against Gram-positive bacteria.

  • Potent Gram-Positive Activity: Analogs D and E show significant activity against Staphylococcus aureus and Bacillus subtilis.[6]

  • Impact of Fluorination: The introduction of two fluorine atoms on the benzyl ring in Analog E leads to a substantial increase in potency compared to the non-fluorinated Analog D.[6] This enhancement is particularly dramatic against B. subtilis.

  • Limited Gram-Negative Activity: Both analogs exhibit poor activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, suggesting a selective spectrum of activity.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many quinazoline-based anticancer agents exert their effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[4] The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[9] Dysregulation of this pathway is a common driver of tumorigenesis.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Analog (e.g., this compound) Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive)

Simplified EGFR signaling pathway and the inhibitory action of quinazoline analogs.

Quinazoline inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[3] This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately leads to an inhibition of cancer cell proliferation and survival.[9]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is essential to follow standardized experimental protocols.

MTT Assay for Cytotoxicity Screening

This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cancer cell lines.[7][10]

Materials:

  • Cancer cell lines (e.g., HCT-116, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][11]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microplate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.

Conclusion and Future Directions

The comparative analysis of analogs of this compound reveals key structural features that are critical for potent anticancer and antimicrobial activities. Specifically, halogenation at the C6 position of the quinazoline ring appears to be a determinant for cytotoxicity against cancer cells, while modifications at the 2-amino position, particularly with fluorinated benzyl groups, enhance activity against Gram-positive bacteria.

The likely mechanism of anticancer action for these compounds is the inhibition of the EGFR signaling pathway, a well-established target in oncology. The provided experimental protocols for MTT and broth microdilution assays offer a standardized framework for the continued evaluation and optimization of these promising quinazoline derivatives.

Future research should focus on the synthesis and biological evaluation of this compound itself to validate the predictions made from its analogs. Further SAR studies, including modifications at the N-methyl group and the exploration of a wider range of substituents at the 4 and 6 positions, could lead to the discovery of even more potent and selective therapeutic agents.

References

  • Zhou, Z., Wang, C., Xiao, Z., Yang, Q., & Xu, S. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090.
  • Hassanzadeh, F., Jafari, E., Hakimelahi, G. H., Khodarahmi, G. A., & Khajouee, M. R. (2014). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences, 9(3), 177–186.
  • Zeid, I. M., Khedr, M. A., & El-Kholy, A. A. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Saudi Chemical Society, 25(11), 101344.
  • Lee, H., Lee, S., Kim, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967.
  • Jafari, E., Khodarahmi, G. A., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.
  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Available at: [Link]

  • Huang, X., Yu, J., Yu, G., Xu, G., Meng, X., & Xu, B. (2023). Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Pharmaceutical Journal, 58(16), 1461-1469.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Kumar, A., & Aggarwal, N. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Journal of Saudi Chemical Society, 29(8), 101657.
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  • Arteaga, C. L., & Baselga, J. (2003). Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. Cancer Research, 63(19), 6415-6421.
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"confirming the binding mode of 4-chloro-N-methylquinazolin-2-amine through crystallography"

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Guide to Confirming the Binding Mode of 4-chloro-N-methylquinazolin-2-amine

A Senior Application Scientist's Perspective on Integrating Crystallography with Alternative Methodologies

For researchers in drug development, unequivocally determining how a small molecule engages its target is a cornerstone of structure-based design. This guide provides an in-depth comparison of methodologies for confirming the binding mode of a novel compound, using this compound as a case study. While crystallographic data for this specific compound is not publicly available, we will proceed with a hypothetical scenario where it targets a kinase, a common target for quinazoline-based molecules, to illustrate the experimental workflows.[1][2] This guide emphasizes the causality behind experimental choices, presenting X-ray crystallography as the gold standard while objectively comparing it to Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking.

Part 1: The Gold Standard: High-Resolution Confirmation via X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution snapshot of a protein-ligand complex, revealing the precise orientation, conformation, and atomic interactions of the bound molecule.[3] This atomic-level detail is the ultimate goal for structure-based drug design, offering a clear roadmap for potency and selectivity optimization.[4] The process, while rigorous, is a self-validating system where the final electron density map serves as direct evidence of the ligand's position.[5]

Experimental Workflow: From Gene to Structure

The path from a target protein to a high-resolution crystal structure is a multi-step process. Each stage is critical for success and requires careful optimization.

Crystallography_Workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Collection & Analysis Protein_Production Protein Expression & Purification Complex_Formation Protein-Ligand Complex Formation Protein_Production->Complex_Formation High-purity protein Cryst_Screening Crystallization Screening Complex_Formation->Cryst_Screening Co-crystallization or Soaking Cryst_Optimization Crystal Optimization Cryst_Screening->Cryst_Optimization Initial 'Hits' Data_Collection X-ray Diffraction Data Collection Cryst_Optimization->Data_Collection Diffraction-quality crystals Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final Structure

Caption: Workflow for determining a protein-ligand crystal structure.

Detailed Protocol: Co-crystallization of a Kinase with this compound

This protocol outlines the co-crystallization method, which involves forming the protein-ligand complex prior to crystallization.[6][7] This is often the method of choice when the ligand induces a conformational change or has a relatively high affinity.[8]

  • Protein Expression and Purification:

    • Express the kinase domain (e.g., residues 696-1022 of EGFR) in a suitable expression system (e.g., E. coli or insect cells) with an affinity tag (e.g., His-tag) for purification.

    • Purify the protein to >95% homogeneity using a series of chromatography steps (e.g., Ni-NTA affinity, ion exchange, and size-exclusion chromatography). The final buffer should be well-defined and free of aggregates.

  • Complex Formation:

    • Concentrate the purified kinase to a typical working concentration of 10-20 mg/mL.[9]

    • Prepare a 100 mM stock solution of this compound in a suitable solvent like DMSO.

    • Add the ligand to the protein solution to achieve a 5- to 10-fold molar excess.[9] This ensures saturation of the binding sites.

    • Incubate the mixture on ice for 1-2 hours to allow for complete complex formation.

  • Crystallization Screening:

    • Use a high-throughput screening approach with commercially available sparse-matrix screens (e.g., 96-well plates) to sample a wide range of precipitants, salts, and pH conditions.

    • Set up sitting-drop or hanging-drop vapor diffusion plates, mixing the protein-ligand complex solution with the screen solution in a 1:1 ratio.

  • Crystal Optimization:

    • Identify initial "hit" conditions that produce small crystals or precipitate.

    • Systematically vary the concentrations of the precipitant, salt, and pH around the initial hit conditions to optimize crystal size and quality. Microseeding can be employed to improve crystal nucleation and growth.[6]

  • Data Collection and Processing:

    • Cryo-protect the optimized crystals by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol) and the ligand to prevent its dissociation.[9]

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software like XDS or HKL2000 to integrate intensities and scale the data.

  • Structure Solution, Refinement, and Validation:

    • Solve the structure using molecular replacement if a structure of the apo-protein or a similar complex is available.

    • Build the model of the protein and the ligand into the resulting electron density map using software like Coot. The presence of clear, unambiguous electron density for the ligand is the primary confirmation of its binding.

    • Refine the model against the diffraction data using programs like Phenix or REFMAC5.

    • Validate the final structure for its fit to the data and its stereochemical quality.[5]

Data Presentation: Crystallographic Statistics

The quality of a crystal structure is summarized in a standard data table. Below are hypothetical but realistic statistics for our kinase-ligand complex.

Data CollectionKinase + this compound
PDB ID(Hypothetical)
Space groupP2₁2₁2₁
Cell dimensions (a, b, c) (Å)55.2, 85.1, 110.4
Resolution (Å)25.0 - 1.80 (1.85 - 1.80)
Rmerge0.08 (0.45)
I / σI15.2 (2.5)
Completeness (%)99.8 (99.1)
Redundancy7.1 (6.8)
Refinement
No. of reflections45,123
Rwork / Rfree0.18 / 0.21
No. of atoms
Protein4,876
Ligand21
Water310
B-factors (Ų)
Protein25.4
Ligand22.8
Ramachandran plot (%)
Favored98.2
Allowed1.8
Outliers0.0
Values in parentheses are for the highest-resolution shell.

Part 2: Comparative Analysis: Alternative and Complementary Techniques

While crystallography is the gold standard for high-resolution structural data, it is not always feasible and doesn't provide information on the dynamics of the interaction in solution.[10] Other techniques can provide crucial, complementary information or serve as primary methods when crystallization is unsuccessful.

Method_Selection Start Need to Confirm Binding Mode HighRes High-Resolution Structure Required? Start->HighRes Crystals Crystals Available? HighRes->Crystals Yes Docking Computational Docking (Hypothesis Generation) HighRes->Docking No NMR_Feasible Protein < 40 kDa & Soluble? Crystals->NMR_Feasible No XRay X-ray Crystallography Crystals->XRay Yes NMR NMR Spectroscopy NMR_Feasible->NMR Yes NMR_Feasible->Docking No

Caption: Decision tree for selecting a binding mode determination method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing data on binding affinity, kinetics, and the location of the binding site at atomic resolution.[11][12] It is particularly valuable for studying dynamic systems and weak interactions.[11]

  • Experimental Protocol (Chemical Shift Perturbation):

    • Express and purify the protein with isotopic labels (¹⁵N and/or ¹³C).

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the labeled protein. Each peak in this spectrum corresponds to a specific amide proton in the protein backbone.

    • Titrate increasing concentrations of unlabeled this compound into the protein sample.

    • Acquire an HSQC spectrum at each titration point.

    • Monitor the movement (perturbation) of peaks. Residues in or near the binding site will show significant chemical shift changes.[13][14]

  • Comparison with Crystallography:

    • Advantages: Provides data in solution, which is closer to physiological conditions.[13] Can measure binding affinity (KD) and kinetics.[14] Does not require crystallization, which can be a major bottleneck.[10] Excellent for detecting weak or transient interactions.[11]

    • Disadvantages: Generally limited to smaller, soluble proteins (<40 kDa). Requires larger amounts of isotopically labeled protein, which can be expensive. Provides a map of the binding interface rather than a precise, all-atom model of the ligand's pose, unless more complex experiments like NOESY are performed.[15]

Computational Docking and Molecular Dynamics

Computational methods, such as molecular docking, predict the preferred orientation and conformation of a ligand within a protein's binding site.[16] These methods are invaluable for generating hypotheses, prioritizing compounds for synthesis, and interpreting experimental data, but they are predictive, not definitive.[17][18]

  • Protocol (Molecular Docking):

    • Obtain a high-quality structure of the target protein (either from X-ray crystallography, cryo-EM, or a homology model).

    • Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.

    • Generate a 3D conformation of this compound.

    • Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different poses of the ligand within the binding site.

    • Score and rank the poses based on a scoring function that estimates the binding affinity.[19]

    • Analyze the top-ranked poses for key interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Comparison with Crystallography:

    • Advantages: Extremely fast and low-cost, requiring only computational resources.[16] Can be used to screen vast virtual libraries of compounds. Does not require any physical protein or ligand.

    • Disadvantages: It is a predictive method and can produce incorrect binding modes.[20] The accuracy is highly dependent on the quality of the protein structure and the scoring function used.[19] It typically treats the protein as rigid, although more advanced simulations like molecular dynamics can account for flexibility at a higher computational cost.

Conclusion: An Integrated Approach

Confirming the binding mode of a compound like this compound with high confidence requires a thoughtful integration of techniques. X-ray crystallography remains the definitive method for obtaining a high-resolution, static picture of the protein-ligand complex, providing the foundational data for rational drug design. However, its success is not always guaranteed. NMR spectroscopy offers a powerful alternative for mapping the binding interface in a more native solution state, while computational docking provides a rapid, cost-effective means to generate initial hypotheses. By understanding the strengths and limitations of each method, researchers can design a robust validation strategy that builds a comprehensive and trustworthy model of molecular recognition.

References

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  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry.
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A Researcher's Guide to Evaluating Kinase Inhibitor Selectivity: The Case of 4-chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of novel kinase inhibitors, using the hypothetical compound 4-chloro-N-methylquinazolin-2-amine as a case study. We will focus on the critical comparison between its activity on wild-type kinases and their clinically relevant mutant counterparts, which often drive acquired drug resistance.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target a range of protein kinases.[1][2] This has led to the development of blockbuster anticancer drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[3] However, the long-term efficacy of such targeted therapies is frequently undermined by the emergence of resistance mutations in the kinase domain.[4] A paramount example is the T790M "gatekeeper" mutation in EGFR, which accounts for up to 60% of acquired resistance cases to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This mutation enhances the kinase's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.[4][5]

Therefore, a crucial objective in drug discovery is to develop next-generation inhibitors that are highly selective for these mutant kinases over their wild-type forms. This guide outlines a multi-pillar experimental strategy to determine if a novel compound like this compound possesses this desirable selectivity profile. Our approach is designed to be a self-validating system, building a robust case for selectivity from biochemical activity to direct target engagement in a cellular environment.

The Experimental Roadmap: A Multi-Pillar Approach to Selectivity Profiling

A thorough evaluation of kinase inhibitor selectivity requires a multi-pronged approach. We will progress from foundational biochemical assays that measure direct enzyme inhibition to cell-based assays that assess potency in a more physiologically relevant context, and finally, to target engagement studies that confirm the inhibitor binds to its intended target within the cell.

G cluster_0 Pillar 1: Biochemical Profiling cluster_1 Pillar 2: Cellular Validation cluster_2 Pillar 3: Target Engagement Biochem_Assay Biochemical Assays (IC50 Determination) Lumi_Assay Luminescence Assay (e.g., ADP-Glo™) Biochem_Assay->Lumi_Assay TRFRET_Assay TR-FRET Assay (e.g., LanthaScreen™) Biochem_Assay->TRFRET_Assay Cell_Assay Cell-Based Assays (GI50 Determination) Biochem_Assay->Cell_Assay Viability_Assay Cell Viability (e.g., MTT Assay) Cell_Assay->Viability_Assay Target_Engage In-Cell Target Engagement (Confirmation of Binding) Cell_Assay->Target_Engage CETSA_Assay Cellular Thermal Shift Assay (CETSA) Target_Engage->CETSA_Assay

Caption: Overall workflow for kinase inhibitor selectivity profiling.

Pillar 1: Foundational Biochemical Profiling

The initial step is to determine the compound's intrinsic inhibitory activity against purified enzymes. This provides a clean, direct measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects. For our evaluation, we will focus on a primary target, EGFR, and its key resistance mutant, EGFR T790M.

Methodology 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6] The amount of ADP is proportional to kinase activity, and its detection is achieved through a luciferase-based reaction that generates a luminescent signal.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 mM. A known inhibitor (e.g., Gefitinib for wild-type EGFR, Osimertinib for EGFR T790M) should be prepared in parallel as a positive control.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. To these wells, add 2.5 µL of a 2x kinase/substrate solution containing either wild-type EGFR or EGFR T790M and its specific peptide substrate.

  • Initiate Reaction: Add 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km,ATP of the respective kinase to ensure a sensitive and comparable measurement of potency.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Kinase Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[8] Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.[6] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Biochemical Selectivity

Kinase TargetThis compound IC50 (nM)Reference Inhibitor IC50 (nM)Selectivity Index (WT IC50 / Mutant IC50)
EGFR (Wild-Type)Experimental ValueGefitinib: ValueCalculated Value
EGFR (T790M)Experimental ValueOsimertinib: Value
Methodology 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are proximity-based assays that measure the transfer of energy between a donor and an acceptor fluorophore.[9] They are less susceptible to interference from colored compounds and light scattering. The LanthaScreen™ technology is a common platform for this.[10]

G cluster_0 No Inhibition cluster_1 Inhibition Donor_A Eu Donor Acceptor_A Tracer (Acceptor) Donor_A->Acceptor_A FRET Kinase_A Kinase Donor_A->Kinase_A Antibody Kinase_A->Acceptor_A Binding Donor_B Eu Donor Kinase_B Kinase Donor_B->Kinase_B Antibody Inhibitor Inhibitor Inhibitor->Kinase_B Binding Tracer_B Tracer G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Cells Intact Cells Treat_DMSO Treat with Vehicle (DMSO) Cells->Treat_DMSO Treat_Cmpd Treat with Compound Cells->Treat_Cmpd Heat Heat to various temperatures Treat_DMSO->Heat Treat_Cmpd->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Collect Soluble Fraction Centrifuge->Soluble Analysis Analyze Protein Levels (e.g., Western Blot) Soluble->Analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells (e.g., NCI-H1975, which endogenously expresses EGFR T790M) with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Aggregates: Separate the precipitated, denatured proteins from the soluble fraction by ultracentrifugation.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., EGFR) remaining at each temperature using Western blotting or another quantitative protein detection method.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and confirms target engagement.

Synthesizing the Data: A Comparative Analysis

The ultimate goal is to integrate the data from all three pillars to build a compelling case for the compound's selectivity profile. This data should be compared against a well-characterized reference compound to benchmark its performance.

Comparative Selectivity Profile

Assay TypeParameterThis compoundOsimertinib (Reference)Desired Outcome for Selectivity
Biochemical IC50 (WT EGFR)Value~50 nMHigh (weak inhibition)
IC50 (T790M EGFR)Value~1 nMLow (potent inhibition)
Selectivity Index >1 ~50x High (>10x)
Cellular GI50 (PC-9, WT)Value~100 nMHigh
GI50 (H1975, T790M)Value~10 nMLow
Selectivity Index >1 ~10x High (>10x)
Target Engagement CETSA Shift (T790M)Yes/NoYesYes (Confirms on-target effect)

Conclusion

Evaluating the selectivity of a novel kinase inhibitor like this compound is a systematic process that demands scientific rigor. By progressing from foundational biochemical assays to cellular potency and finally confirming target engagement, researchers can build a comprehensive and trustworthy profile of their compound. This multi-pillar approach not only validates the primary mechanism of action but also provides critical data to support the rationale for advancing a compound with superior selectivity for mutant over wild-type kinases, a key attribute for developing safer and more effective targeted therapies.

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A Senior Application Scientist's Guide to Benchmarking Anti-proliferative Effects: 4-chloro-N-methylquinazolin-2-amine vs. Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several clinically approved anti-cancer agents.[1][2] These compounds frequently exert their therapeutic effects by targeting key signaling molecules implicated in tumor growth and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2][3] This guide focuses on a specific quinazoline derivative, 4-chloro-N-methylquinazolin-2-amine, and provides a comprehensive framework for benchmarking its anti-proliferative activity against established chemotherapeutic agents and targeted therapies.

Given the nascent stage of research on this compound, direct and extensive anti-proliferative data for this specific molecule is not yet publicly available. Therefore, to illustrate a robust benchmarking methodology, this guide will utilize data from closely related 2-amino-4-chloroquinazoline analogs as a proxy, a common and scientifically valid approach in early-stage drug development when structure-activity relationships are being explored.[4][5] We will compare the anti-proliferative effects against a panel of standard cytotoxic drugs—Doxorubicin, Cisplatin, and Paclitaxel—and the targeted EGFR inhibitors, Gefitinib and Erlotinib.[6][7][8]

This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale for the experimental design and detailed, step-by-step protocols for key in vitro assays. Our objective is to equip you with the necessary tools and insights to rigorously evaluate the potential of novel chemical entities in the competitive field of cancer therapeutics.

Materials and Methods

The cornerstone of any comparative study is the consistency and validity of the experimental methods. Here, we detail the materials and standardized protocols for assessing the anti-proliferative effects of our compound of interest and the selected standards.

Cell Lines and Culture Conditions

A panel of well-characterized human cancer cell lines should be selected to represent diverse cancer types and molecular profiles. For this guide, we will focus on:

  • MCF-7: Breast adenocarcinoma (ER-positive, wild-type EGFR)

  • A549: Lung carcinoma (wild-type EGFR)

  • HeLa: Cervical adenocarcinoma

  • HCT116: Colorectal carcinoma

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2 and routinely tested for mycoplasma contamination.

Test Compounds and Reagents
  • This compound (or a suitable analog): Synthesized in-house or procured from a reliable chemical supplier. A stock solution (e.g., 10 mM) should be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.

  • Standard Drugs: Doxorubicin, Cisplatin, Paclitaxel, Gefitinib, and Erlotinib should be of high purity and prepared as stock solutions in their respective recommended solvents.

  • Assay Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Sulforhodamine B (SRB), crystal violet, and all other necessary reagents should be of cell culture or molecular biology grade.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standards in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 Allow attachment treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 Formazan formation solubilize Add DMSO incubate3->solubilize read Measure Absorbance (570nm) solubilize->read Dissolve crystals analyze Calculate IC50 read->analyze

MTT Assay Workflow

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[1]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Colony Formation Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term cell survival and reproductive integrity after drug treatment.[9][10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • Recovery: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, changing the medium every 2-3 days.

  • Colony Fixation and Staining: Wash the wells with PBS, fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.

Results: A Comparative Data Overview

The following table summarizes the reported IC50 values for the standard chemotherapeutic agents and targeted therapies across the selected cancer cell lines. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions such as incubation time, cell passage number, and assay method.[7] The data presented here is a compilation from multiple sources to provide a general reference range.

Compound MCF-7 (Breast) A549 (Lung) HeLa (Cervical) HCT116 (Colon)
Doxorubicin ~0.1 - 2.5 µM[6][12][13]~0.24 - >20 µM[6][9][12]~0.34 - 2.9 µM[6][12]~0.1 µM[14]
Cisplatin ~5 - 31.3 µM[7][15]~2 - 15 µM[16]~1 - 10 µM[7]~11.5 µM
Paclitaxel ~1 - 5 nM[8]~5 - 50 nM[17]~2 - 10 nM~5 nM
Gefitinib >10 µM~8.42 - 22.8 µM[3][4]>10 µM>10 µM
Erlotinib ~1.2 nM - >10 µM[7]~14.00 µM[6]>10 µM>10 µM

Note: The IC50 values are approximate ranges compiled from multiple sources and should be used as a general reference. The significant variability in reported IC50 values for some drugs underscores the importance of running standards in parallel with the test compound under identical experimental conditions.

Discussion: Interpreting the Data and Mechanistic Insights

The primary goal of this benchmarking study is to position the anti-proliferative efficacy of this compound (or its analog) within the context of established anti-cancer drugs.

Expected Outcomes and Interpretation:

  • Potency Comparison: A direct comparison of the IC50 values will reveal the relative potency of the test compound. An IC50 value in the low micromolar or nanomolar range would be considered promising.

  • Selectivity Profile: Observing differential sensitivity across the cell line panel can provide initial clues about the compound's mechanism of action. For instance, if the compound shows significantly higher potency in a cell line known to overexpress a particular receptor that is a target of quinazoline derivatives (e.g., EGFR), it may suggest a targeted mechanism.

  • Comparison to Standards:

    • Cytotoxic Agents (Doxorubicin, Cisplatin, Paclitaxel): These drugs have broad-spectrum activity but are often associated with significant toxicity. A novel compound with comparable or superior potency but a potentially more favorable safety profile (e.g., less toxicity to normal cells, which would be assessed in subsequent studies) would be of great interest.

    • Targeted Therapies (Gefitinib, Erlotinib): These EGFR inhibitors are highly effective in cancers with specific EGFR mutations. If this compound demonstrates activity in cell lines that are resistant to gefitinib or erlotinib, it could signify a distinct mechanism of action or the ability to overcome known resistance pathways.

Mechanistic Considerations: The Role of Signaling Pathways

Quinazoline derivatives are well-known for their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[2][3] Inhibition of these pathways can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response ligand EGF/TGF-α EGFR EGFR ligand->EGFR Binds dimer Dimerization & Autophosphorylation EGFR->dimer Activates ras RAS/RAF/MEK/ERK Pathway dimer->ras Initiates pi3k PI3K/AKT/mTOR Pathway dimer->pi3k Initiates response Proliferation, Survival, Angiogenesis ras->response pi3k->response

Simplified EGFR Signaling Pathway

Furthermore, many quinazoline derivatives have been shown to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][18] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

VEGFR_Pathway cluster_extracellular_v Extracellular cluster_membrane_v Cell Membrane cluster_intracellular_v Intracellular Signaling cluster_cellular_response_v Cellular Response vegf VEGF VEGFR VEGFR-2 vegf->VEGFR Binds dimer_v Dimerization & Autophosphorylation VEGFR->dimer_v Activates plc PLCγ/PKC Pathway dimer_v->plc Initiates pi3k_v PI3K/AKT Pathway dimer_v->pi3k_v Initiates response_v Angiogenesis, Vascular Permeability, Survival plc->response_v pi3k_v->response_v

Simplified VEGFR Signaling Pathway

Conclusion

This guide provides a comprehensive framework for the initial in vitro benchmarking of the anti-proliferative effects of this compound. By employing standardized protocols and comparing the results against a panel of clinically relevant cytotoxic and targeted agents, researchers can gain valuable insights into the compound's potential as a novel anti-cancer therapeutic. The observed potency and differential sensitivity across various cancer cell lines will guide future studies, including the elucidation of its precise mechanism of action, evaluation in more complex in vitro models (e.g., 3D spheroids), and eventual in vivo efficacy studies. The journey of a novel compound from the bench to the bedside is long and arduous, but a robust and well-designed initial benchmarking study is the critical first step.

References

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-chloro-N-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-chloro-N-methylquinazolin-2-amine, a compound demanding meticulous handling due to its inherent hazardous properties. By understanding the causality behind each step, we can ensure the safety of laboratory personnel and the preservation of our environment.

Hazard Profile: Understanding the "Why" Behind the "How"

Anticipated Hazards:

  • Acute Toxicity: Related compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] This necessitates the use of appropriate personal protective equipment (PPE) to prevent any route of exposure.

  • Skin and Eye Irritation: Many quinazoline derivatives are classified as skin and eye irritants.[2][3] Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][3]

  • Carcinogenicity: A closely related compound is classified as a potential carcinogen.[1] This long-term health hazard underscores the importance of minimizing exposure.

  • Aquatic Toxicity: Chlorinated aromatic compounds are often toxic to aquatic life with long-lasting effects.[1] Improper disposal can have devastating consequences for ecosystems.

This hazard profile dictates that this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound for disposal. The following table outlines the minimum required PPE, with the rationale for each component.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene) meeting ASTM D6978 standard.To prevent skin contact and absorption. Contaminated gloves can be a source of exposure and should be replaced regularly.[4]
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye irritation or damage.[5]
Lab Coat/Gown Impermeable, long-sleeved gown that closes in the back.To protect the body from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for solids, or a respirator with an organic vapor cartridge for solutions).To prevent the inhalation of harmful dust or vapors, especially in poorly ventilated areas or during spill cleanup.[4]
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.[4]

Spill Management: A Proactive Approach to Accidents

Accidents can happen, but a well-defined spill cleanup protocol can mitigate the risks.

Minor Spill (Contained, small quantity):

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill with an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels.[6]

  • Gently sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials (including contaminated gloves) in a sealed, labeled hazardous waste bag.

Major Spill (Large quantity, uncontained, or in a public area):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Provide them with the identity of the spilled material and any available hazard information.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow, illustrated in the diagram below, provides a clear path from waste generation to final disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Management Start Waste Generation (Solid or Liquid) Segregate Segregate Waste (Avoid Incompatibles) Start->Segregate Characterize as Hazardous Waste Label Label Container (Chemical Name, Hazards, Date) Segregate->Label Store Store in Designated Secure Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Transport Licensed Hazardous Waste Transporter ContactEHS->Transport DisposalFacility Permitted TSDF (Treatment, Storage, and Disposal Facility) Transport->DisposalFacility FinalDisposal Final Disposal (e.g., Incineration) DisposalFacility->FinalDisposal

Sources

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.